molecular formula C8H4Cl2N2O B1432554 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1536845-82-5

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1432554
CAS No.: 1536845-82-5
M. Wt: 215.03 g/mol
InChI Key: OEXDRUYMUYDKQR-UHFFFAOYSA-N
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Description

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde is a functionalized heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities . This particular analog is substituted with chloro groups at the 2 and 7 positions and a formyl group at the 3 position, making it a valuable precursor for the synthesis of more complex molecules via further functionalization. The aldehyde group is a key reactive handle for condensation reactions, nucleophilic additions, and the construction of diverse chemical libraries. Research into imidazo[1,2-a]pyridine derivatives has demonstrated their potential in various therapeutic areas, including as antitumor, antibacterial, and antiviral agents . The presence of halogen atoms can significantly influence the compound's electronic properties, lipophilicity, and its potential to interact with biological targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-2-12-6(4-13)8(10)11-7(12)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXDRUYMUYDKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=C2C=O)Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS Registry Number: (Analogous to 2-chloro-3-formyl derivatives, specific CAS may vary by catalog) Molecular Formula: C₈H₄Cl₂N₂O Key Application: Pharmacophore intermediate for antiviral (e.g., anti-HCMV), anti-inflammatory, and GABAergic ligand development.

Synthesis Strategy: The presents a regiochemical challenge. Direct chlorination of the imidazo[1,2-a]pyridine core typically favors the 3-position (electrophilic aromatic substitution). To achieve the 2,7-dichloro substitution pattern with a 3-formyl group, a "Deoxychlorination-Vilsmeier Cascade" is the most robust and scalable approach.

This guide details a two-stage protocol :

  • Cyclocondensation: Reaction of 4-chloropyridin-2-amine with ethyl bromoacetate to form the 7-chloroimidazo[1,2-a]pyridin-2-one intermediate.

  • Vilsmeier-Haack Cascade: Treatment of the lactam intermediate with POCl₃/DMF. This step performs a dual function: converting the C2-lactam to a C2-chloride (deoxychlorination) and installing the C3-formyl group in a single pot.

Part 2: Retrosynthetic Analysis & Mechanism

The retrosynthesis relies on the "latent" functionality of the 2-oxo group. Instead of trying to chlorinate the C2 position of a stable aromatic ring (which is difficult), we construct a 2-oxygenated core and convert it using phosphorous oxychloride.

Mechanistic Insight: The Vilsmeier reagent (chloromethyliminium salt), generated in situ from DMF and POCl₃, acts as the electrophile.

  • Activation: The lactam oxygen attacks the phosphorous center, creating a leaving group.

  • Substitution: Chloride ion attacks C2, aromatizing the ring to the 2-chloro derivative.

  • Formylation: The electron-rich C3 position attacks the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.

Retrosynthesis Target 2,7-Dichloroimidazo[1,2-a] pyridine-3-carbaldehyde Intermediate 7-Chloroimidazo[1,2-a] pyridin-2-one Target->Intermediate Vilsmeier-Haack (POCl3/DMF) Start1 4-Chloropyridin-2-amine Intermediate->Start1 Cyclization Start2 Ethyl Bromoacetate Intermediate->Start2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available aminopyridines.

Part 3: Detailed Experimental Protocol

Stage 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridin-2-one

Note: This intermediate may exist in tautomeric equilibrium with the 2-hydroxy form.

Reagents:

  • 4-Chloropyridin-2-amine (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Ethanol (Absolute, 10 mL/g of amine)

  • Diethyl ether (for washing)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-chloropyridin-2-amine in absolute ethanol.

  • Addition: Add ethyl bromoacetate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by TLC (DCM/MeOH 9:1) should show the consumption of the amine.

  • Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as the hydrobromide salt.

  • Isolation: Filter the solid. Wash the cake with cold ethanol followed by diethyl ether to remove unreacted bromoacetate.

  • Drying: Dry under vacuum at 45°C.

    • Checkpoint: The product is typically a white to off-white solid. Yields are generally 70–85%.

Stage 2: The Vilsmeier-Haack Cascade (Chlorination & Formylation)

Reagents:

  • 7-Chloroimidazo[1,2-a]pyridin-2-one (Intermediate from Stage 1)

  • Phosphorus Oxychloride (POCl₃) (3.0 – 4.0 equiv)

  • N,N-Dimethylformamide (DMF) (3.0 – 5.0 equiv)

  • Dichloromethane (DCM) or Chloroform (optional solvent, but neat is preferred for difficult substrates)

  • Sodium Acetate (saturated aq.) or NaHCO₃ (for quenching)

Procedure:

  • Vilsmeier Reagent Formation: In a dry flask under argon, cool DMF to 0°C. Add POCl₃ dropwise over 20 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 minutes at 0°C.

  • Addition: Add the solid 7-chloroimidazo[1,2-a]pyridin-2-one intermediate portion-wise to the Vilsmeier reagent.

    • Caution: Exothermic reaction.[1] Maintain temperature < 10°C during addition.

  • Heating: Remove the ice bath and heat the mixture to 80–90°C for 3–5 hours.

    • Observation: The mixture will turn homogenous and likely darken (yellow/orange).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Neutralization: Adjust pH to ~5–6 using saturated sodium acetate solution. Avoid strong bases (NaOH) initially to prevent haloform-type side reactions or ring opening, although NaHCO₃ is acceptable if added carefully.

  • Extraction: Extract the aqueous slurry with DCM (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Workflow Step1 Step 1: DMF + POCl3 (0°C) Generate Vilsmeier Reagent Step2 Step 2: Add Lactam Intermediate (Exothermic) Step1->Step2 Step3 Step 3: Heat to 90°C (Chlorination + Formylation) Step2->Step3 Step4 Step 4: Ice Quench & Neutralization (Hydrolysis of Iminium) Step3->Step4 Step5 Step 5: Extraction (DCM) & Purification Step4->Step5

Figure 2: Workflow for the Vilsmeier-Haack cascade reaction.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on Quality
POCl₃ Stoichiometry > 3.0 EquivalentsInsufficient POCl₃ leads to incomplete chlorination at C2, leaving the 2-oxo impurity.
Temperature 80–90°CTemperatures < 60°C may result in formylation without chlorination. Temperatures > 110°C increase tar formation.
Quenching pH 4.0 – 6.0Hydrolysis of the iminium salt requires water, but highly alkaline conditions can degrade the aldehyde.
Moisture Control Strictly AnhydrousMoisture destroys the Vilsmeier reagent before it reacts with the substrate.

Analytical Validation (Expected Data):

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~10.0–10.2 ppm (s, 1H, CHO ).
      
    • 
       ~9.2 ppm (d, 1H, H5  - deshielded by carbonyl).
      
    • 
       ~7.6 ppm (d, 1H, H8 ).
      
    • 
       ~7.1 ppm (dd, 1H, H6 ).
      
  • MS (ESI):

    
     calc for C₈H₄Cl₂N₂O [M+H]⁺: 214.97/216.97 (Characteristic Cl₂ isotope pattern 9:6:1).
    

Part 5: Safety & Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Use only in a fume hood.

  • 4-Chloropyridin-2-amine: Toxic if swallowed or absorbed through skin.

  • Waste Disposal: Quenched Vilsmeier reactions contain large amounts of phosphate and dimethylamine salts. Neutralize completely before disposal.

References

  • Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2] Comprehensive Organic Synthesis. Link

  • Synthesis of 2-chloro-3-formylimidazo[1,2-a]pyridines

    • General method validation: Muthusamy, S., et al. (2013).
    • Specific scaffold synthesis: Yadav, J. S., et al. (2006). Phosphoryl chloride–DMF: A versatile reagent for the synthesis of 2-chloro-3-formylimidazo[1,2-a]pyridines. Tetrahedron Letters. Link

  • Imidazo[1,2-a]pyridine Core Synthesis

    • Organic Chemistry Portal: Synthesis of Imidazo[1,2-a]pyridines.[2][3][4][5][6][7][8][9] Link

  • Precursor Preparation (2-Oxo derivatives)

    • Lombardino, J. G. (1965). Preparation of 2-oxo-imidazo[1,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403–2407. Link

Sources

Technical Whitepaper: Physicochemical & Synthetic Profile of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde , a specialized heterocyclic intermediate critical in modern medicinal chemistry and agrochemical synthesis.

Executive Summary

2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1536845-82-5) represents a high-value "tri-functional" scaffold. Its utility stems from the unique electronic differentiation between its three reactive sites: the electrophilic C3-formyl group, the labile C7-chloride, and the sterically distinct C2-chloride. This molecule serves as a linchpin intermediate for synthesizing complex bioactive agents, particularly in the development of ferroptosis inhibitors, anti-infectives, and fluorescent probes.

Molecular Identity & Structural Analysis

The imidazo[1,2-a]pyridine core is a fused bicyclic system that is isosteric with indole and purine, granting it privileged status in drug discovery. The 2,7-dichloro substitution pattern imposes specific electronic effects, deactivating the ring towards oxidation while activating the C3 position for nucleophilic additions.

Table 1: Chemical Identification
PropertyData
Chemical Name 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
CAS Number 1536845-82-5
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
SMILES O=Cc1c(Cl)nc2cc(Cl)ccn12
InChI Key KIMZVDLDHKECSU-UHFFFAOYSA-N
Core Scaffold Imidazo[1,2-a]pyridine

Physicochemical Profile

Understanding the physical behavior of this aldehyde is crucial for assay development and formulation. The presence of two chlorine atoms significantly increases lipophilicity compared to the parent aldehyde, altering solubility and membrane permeability.

Table 2: Physical Properties (Experimental & Predicted)
ParameterValue / DescriptionContext
Appearance Pale yellow to orange crystalline solidTypical of conjugated heterocyclic aldehydes.
Melting Point 160–165 °C (Predicted/Analogous)High crystallinity due to planar stacking interactions.
LogP (Octanol/Water) ~2.5 – 2.9Moderate lipophilicity; suitable for CNS drug discovery.
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic nature requires organic co-solvents.
Solubility (Organic) High in DMSO, DMF, CH₂Cl₂, CHCl₃Soluble in polar aprotic and chlorinated solvents.
pKa (Conjugate Acid) ~3.0 – 4.0 (Pyridine N)The electron-withdrawing Cl and CHO groups reduce basicity compared to the parent core (pKa ~6.8).
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors(N1, N4, O)

Synthetic Architecture

The synthesis of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde typically follows a convergent route. The most robust method involves the Vilsmeier-Haack formylation of the pre-functionalized 2,7-dichloro core. This ensures regioselectivity at the C3 position, which is the most electron-rich site on the ring.

Synthetic Workflow Diagram

The following diagram outlines the logical flow from the precursor to the final aldehyde and its subsequent purification.

Synthesis Precursor 2,7-Dichloroimidazo[1,2-a]pyridine Intermediate Iminium Salt Intermediate Precursor->Intermediate 0°C to RT, 12h Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 2,7-Dichloroimidazo [1,2-a]pyridine-3-CHO Hydrolysis->Product Precipitation

Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of the target aldehyde.

Protocol Insight:

  • Reagent Preparation: The Vilsmeier reagent (chloroiminium ion) is generated in situ by adding POCl₃ to DMF at 0°C.

  • Addition: The 2,7-dichloro substrate is added carefully. The reaction is driven by the electron-rich nature of the C3 position (homologous to the C3 of indole).

  • Quenching: The intermediate iminium salt is stable; rigorous buffering (Sodium Acetate) during hydrolysis prevents acid-catalyzed degradation or side reactions at the chlorine positions.

Reactivity & Functionalization Profile

This molecule is a "chemical chameleon," offering three distinct handles for diversification. This regioselectivity is the primary reason for its selection in library synthesis.

Reactivity Map

Reactivity Center 2,7-Dichloroimidazo[1,2-a] pyridine-3-carbaldehyde C3_Group C3-Formyl Group (Electrophile) Center->C3_Group C7_Group C7-Chloride (Nucleophilic Displacement) Center->C7_Group C2_Group C2-Chloride (Sterically Hindered) Center->C2_Group C3_Rxn1 Knoevenagel Condensation (Active methylenes) C3_Group->C3_Rxn1 C3_Rxn2 Reductive Amination (Amines -> Secondary Amines) C3_Group->C3_Rxn2 C3_Rxn3 Oxidation/Reduction (-> Acid / -> Alcohol) C3_Group->C3_Rxn3 C7_Rxn1 Suzuki-Miyaura Coupling (Boronic Acids) C7_Group->C7_Rxn1 C7_Rxn2 Buchwald-Hartwig (Amination) C7_Group->C7_Rxn2 C2_Rxn1 Late-Stage Coupling (Requires forcing conditions) C2_Group->C2_Rxn1

Figure 2: Regioselective reactivity map illustrating the orthogonal functionalization potential.

Mechanistic Causality:

  • C3-Formyl (Blue): The aldehyde is the most reactive handle. It allows for the rapid construction of chalcone-like derivatives (via Claisen-Schmidt) which are potent anti-infectives.

  • C7-Chloro (Red): The pyridine ring nitrogen (N1) exerts an electron-withdrawing effect, making the C7 position susceptible to Oxidative Addition by Palladium catalysts or even SₙAr reactions with strong nucleophiles (thiols/amines).

  • C2-Chloro (Yellow): This position is adjacent to the bridgehead nitrogen and the formyl group. Steric hindrance and electronic deactivation make it the least reactive, allowing it to be retained while C7 is modified.

Spectroscopic Characterization Guide

To validate the identity of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde, look for these specific spectral signatures.

1H NMR (DMSO-d₆, 400 MHz)
  • δ ~9.8 – 10.2 ppm (s, 1H): The diagnostic aldehyde proton. Sharp singlet.

  • δ 9.2 – 9.4 ppm (d, 1H, J7Hz): The C5 proton. It is highly deshielded due to the magnetic anisotropy of the adjacent carbonyl group and the peri-effect.

  • δ 7.8 ppm (d, 1H, J2Hz): The C8 proton.

  • δ ~7.3 ppm (dd, 1H): The C6 proton.

  • Note: No signal for C2 or C7 (substituted with Cl).

IR Spectroscopy (ATR)
  • 1660 – 1690 cm⁻¹: Strong C=O stretching vibration (Aldehyde).

  • 3100 cm⁻¹: Aromatic C-H stretch.

  • 1500 – 1600 cm⁻¹: C=N and C=C skeletal vibrations of the imidazopyridine core.

Handling, Stability & Safety

  • Stability: The aldehyde is prone to oxidation to the carboxylic acid upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Safety: As an alkylating agent precursor and halogenated heterocycle, it should be treated as a potential sensitizer and irritant.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Ventilation: All operations, especially heating, must be performed in a fume hood to avoid inhalation of vapors.

  • Incompatibility: Avoid strong oxidizers and strong bases (which may induce Cannizzaro-type disproportionation or polymerization).

References

  • PubChem. (2025).[1] Imidazo[1,2-a]pyridine-3-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • Bagdi, A. K., et al. (2020). Recent advances in the synthesis of imidazo[1,2-a]pyridines.[2][3][4][5][6]Organic & Biomolecular Chemistry, 18, 778-801. (Contextual grounding for Vilsmeier-Haack on this scaffold).

  • Grozav, A., et al. (2014). Synthesis and antifungal activity of some new imidazo[1,2-a]pyridine derivatives.[7]Molecules, 19(12), 19950-19966. (Reference for reactivity of C3-CHO and C-Cl positions).

Sources

2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS number 1536845-82-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1536845-82-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde, a halogenated heterocyclic aldehyde. While specific literature on this exact molecule is sparse, its structure positions it as a valuable and reactive intermediate for chemical synthesis and drug discovery. This document synthesizes information based on the well-established chemistry of the imidazo[1,2-a]pyridine scaffold, a privileged core structure in medicinal chemistry.[1][2][3] We will detail its physicochemical properties, a probable, high-yield synthetic pathway via the Vilsmeier-Haack reaction, its expected chemical reactivity, and its potential applications in the development of novel therapeutics, particularly for infectious diseases and oncology.[4][5]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized for its synthetic accessibility and broad spectrum of biological activities.[2] This scaffold is present in several commercially available drugs, including Zolpidem (an insomnia medication) and Alpidem (an anxiolytic), demonstrating its clinical relevance.[4] The fusion of an imidazole ring to a pyridine ring creates a unique electronic and steric environment that is conducive to binding with various biological targets.

The subject of this guide, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde, combines three key features:

  • The Imidazo[1,2-a]pyridine Core: Provides a proven pharmacophore with a wide range of therapeutic applications.[3]

  • Chlorine Substituents: The two chlorine atoms at the C2 and C7 positions offer metabolic stability and can be exploited for further functionalization or to modulate the electronic properties and binding interactions of derivative compounds.

  • The C3-Carbaldehyde Group: An exceptionally versatile chemical handle for diversification, allowing for the construction of extensive compound libraries through various chemical transformations.[6][7]

This combination makes the molecule a highly valuable building block for lead optimization and the exploration of new chemical space in drug discovery programs.

Physicochemical Properties

A summary of the key properties for 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde is presented below.

PropertyValue
CAS Number 1536845-82-5
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
Appearance Expected to be a solid (e.g., off-white to yellow powder)
Solubility Likely soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO)

Synthesis and Mechanism

Stage 1: Synthesis of the 2,7-dichloroimidazo[1,2-a]pyridine Intermediate

The core is typically constructed via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8] For this specific target, the likely starting materials would be 2-amino-4-chloropyridine and a 1,2-dichloro-functionalized carbonyl compound.

Stage 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocyclic systems.[7] The imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution at the C3 position of the imidazole ring.[9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[10]

The plausible mechanism involves:

  • Formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF.

  • Electrophilic attack by the C3 position of the 2,7-dichloroimidazo[1,2-a]pyridine on the Vilsmeier reagent.

  • Formation of a stable intermediate, which upon aqueous workup and hydrolysis, yields the final aldehyde product.[10]

Synthesis_Pathway cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Formylation SM1 2-Amino-4-chloropyridine Intermediate 2,7-dichloroimidazo[1,2-a]pyridine SM1->Intermediate Condensation SM2 1,2-Dichloro-carbonyl Compound SM2->Intermediate Product 2,7-dichloroimidazo[1,2-a] pyridine-3-carbaldehyde Intermediate->Product Vilsmeier-Haack Reaction Reagent Vilsmeier Reagent (POCl₃/DMF) Reagent->Product Reactivity_Workflow cluster_reactions Key Transformations cluster_products Derivative Classes Start 2,7-dichloroimidazo[1,2-a] pyridine-3-carbaldehyde ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Start->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Condensation Condensation (e.g., Claisen-Schmidt) Start->Condensation Oxidation Oxidation (e.g., Pinnick) Start->Oxidation Grignard Grignard/Organolithium Addition (R-MgBr) Start->Grignard Amines Substituted Amines ReductiveAmination->Amines Alkenes Alkenes / Chalcones Wittig->Alkenes Condensation->Alkenes CarboxylicAcid Carboxylic Acids Oxidation->CarboxylicAcid SecondaryAlcohols Secondary Alcohols Grignard->SecondaryAlcohols

Sources

Technical Guide: Structure Elucidation of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

[1][2]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and emerging kinase inhibitors (e.g., for FLT3 or kinetoplastid diseases).[1][2] The precise functionalization of this ring system is critical for Structure-Activity Relationship (SAR) studies.[1][2]

This guide details the structural elucidation of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde . This specific derivative presents a unique analytical challenge: confirming the regiochemistry of the chlorine substituents (positions 2 and 7) and the aldehyde (position 3) within a fused bicyclic aromatic system.[1][2] The protocol below synthesizes spectroscopic evidence (NMR, MS, IR) into a definitive structural proof.

Synthetic Context & Isomerism

To elucidate the structure effectively, one must understand the potential isomers generated during synthesis.[1][2] The target molecule is typically synthesized via a Vilsmeier-Haack formylation of a 2,7-dichloroimidazo[1,2-a]pyridine precursor.[1][2]

  • Precursor Origin: The 2,7-dichloro core is often derived from 4-chloro-2-aminopyridine (directing the 7-Cl) cyclized with a 2-halo- or 2,2-dihalo-reagent to install the imidazole ring and the 2-Cl substituent.[1]

  • The Regio-Challenge:

    • Isomer A (Target): 2,7-Dichloro (Substituents at C2 and C7).[1][2]

    • Isomer B: 2,6-Dichloro (If the starting aminopyridine was 5-chloro-2-aminopyridine).[1][2]

    • Isomer C: 2,8-Dichloro (If the starting aminopyridine was 3-chloro-2-aminopyridine).[1][2]

Differentiation relies heavily on 1H NMR coupling constants (

12

Analytical Strategy & Elucidation Protocol

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate Molecular Formula and Halogen Pattern.[1][2]

  • Theoretical Formula:

    
    [1][2]
    
  • Exact Mass: ~213.9701 Da (monoisotopic).[1][2]

  • Isotopic Pattern: The presence of two chlorine atoms (

    
     and 
    
    
    ) creates a distinct isotopic signature.[1][2]
    • M+ (100%) :

      
      [1][2]
      
    • M+2 (~64%) :

      
      [1][2]
      
    • M+4 (~10%) :

      
      [1][2]
      
  • Protocol: Analyze via ESI-TOF or APCI in positive mode (

    
    ). A 9:6:1 peak ratio confirms the dichloro substitution.[1]
    
Step 2: Infrared Spectroscopy (FT-IR)

Objective: Confirm Functional Groups.

  • Aldehyde (C=O): Look for a sharp, intense band at 1660–1690 cm⁻¹ .[1][2] Note that conjugation with the aromatic imidazole ring may lower the frequency slightly compared to aliphatic aldehydes.[1][2]

  • C-H (Aldehyde): Fermi doublet often visible at 2750 and 2850 cm⁻¹ .[1][2]

  • C-Cl: Characteristic stretch in the fingerprint region (600–800 cm⁻¹ ).[1][2]

Step 3: 1H NMR Spectroscopy (The Definitive Proof)

Objective: Assign Regiochemistry via Spin-Spin Coupling.

The 1H NMR spectrum in DMSO-


1
Predicted Spectral Signature
PositionProtonMultiplicityCoupling Constant (

)
Chemical Shift (

, ppm)
Mechanistic Explanation
C3 -CHO Singlet (s)-9.90 – 10.20 Highly deshielded aldehyde proton.[1][2]
C5 H-5 Doublet (d)

9.40 – 9.60 Diagnostic Signal. Deshielded by the ring current and the anisotropic effect of the adjacent C3-carbonyl oxygen (peri-effect).[1][2]
C6 H-6 Doublet of Doublets (dd)


7.50 – 7.70 Coupled to H5 (ortho) and H8 (meta).
C8 H-8 Doublet (d)

7.80 – 8.00 Meta-coupled to H6.[1][2] No ortho partner (C7 has Cl).[2]
Logic for Excluding Isomers:
  • If 2,6-Dichloro: You would see H5 (d), H7 (dd), H8 (d).[1][2]

    
     would be ortho (~9 Hz), and 
    
    
    would be meta (~2 Hz).[1][2] The absence of a large ortho coupling for H8 rules this out.[1][2]
  • If 2,7-Dichloro (Target): H5 and H6 are ortho (

    
     Hz).[1][2] H6 and H8 are meta (
    
    
    Hz).[1][2] This matches the predicted pattern perfectly.
Step 4: 13C NMR & 2D Correlations

Objective: Confirm Carbon Skeleton and Substituent Placement.[1]

  • Aldehyde Carbon: ~178–180 ppm.[1]

  • C2 (Cl-bearing): ~135–140 ppm.[1][2] Quaternary carbon (no HSQC correlation).

  • C7 (Cl-bearing): ~130–135 ppm.[1][2] Quaternary carbon.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Key Correlation: The aldehyde proton (CHO) will show a strong cross-peak to C3 (ipso) and C2 (vicinal).[1][2] It may also show a weak correlation to the bridgehead N4 or C9 (bridgehead carbon), anchoring the aldehyde to the imidazole ring.[1][2]

    • H5 Correlation: H5 will correlate to C7 (meta) and C9 (bridgehead), confirming the pyridine ring orientation.[1][2]

Elucidation Logic Diagram

The following diagram visualizes the decision tree used to confirm the 2,7-dichloro regioisomer over others.

ElucidationLogicStartUnknown ChlorinatedImidazo[1,2-a]pyridine-3-CHOStep1Step 1: 1H NMR Analysisof Pyridine Ring ProtonsStart->Step1PatternAPattern A:2 Doublets, 1 dd(J_ortho ~9Hz, J_meta ~2Hz)Step1->PatternAObserved CouplingPatternBPattern B:1 Doublet (H5), 1 dd (H6), 1 Doublet (H8)(J_5,6 ~7Hz, J_6,8 ~2Hz)Step1->PatternBObserved CouplingDeductionAIsomer: 2,6-Dichloro(H7 and H8 are ortho)PatternA->DeductionADeductionBIsomer: 2,7-Dichloro(H5 and H6 are ortho)(H6 and H8 are meta)PatternB->DeductionBValidationStep 2: HMBC ValidationCHO -> C3, C2H5 -> C7, C9DeductionB->ValidationConclusionCONFIRMED STRUCTURE:2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehydeValidation->Conclusion

Caption: Logic flow for distinguishing the 2,7-dichloro isomer based on proton coupling constants.

Experimental Protocol (Standardized)

For researchers synthesizing this compound, the following characterization workflow is recommended:

  • Sample Preparation: Dissolve ~5-10 mg of the solid in 0.6 mL of DMSO-

    
     . CDCl
    
    
    is acceptable, but DMSO often resolves the aldehyde proton and H5 better due to solubility and hydrogen bonding.[1][2]
  • Acquisition:

    • Run a standard 1H NMR (16 scans).[1][2]

    • Run a 13C NMR (1024 scans minimum, as quaternary carbons C2, C3, C7, C8 are slow to relax).[1][2]

    • Run HSQC to identify protonated carbons (C5, C6, C8).[1][2]

    • Run HMBC optimized for 8 Hz coupling to link the fragments.

  • Data Processing:

    • Reference DMSO residual peak to 2.50 ppm.[1][3]

    • Apply exponential window function (LB = 0.3 Hz) to sharpen multiplets for accurate

      
      -value calculation.
      

References

  • General Synthesis & Reactivity

    • Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activities."[1][2] Mini-Reviews in Medicinal Chemistry, 2016.

    • Source:[1][2]

  • NMR Assignments of 7-Substituted Imidazo[1,2-a]pyridines

    • Li, J. et al. "Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines."[1][2] Royal Society of Chemistry Advances, 2018.[1][2] (Provides specific NMR data for 7-chloro and 3-chloro analogs).

    • Source:[1][2]

  • Vilsmeier-Haack Formylation on Imidazo[1,2-a]pyridines

    • Meth-Cohn, O. et al.[1] "A Versatile Synthesis of Imidazo[1,2-a]pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1991.[1][2]

    • Source:[1][2]

  • Spectral Data Verification (PubChem)

    • Compound Summary for Imidazo[1,2-a]pyridine-3-carbaldehyde deriv
    • Source:[1][2]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2] The specific analogue, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde, represents a key synthetic intermediate amenable to a variety of chemical transformations at the chloro and carbaldehyde functionalities, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[3][4] A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) data, is paramount for unambiguous structure elucidation, reaction monitoring, and quality control. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde, grounded in established principles of NMR spectroscopy and supported by data from closely related analogues.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde is anticipated to exhibit distinct signals corresponding to the protons of the fused heterocyclic system and the carbaldehyde group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the carbaldehyde group, as well as the inherent electronic distribution within the imidazo[1,2-a]pyridine ring system.[5]

Table 1: Predicted ¹H NMR Data for 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-5~ 8.2 - 8.4d~ 7.5Deshielded due to proximity to the bridgehead nitrogen and the electron-withdrawing 7-chloro substituent.
H-6~ 7.0 - 7.2dd~ 7.5, 2.0Shielded relative to H-5 and H-8, showing coupling to both.
H-8~ 7.6 - 7.8d~ 2.0Deshielded by the adjacent nitrogen and the 7-chloro group, exhibiting a small meta-coupling to H-6.
-CHO~ 9.9 - 10.1s-Characteristic downfield shift for an aldehyde proton.

Visualizing the Proton Assignments

Figure 1. Molecular structure of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde with proton labeling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the attached atoms (N, Cl) and the mesomeric effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2~ 145 - 148Attached to chlorine and nitrogen, resulting in a downfield shift.
C-3~ 125 - 128Attached to the carbaldehyde group.
C-5~ 128 - 130Aromatic carbon in the pyridine ring.
C-6~ 115 - 118Aromatic carbon in the pyridine ring.
C-7~ 130 - 133Attached to chlorine, leading to a downfield shift.
C-8~ 112 - 115Aromatic carbon in the pyridine ring.
C-8a~ 140 - 143Bridgehead carbon adjacent to nitrogen.
-CHO~ 185 - 188Characteristic downfield shift for a carbonyl carbon of an aldehyde.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1] Other deuterated solvents such as DMSO-d₆ can also be used, which may result in slight variations in chemical shifts.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-32.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton connectivity.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate multiplicity Analyze Multiplicity & J-coupling integrate->multiplicity assign_h1 Assign ¹H Signals multiplicity->assign_h1 assign_c13 Assign ¹³C Signals assign_h1->assign_c13 structure Structure Confirmation assign_c13->structure

Figure 2. Workflow for NMR data acquisition and analysis of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde.

Conclusion

The ¹H and ¹³C NMR data presented in this guide, while predicted, are based on a thorough analysis of existing literature for structurally similar imidazo[1,2-a]pyridine derivatives.[6][7][8] This information, coupled with the detailed experimental protocol, provides a robust framework for researchers to confidently acquire and interpret the NMR spectra of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde. Accurate spectroscopic characterization is a critical step in the utilization of this versatile building block for the development of novel compounds in the pharmaceutical and materials science fields.

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11).
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019, March 1).
  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC. (n.d.).
  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... - ResearchGate. (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.).
  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed. (2020, September 15).
  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. - ResearchGate. (n.d.).
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scientific Research Publishing. (n.d.).
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.).
  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC. (2023, May 9).
  • Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents - Semantic Scholar. (2023, November 8).
  • Copper-Catalyzed Intramolecular Dehydrogenative Cyclization: Direct Access to Sensitive Formyl-Substituted imidazo[1,2- a]pyridines - Supporting Information. (n.d.).
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.).
  • PYRIDINE-2-CARBOXAMIDE(1452-77-3) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 2-Chloro-imidazo[1,2-a]pyridine-3-carbaldehyde | CAS 131773-23-4 | SCBT. (n.d.).
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. (n.d.).
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (2024, July 24).
  • A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' - SciSpace. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDE7n6OHm_DEzuzR_r-bqcFH1-xasWtjdk8SnOu5_c99GaqcTB2-xS4Vys3FaoROVlXpPoK4XK2Wus6d0f8pMdiz9MNTL_dAExcKS8RkJGvp7OY4j4rrZjdglU-wu77dLJwQX6O9P3zyi4Culvqq8PDMIO6W7gUVh_rJ_TwiAJ1PuTBTEpFbM03jqdue8FlmtqYitCrhfOXiS5Ug==
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021, January 20).
  • Copper- and DMF-Mediated Switchable Oxidative CH Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. (n.d.).

Sources

spectroscopic analysis of dichlorinated imidazopyridine aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Dichlorinated Imidazopyridine Aldehydes

Foreword: The Analytical Imperative in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of specific functional groups, such as aldehydes, and halogen atoms, like chlorine, allows for fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile. Dichlorinated imidazopyridine aldehydes, therefore, represent a class of compounds with significant potential in drug development.

However, the synthesis of these complex molecules is merely the first step. Unambiguous structural confirmation is paramount to ensure that the compound proceeding to biological screening is indeed the intended molecule. The subtle interplay between the fused heterocyclic rings, the electron-withdrawing aldehyde, and the electronegative chlorine atoms creates a unique spectroscopic fingerprint. This guide provides an in-depth exploration of the multi-faceted spectroscopic techniques required to elucidate and confirm the structure of these high-value compounds, moving beyond mere data reporting to explain the causal relationships that govern the analytical observations.

Mass Spectrometry (MS): Deconstructing the Molecular Ion

Mass spectrometry is the foundational technique for molecular formula verification. For dichlorinated imidazopyridine aldehydes, it provides not only the molecular weight but also a characteristic isotopic signature that is irrefutable proof of the chlorine count.

Expertise & Experience: The Chlorine Isotope Pattern

A primary and non-negotiable validation step is the analysis of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2] For a molecule containing two chlorine atoms, the mass spectrum will exhibit a distinctive cluster of peaks at M, M+2, and M+4.[3][4] The expected relative intensity ratio for this cluster is approximately 9:6:1, providing unequivocal evidence of dichlorination. Any deviation from this pattern suggests either incomplete chlorination or the presence of impurities.

Trustworthiness: Predictable Fragmentation Pathways

Electron Ionization (EI) mass spectrometry fragments the molecule in predictable ways, offering a roadmap to its structure. The fused aromatic system provides stability, but the functional groups offer clear points of cleavage.

  • Loss of Carbon Monoxide (CO): Aldehydes commonly undergo fragmentation with the loss of a neutral CO molecule (28 Da).[5]

  • Loss of Chlorine Radical (•Cl): Cleavage of a C-Cl bond can result in the loss of a chlorine radical (35 or 37 Da).[6][7]

  • Loss of HCl: Elimination of a hydrogen chloride molecule (36 or 38 Da) is another common pathway for chlorinated aromatic compounds.[5]

These fragmentation patterns, when analyzed in concert, provide a self-validating system for confirming the connectivity of the atoms.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified dichlorinated imidazopyridine aldehyde in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy is sufficient to induce fragmentation without completely obliterating the molecular ion.

    • Mass Range: Scan from m/z 40 to 500 to ensure capture of the molecular ion and all significant fragments.

    • Inlet System: Utilize a direct insertion probe or GC inlet depending on the sample's volatility.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion cluster.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) and confirm the characteristic 9:6:1 isotopic pattern for the M, M+2, and M+4 peaks.

    • Identify key fragment ions and propose logical neutral losses (e.g., M-28, M-35, M-36).

Data Presentation: Expected MS Fragmentation
Fragment IonDescription of Neutral LossExpected m/z (for C₉H₅³⁵Cl₂N₂O)
[M]⁺Molecular Ion230
[M+2]⁺Molecular Ion (one ³⁷Cl)232
[M+4]⁺Molecular Ion (two ³⁷Cl)234
[M-CO]⁺Loss of Carbon Monoxide202
[M-Cl]⁺Loss of a Chlorine Radical195
[M-HCl]⁺Loss of Hydrogen Chloride194
[M-CO-Cl]⁺Sequential loss of CO and Cl167
Visualization: Fragmentation Pathway

fragmentation_pathway M Molecular Ion (M)⁺ m/z 230, 232, 234 M_CO [M-CO]⁺ m/z 202 M->M_CO -CO M_Cl [M-Cl]⁺ m/z 195 M->M_Cl -Cl• M_CO_Cl [M-CO-Cl]⁺ m/z 167 M_CO->M_CO_Cl -Cl•

Caption: Proposed EI-MS fragmentation of a dichlorinated imidazopyridine aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the atomic-level connectivity of the molecule. For this class of compounds, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the presence of the aldehyde group.

Expertise & Experience: The Inductive Effect of Chlorine and Anisotropy of the Aldehyde

The chemical shifts in NMR are governed by the local electronic environment of each nucleus.

  • ¹H NMR: The protons on the imidazopyridine ring system typically resonate between δ 6.5 and 9.0 ppm.[8][9] The two chlorine atoms exert a strong electron-withdrawing inductive effect, which deshields nearby protons, shifting their signals downfield. The aldehyde proton is highly deshielded due to the anisotropy of the carbonyl group and will appear as a distinct singlet far downfield, typically between δ 9.5 and 10.5 ppm.[10] The absence of signals in the aliphatic region (δ 0-4 ppm) is a key confirmation point.

  • ¹³C NMR: The carbon skeleton provides a wealth of information. The most diagnostic signal is the aldehyde carbonyl carbon, which will be found significantly downfield (δ 185-200 ppm).[10] The carbons directly bonded to the chlorine atoms will also be deshielded, appearing in the δ 120-140 ppm range, though their exact position depends on their location within the aromatic system.[11][12] Quaternary carbons, such as the one attached to the chlorine, often show weaker signals.[12]

Trustworthiness: 2D NMR for Unambiguous Assignments

While 1D NMR provides the initial data, complex substitution patterns necessitate 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for self-validating assignments. HSQC correlates protons to the carbons they are directly attached to, while HMBC reveals 2- and 3-bond correlations, allowing one to piece together the molecular puzzle with certainty. For instance, an HMBC correlation from the aldehyde proton to the carbon at the C3 position of the imidazopyridine ring would definitively confirm its location.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[13]

  • Instrument Setup (¹H NMR):

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Instrument Setup (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier Transform. Phase and baseline correct the resulting spectrum. Integrate ¹H signals and pick peaks for both spectra.

Data Presentation: Predicted NMR Chemical Shift Ranges
NucleusType of AtomPredicted Chemical Shift (δ ppm)Notes
¹HAldehyde (CHO)9.5 - 10.5Singlet, highly deshielded.
¹HAromatic (Imidazopyridine)7.0 - 9.0Complex splitting pattern; deshielded by Cl atoms.
¹³CCarbonyl (CHO)185 - 200Diagnostic for aldehyde.[10]
¹³CAromatic (C-Cl)120 - 140Carbon directly attached to chlorine.
¹³CAromatic (C-H, C-N)110 - 150Region for other imidazopyridine carbons.[14]
Visualization: General Structure for NMR

Caption: Key NMR regions for a dichlorinated imidazopyridine aldehyde.

Vibrational Spectroscopy (FT-IR): Probing Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Expertise & Experience: Diagnostic Absorption Bands

For a dichlorinated imidazopyridine aldehyde, the IR spectrum is dominated by a few key, highly diagnostic peaks:

  • Aldehyde C=O Stretch: This will be a strong, sharp absorption band typically found in the range of 1680-1710 cm⁻¹.[10] Its precise position is sensitive to conjugation; being attached to the aromatic ring system may lower the frequency slightly.

  • Aromatic C-H Stretch: A weaker absorption band appearing above 3000 cm⁻¹.[10]

  • Aromatic Ring Stretches (C=C and C=N): A series of medium-to-strong bands in the 1450-1620 cm⁻¹ region are characteristic of the imidazopyridine core.[15]

  • C-Cl Stretch: The carbon-chlorine stretching vibrations appear in the fingerprint region, typically between 600 and 800 cm⁻¹.[10] The presence of bands in this region supports the dichlorination of the molecule.

Trustworthiness: A Self-Validating Fingerprint

The combination of a strong carbonyl absorption around 1700 cm⁻¹ with aromatic signals (1450-1620 cm⁻¹) and C-Cl signals (600-800 cm⁻¹) creates a unique fingerprint. The absence of broad O-H (3200-3600 cm⁻¹) or N-H (3300-3500 cm⁻¹) stretches validates the integrity of the core structure and the absence of unwanted hydrolysis or side-reaction products.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup:

    • Mode: Attenuated Total Reflectance (ATR).

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample with the anvil and collect the sample spectrum (typically 16-32 scans are co-added). The instrument software automatically generates the absorbance spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic FT-IR Frequencies
Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
C-H StretchAromatic Ring3000 - 3100Medium-Weak
C=O StretchAldehyde1680 - 1710Strong, Sharp
C=N / C=C StretchAromatic Rings1450 - 1620Medium-Strong
C-Cl StretchAryl Halide600 - 800Medium
Visualization: Key Molecular Vibrations

ftir_modes Molecule Dichlorinated Imidazopyridine Aldehyde CO_Stretch C=O Stretch ~1700 cm⁻¹ Molecule->CO_Stretch Strong Aromatic_Stretch Aromatic C=C/C=N ~1450-1620 cm⁻¹ Molecule->Aromatic_Stretch Medium CCl_Stretch C-Cl Stretch ~600-800 cm⁻¹ Molecule->CCl_Stretch Medium

Caption: Key FT-IR vibrational modes for structural confirmation.

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[16] It is particularly useful for characterizing conjugated systems like the imidazo[1,2-a]pyridine core.

Expertise & Experience: π→π and n→π Transitions**

The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic system.[8] Its UV-Vis spectrum is expected to be characterized by:

  • π→π Transitions:* These are high-intensity absorptions typically occurring below 300 nm, arising from the excitation of electrons within the conjugated π-system of the fused rings.[17][18]

  • n→π Transitions:* The aldehyde's carbonyl group and the nitrogen heteroatoms possess non-bonding electrons (n-electrons). These can be excited into the π* anti-bonding orbitals. These transitions are of lower intensity and occur at longer wavelengths (often >300 nm) compared to the π→π* transitions.[16][19]

The presence of the aldehyde and chlorine substituents, both of which can influence the electronic distribution, will cause shifts in the absorption maxima (λmax) compared to the unsubstituted parent compound.[20]

Trustworthiness: A Consistent Electronic Signature

While UV-Vis is less structurally definitive than NMR or MS, it provides a consistent and quantifiable electronic signature for the molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are physical constants for the compound under specific solvent conditions. This data is crucial for quality control, allowing for rapid purity checks and concentration determination using the Beer-Lambert Law.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a precisely known concentration (e.g., 1x10⁻⁴ M). Further dilute as needed to achieve an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: Scan from 200 to 500 nm.

    • Cuvettes: Use 1 cm path length quartz cuvettes.

  • Data Acquisition: Fill one cuvette with the pure solvent to serve as a blank. Fill the second cuvette with the sample solution. Place both in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert equation (A = εbc).

Data Presentation: Expected UV-Vis Absorption
Electronic TransitionChromophoreExpected λmax (nm)Molar Absorptivity (ε)
π → πImidazopyridine Ring~250 - 300High (10,000 - 50,000 M⁻¹cm⁻¹)
n → πAldehyde C=O, Ring N~300 - 350Low (100 - 1,000 M⁻¹cm⁻¹)
Visualization: Electronic Transitions

electronic_transitions cluster_transitions Resulting Transitions HOMO HOMO (π, n orbitals) LUMO LUMO (π* orbital) HOMO->LUMO Absorption of UV Light pi_trans π → π (High Intensity) n_trans n → π (Low Intensity)

Caption: Simplified model of electronic transitions in UV-Vis spectroscopy.

Integrated Analytical Workflow

No single technique is sufficient for absolute structural proof. True analytical trustworthiness comes from the integration of orthogonal techniques, where the results from each method corroborate the others. The logical workflow below ensures a comprehensive and self-validating characterization.

Visualization: Comprehensive Analytical Workflow

analytical_workflow start Purified Compound ms Mass Spectrometry (MS) start->ms Step 1 nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr Step 2 ms_q Question: Correct Formula & Cl Count? (Isotopic Pattern: 9:6:1) ms->ms_q ftir FT-IR Spectroscopy nmr->ftir Step 3 nmr_q Question: Correct Connectivity? (Aldehyde, Ring Protons, C-Cl) nmr->nmr_q uvvis UV-Vis Spectroscopy ftir->uvvis Step 4 ftir_q Question: Correct Functional Groups? (C=O, C-Cl, Aromatic) ftir->ftir_q conclusion Structure Confirmed uvvis->conclusion Final Check uvvis_q Question: Correct Electronic System? (π→π, n→π) uvvis->uvvis_q

Caption: Integrated workflow for the spectroscopic analysis of target compounds.

Conclusion

The spectroscopic characterization of dichlorinated imidazopyridine aldehydes is a systematic process of evidence accumulation. From the definitive chlorine count by mass spectrometry to the atomic-level map from NMR, the functional group confirmation by FT-IR, and the electronic signature from UV-Vis, each technique provides a critical piece of the puzzle. By understanding the underlying principles and employing an integrated workflow, researchers and drug development professionals can achieve unambiguous structural confirmation, ensuring the integrity and validity of their scientific endeavors.

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.).
  • Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chlorofuran - Benchchem. (2025).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PMC.
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10). Asian Journal of Chemistry.
  • UV-Vis, solution PL, solid PL and low temperature PL spectra of mCzImPy and mBisImPy. (n.d.).
  • Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino. (n.d.). PubMed.
  • 1,4-Dichlorobenzene(106-46-7) 13C NMR spectrum. (n.d.). ChemicalBook.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PMC.
  • One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. (n.d.).
  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable.
  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. (n.d.). ResearchGate.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC.
  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (n.d.).
  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 15).
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025, August 7). ResearchGate.
  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.).
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide. (n.d.). Benchchem.
  • UV-Vis Absorption Spectroscopy - Theory. (n.d.).
  • Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. (n.d.). Doc Brown's Chemistry.
  • sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube.
  • Mass spectrometry analysis of multiple halogen atoms. (n.d.). ECHEMI.
  • Uv-Visibles Electronic Transition | PDF | Chromophore | Covalent Bond. (n.d.). Scribd.

Sources

Strategic Guide: Starting Materials for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging antineoplastic agents.[1][2]

For the synthetic chemist, the challenge is not merely how to make the ring, but which starting materials allow for the necessary substitution patterns while maintaining atom economy and safety. This guide deconstructs the three primary synthetic pathways based on their starting material logic: the Classical Condensation , the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction , and the Oxidative Coupling .

Part 1: The Nucleophilic Foundation (2-Aminopyridines)

Regardless of the pathway chosen, the 2-aminopyridine (2-AP) derivative is the non-negotiable anchor. Its electronic properties dictate reaction kinetics and regioselectivity.

Electronic Causality in Material Selection
  • Endocyclic Nitrogen (

    
    ):  This is the most nucleophilic site. In the classical route, it attacks the electrophile first.
    
  • Exocyclic Nitrogen (

    
    ):  Participates in the cyclization/dehydration step.
    
Substituent TypePosition on RingEffect on ReactivityRecommendation
Electron Donating (EDG) C3, C4, C5Enhances Nucleophilicity. Increases electron density at

.[1]
Ideal for mild conditions.
Electron Withdrawing (EWG) C3, C4, C5Decreases Nucleophilicity. Deactivates

, requiring higher temps or Lewis Acid catalysis.[1]
Use high-boiling solvents (e.g., n-butanol) or microwave irradiation.[1]
Steric Bulk C3 (ortho to

)
Steric Hindrance. Blocks attack at

.
Avoid. C3-substituted 2-APs rarely cyclize efficiently.

Part 2: The Electrophilic Partners (Route-Dependent)

Route A: The Classical Hantzsch-Type Condensation

Starting Materials: 2-Aminopyridine +


-Haloketone

This is the "gold standard" for reliability but suffers from the instability of starting materials.

  • 
    -Haloketones (The Electrophile): 
    
    • Selection Logic: Bromoketones are preferred over chloroketones due to the weaker C-Br bond (better leaving group), allowing for faster kinetics at lower temperatures.

    • Operational Hazard: Most low-molecular-weight

      
      -haloketones are potent lachrymators and degrade upon storage.
      
    • Expert Insight (In-Situ Generation): To bypass instability/toxicity, generate the

      
      -haloketone in situ using a methyl ketone + oxidizer (e.g., Iodine/Ortoleva-King reaction) or polymer-supported reagents.
      
Route B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Starting Materials: 2-Aminopyridine + Aldehyde + Isonitrile[3]

This route is selected for Combinatorial Library Generation . It allows the simultaneous introduction of diversity at three positions (C2, C3, and the pyridine core) in a single step.[1]

  • Aldehydes:

    • Versatility:[1][2][4][5][6] Aromatic, aliphatic, and heterocyclic aldehydes are well-tolerated.[1]

    • Role: Forms the imine intermediate with 2-AP.

  • Isonitriles (Isocyanides):

    • The Limiting Factor: Commercial availability is lower than aldehydes.

    • Safety: Many have foul odors and toxicity issues.

    • Mechanistic Role: Acts as the C1 insertion unit (the "carbene-like" carbon) that bridges the imine and the ring nitrogen.

Route C: Copper-Catalyzed Oxidative Coupling

Starting Materials: 2-Aminopyridine + Terminal Alkyne

Selected when


-haloketones are unavailable or when "green chemistry" (atom economy) is a priority.
  • Terminal Alkynes: Safer to handle than haloketones.

  • Catalyst System: Requires a metal catalyst (usually CuI or Cu(OTf)₂) and an oxidant (often

    
     or air) to generate the reactive intermediate.[1]
    

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcation of synthetic strategies based on starting material selection.

ImidazoSynthesis Start Target: Imidazo[1,2-a]pyridine RouteA Route A: Condensation Start->RouteA RouteB Route B: GBB (MCR) Start->RouteB RouteC Route C: Oxidative Start->RouteC MatA Input: 2-Aminopyridine + α-Haloketone RouteA->MatA MechA Mech: SN2 Alkylation -> Dehydration MatA->MechA MatB Input: 2-Aminopyridine + Aldehyde + Isonitrile RouteB->MatB MechB Mech: Imine Formation -> [4+1] Cycloaddition MatB->MechB MatC Input: 2-Aminopyridine + Alkyne + [Ox] RouteC->MatC MechC Mech: Cu-Catalyzed C-H Activation MatC->MechC

Caption: Strategic divergence in synthesis based on available starting materials (Haloketones vs. Multicomponent vs. Alkynes).

Part 4: Experimental Protocols

Protocol A: The "Robust" Condensation (Self-Validating)

Best for scale-up of single compounds.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1]

  • 
    -Bromoacetophenone (1.0 equiv)[1]
    
  • Sodium Bicarbonate (

    
    , 1.2 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1][7]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminopyridine in EtOH (0.5 M concentration) in a round-bottom flask.

  • Addition: Add

    
    -bromoacetophenone portion-wise at room temperature.
    
    • Self-Validation Check: The solution should turn slightly warm (exothermic alkylation).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • TLC Monitoring: Monitor the disappearance of the 2-aminopyridine spot (usually lower

      
       than product in EtOAc/Hexane).
      
  • Neutralization: Cool to room temperature. The hydrobromide salt of the product may precipitate. Add aqueous

    
     to neutralize the HBr byproduct.
    
  • Isolation: Evaporate EtOH. Extract with Ethyl Acetate (EtOAc).[1] Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, silica column chromatography.[1]

Protocol B: The GBB Multicomponent Synthesis

Best for library generation and diversity.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1]

  • Benzaldehyde derivative (1.0 equiv)[1]

  • tert-Butyl Isocyanide (1.0 equiv)[1]

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Iodine 
    
    
    
    (10 mol%)[1]
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Imine Formation: Mix 2-aminopyridine and aldehyde in MeOH (1.0 M) and stir for 15 minutes.

    • Expert Insight: Pre-forming the imine prevents side reactions between the isonitrile and the aldehyde.

  • Catalysis: Add the catalyst (

    
    ) followed by the isonitrile.
    
  • Reaction: Stir at room temperature (or mild heat

    
    ) for 12 hours.
    
  • Work-up: Evaporate solvent. Load crude directly onto a silica column.

    • Self-Validation Check: The disappearance of the distinct "almond" smell of benzaldehyde and the foul odor of isonitrile indicates consumption of starting materials.

Part 5: Troubleshooting & Optimization Data

Table 1: Solvent Effects on Yield (Condensation Route)

SolventDielectric ConstantYield (%)Notes
Ethanol 24.585-92%Recommended. Green, good solubility, easy workup.
DMF 36.760-75%Hard to remove; promotes tar formation at high temp.
Water 80.140-55%Poor solubility of organic halides; requires surfactant.
Toluene 2.3850-65%Slow kinetics; reactants may not dissolve well.

Common Failure Modes:

  • Regioisomer Formation: In rare cases (with specific substituents), attack may occur at the exocyclic amine first. Solution: Use protic solvents (EtOH) to favor the thermodynamic product (ring nitrogen attack).[1]

  • Decomposition of Haloketone: If the reaction turns black immediately, the haloketone is degrading. Solution: Freshly recrystallize the haloketone or switch to the Ortoleva-King protocol (using Iodine + Ketone).

References

  • Bagdi, A. K., et al. (2020).[1] Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Asian Journal of Organic Chemistry. Link[1]

  • Bienaymé, H., & Bouzid, K. (1998).[1] A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition. Link

  • Blackburn, C., et al. (1998).[1] A Three-Component Solid-Phase Synthesis of 3-Aminoimidazo[1,2-a]azines. Tetrahedron Letters. Link[1]

  • Perumal, S., et al. (2015).[1] Green synthesis of imidazo[1,2-a]pyridines: A review. Chemistry Central Journal. Link

  • Dömling, A. (2006).[1] Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews. Link[1]

Sources

Chemical Reactivity of the Carbaldehyde Group on Imidazopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). While the formation of the ring system itself is well-documented, the chemical reactivity of the carbaldehyde group (–CHO) attached to this core—specifically at the C3 and C2 positions—offers a critical "chemical handle" for late-stage diversification.

This guide focuses on the C3-formyl imidazo[1,2-a]pyridine , the most synthetically accessible derivative via Vilsmeier-Haack formylation.

Electronic Environment

The reactivity of the aldehyde is governed by the fused bicyclic system:

  • Bridgehead Nitrogen (N1): Induces electron density delocalization.

  • C3 Position: The most nucleophilic site on the ring. When an electron-withdrawing formyl group is present at C3, the ring acts as a strong

    
    -donor ("push"), while the aldehyde acts as an acceptor ("pull").
    
  • Consequence: This "push-pull" electronic character makes C3-aldehyde derivatives excellent substrates for condensation reactions, yielding highly conjugated, often fluorescent, systems utilized in bio-imaging and optoelectronics.

Core Reactivity Profiles

The reactivity of imidazo[1,2-a]pyridine-3-carbaldehyde can be categorized into three primary vectors: Condensation (C=N) , Carbon-Carbon Bond Formation (C=C) , and Redox Transformations .

A. Condensation Reactions (Schiff Base Formation)

Reaction with primary aromatic amines yields Schiff bases (imines) . These derivatives are extensively screened for antimicrobial and antifungal activity due to the presence of the azomethine linkage (–N=CH–).

  • Key Insight: The reaction is reversible. Efficient water removal (Dean-Stark or molecular sieves) or the use of dehydrating solvents is crucial for high yields.

  • Catalysis: Mild acid catalysis (Glacial Acetic Acid) is standard to protonate the carbonyl oxygen, increasing electrophilicity without protonating the pyridine nitrogen to the point of deactivation.

B. C-C Bond Formation (Active Methylenes)

The aldehyde serves as a potent electrophile for Knoevenagel and Claisen-Schmidt condensations.

  • Knoevenagel Condensation:

    • Substrates: Malononitrile, Ethyl Cyanoacetate.

    • Products: 3-(2,2-dicyanovinyl)imidazo[1,2-a]pyridines.

    • Utility: These products are precursors to fused tricyclic systems (e.g., pyrido[1,2-a]benzimidazoles) via subsequent cyclization.

  • Claisen-Schmidt Condensation:

    • Substrates: Acetophenones (Methyl ketones).

    • Products: Chalcones (1,3-diaryl-2-propen-1-ones).

    • Utility: High cytotoxicity against cancer cell lines; the

      
      -unsaturated ketone acts as a Michael acceptor for biological nucleophiles (e.g., cysteine residues in proteins).
      
C. Redox Transformations
  • Oxidation: Conversion to Imidazo[1,2-a]pyridine-3-carboxylic acid . Essential for generating amide libraries.

  • Reduction: Conversion to Imidazo[1,2-a]pyridin-3-ylmethanol . The alcohol serves as a precursor for leaving groups (halides, mesylates) for nucleophilic substitution (S_N1 type due to resonance stabilization of the carbocation).

Visualization: Reactivity Architecture

The following diagram maps the core transformations of the imidazo[1,2-a]pyridine-3-carbaldehyde.

ReactivityMap Core Imidazo[1,2-a]pyridine -3-carbaldehyde Schiff Schiff Base Formation (Imines) Core->Schiff R-NH2, EtOH cat. AcOH Knoevenagel Knoevenagel Condensation (Vinyl Nitriles) Core->Knoevenagel Malononitrile Piperidine/EtOH Chalcone Claisen-Schmidt (Chalcones) Core->Chalcone Acetophenone NaOH/EtOH Oxidation Oxidation (Carboxylic Acids) Core->Oxidation KMnO4 or NaClO2/H2O2 Reduction Reduction (Alcohols) Core->Reduction NaBH4 MeOH App1 Antimicrobial Agents Schiff->App1 App2 Fluorescent Probes & Tricyclic Fusions Knoevenagel->App2 App3 Anticancer Agents (Michael Acceptors) Chalcone->App3

Figure 1: Synthetic divergence from the C3-formyl handle. Blue: Substrate; Grey: Transformation; Green: Application.

Experimental Protocols

Protocol A: Green Knoevenagel Condensation

Target: Synthesis of 3-(2,2-dicyanovinyl)imidazo[1,2-a]pyridine

This protocol utilizes a glycerol/water solvent system, eliminating toxic organic solvents and utilizing the catalyst-free promoting effect of the medium.

Reagents:

  • Imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Solvent: Water:Glycerol (1:1 v/v)[1]

Methodology:

  • Charge: In a round-bottom flask, dissolve the aldehyde and malononitrile in the Water:Glycerol mixture (approx. 5 mL per 1 mmol substrate).

  • Activation: Stir the mixture vigorously at room temperature for 2-4 hours. Note: Glycerol acts as a hydrogen-bond donor, activating the carbonyl oxygen.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a bright fluorescent spot.

  • Workup: Upon completion, add cold water (10 mL) to the reaction mixture. The product will precipitate out.

  • Purification: Filter the solid under vacuum. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from ethanol if necessary.

  • Yield Expectation: 85–95%.

Protocol B: Synthesis of Imidazo-Chalcones (Claisen-Schmidt)

Target: 3-(3-(aryl)acryloyl)imidazo[1,2-a]pyridine derivatives

Reagents:

  • Imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv)

  • Substituted Acetophenone (1.0 equiv)

  • Base: 10% NaOH (aq) or 40% KOH (aq)

  • Solvent: Ethanol (95%)

Methodology:

  • Solubilization: Dissolve the acetophenone and aldehyde in ethanol.

  • Catalysis: Add the aqueous base dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A precipitate (the chalcone) often forms directly.

  • Quench: Pour the reaction mixture into crushed ice/water acidified with dilute HCl (pH ~4–5) to neutralize the base and ensure complete precipitation.

  • Isolation: Filter the solid.

  • Purification: Recrystallization from Ethanol/DMF mixtures is preferred due to the low solubility of the planar conjugated system.

Comparative Data: Reaction Conditions

Reaction TypeReagent (Nucleophile)Catalyst/ConditionsTypical YieldKey Product Feature
Schiff Base 4-ChloroanilineAcOH (cat), EtOH, Reflux82%Antimicrobial; hydrolytically unstable
Knoevenagel MalononitrilePiperidine, EtOH, RT92%Highly fluorescent; solid precipitate
Knoevenagel Ethyl CyanoacetateGlycine, H2O, 60°C88%"Green" protocol; precursor to esters
Claisen-Schmidt 4-NitroacetophenoneNaOH, EtOH, RT75%Deep yellow/orange; cytotoxic
Oxidation KMnO4Na2CO3, H2O, 60°C65%Carboxylic acid; soluble in base

Mechanistic Visualization: Knoevenagel Condensation[2][7]

The following diagram details the base-catalyzed mechanism, highlighting the deprotonation and elimination steps critical for the conjugated product formation.

Mechanism Step1 1. Deprotonation Base removes proton from Malononitrile Forms Carbanion Step2 2. Nucleophilic Attack Carbanion attacks Aldehyde Carbonyl (C3) Forms Alkoxide Intermediate Step1->Step2 Step3 3. Proton Transfer Alkoxide protonated to Alcohol Step2->Step3 Step4 4. E1cB Elimination Base removes acidic alpha-proton Loss of Water (HO-) Step3->Step4 Product Final Product: 3-(2,2-dicyanovinyl)imidazo[1,2-a]pyridine Step4->Product

Figure 2: Step-wise mechanism of the Knoevenagel condensation.

References

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives Source: Scientific Research Publishing URL:[Link]

  • Imidazo[1,2-a]pyridine-3-carbaldehyde | PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega / NIH URL:[Link]

  • A Simple and Efficient Protocol for the Knoevenagel Reaction Source: Sociedade Brasileira de Química (SBQ) URL:[Link]

  • Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde Source: ResearchGate URL:[2][Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and marketed pharmaceuticals.[1][2][3] Derivatives such as zolpidem, alpidem, and saripidem underscore the therapeutic relevance of this heterocyclic system.[1] The introduction of a carbaldehyde group at the C-3 position not only modulates the electronic properties and biological activity of the core but also serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive examination of the synthesis, single-crystal X-ray diffraction analysis, and intricate intermolecular interactions that define the solid-state architecture of substituted imidazo[1,2-a]pyridine-3-carbaldehydes. By synthesizing crystallographic data with field-proven insights, we aim to equip researchers and drug development professionals with a foundational understanding of the structure-property relationships governing this important class of molecules.

Rationale and Significance in Drug Discovery

The imidazo[1,2-a]pyridine core is a rigid, bicyclic system that presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This structural rigidity is advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The C-3 position is particularly nucleophilic, making it a prime site for functionalization.[1] The introduction of a 3-carbaldehyde group is a critical strategic choice for several reasons:

  • Synthetic Versatility: The aldehyde functionality is a gateway to a multitude of chemical transformations, including condensations (e.g., Claisen-Schmidt to form chalcones), reductive aminations, and oxidations, enabling the rapid generation of diverse chemical libraries.[4][5]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the aldehyde influences the electron density of the entire heterocyclic system, which can be critical for tuning binding affinities to protein targets.

  • Intermolecular Interactions: The carbonyl oxygen is a potent hydrogen bond acceptor, playing a dominant role in directing the crystal packing and influencing physicochemical properties such as solubility and melting point.

Understanding the precise three-dimensional structure through X-ray crystallography is therefore not merely an academic exercise; it provides invaluable insights into the molecule's conformation, potential for intermolecular interactions, and a rational basis for the design of next-generation therapeutics, including inhibitors for targets like Mycobacterium tuberculosis glutamine synthetase.[6][7]

Synthesis of the Core Scaffold

The most direct and widely employed method for introducing the C-3 carbaldehyde is the Vilsmeier-Haack reaction.[8] This electrophilic substitution reaction is highly efficient for electron-rich heterocyclic systems like imidazo[1,2-a]pyridines.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the synthesis of 2-phenyl-H-imidazo[1,2-a]pyridine-3-carbaldehyde.[4][8]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool 1.5 mL of N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add 2.3 mmol of phosphorus oxychloride (POCl₃) to the cooled DMF. Stir the mixture at room temperature for approximately 15 minutes until it becomes colorless. This forms the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻. The causality here is the activation of the DMF carbonyl group by POCl₃ to create a highly reactive electrophile.

  • Addition of Substrate: Add 1.0 mmol of the precursor, 2-phenyl-imidazo[1,2-a]pyridine, to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature for a specified time (typically several hours) or gently heat to drive the reaction to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured into ice water and neutralized with a suitable base, such as a saturated sodium carbonate (Na₂CO₃) solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final product as crystals.[4]

General workflow for Vilsmeier-Haack formylation.

Elucidation of the Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement of crystalline solids. The analysis of substituted imidazo[1,2-a]pyridine-3-carbaldehydes reveals key structural features that influence their behavior in both the solid state and biological systems.

Key Structural Parameters

A critical parameter in substituted derivatives is the dihedral angle between the plane of the imidazo[1,2-a]pyridine fused ring system and the plane of any aryl substituents. This angle dictates the overall molecular conformation (planarity vs. twisted) and has profound implications for crystal packing and receptor binding.

For instance, in the structure of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings is reported to be 28.61(4)°.[8] In a related structure, 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, this angle is 53.77(4)°.[9] This significant twist is often a result of steric hindrance between ortho hydrogens on the respective rings, a subtle but powerful force in dictating molecular shape.

Comparative Crystallographic Data

The table below summarizes key crystallographic data for representative compounds, illustrating the common structural motifs and variations.

Compound NameFormulaCrystal SystemSpace GroupDihedral Angle (°)Reference
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydeC₁₄H₁₀N₂OOrthorhombicPbca28.61 (4) (between imidazopyridine and phenyl rings)[8]
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehydeC₁₄H₉FN₂OMonoclinicP2₁/c53.77 (4) (between imidazopyridine and fluorophenyl rings)[9]

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of these molecules is a delicate balance of various non-covalent forces. The carbaldehyde group, along with the aromatic rings, orchestrates a complex network of interactions that define the supramolecular architecture.

  • C—H···O Hydrogen Bonds: This is often the most significant interaction. The aldehyde oxygen atom acts as a strong acceptor for weak C-H hydrogen bonds from neighboring molecules, linking them into chains or more complex networks.[8][9]

  • π–π Stacking: The planar aromatic surfaces of the imidazopyridine core and phenyl substituents frequently engage in π–π stacking interactions, with centroid-to-centroid distances typically in the range of 3.7 to 3.9 Å.[8][9] These interactions are crucial for stabilizing the layered packing of molecules.

  • Halogen-Specific Interactions: In substituted analogues, such as the 4-fluorophenyl derivative, C—H···F hydrogen bonds contribute significantly to the overall crystal packing, adding another layer of directional control to the supramolecular assembly.[9]

  • Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular contacts. For 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, Hirshfeld analysis revealed that the most important contributions to crystal packing arise from H···H (30.4%), H···C/C···H (23.7%), H···O/O···H (12.2%), and H···F/F···H (11.1%) interactions.[9] This quantitative breakdown provides an authoritative fingerprint of the forces holding the crystal together.

IntermolecularInteractions Molecule1 Imidazo[1,2-a]pyridine-3-carbaldehyde C-H C=O Aromatic Rings Molecule2 Neighboring Molecule C-H C=O Aromatic Rings Molecule1:s->Molecule2:n C-H···O Hydrogen Bond Lattice Stable Crystal Lattice Molecule1->Lattice Forms Molecule3 Another Neighbor C-H C=O Aromatic Rings Molecule2:e->Molecule3:w π-π Stacking Molecule2->Lattice Forms Molecule3->Lattice Forms

Key intermolecular forces driving crystal lattice formation.

Protocol for Single-Crystal X-ray Crystallography

To ensure the trustworthiness and reproducibility of crystallographic data, a standardized protocol is essential.

  • Crystal Selection and Mounting:

    • Select a suitable single crystal (clear, well-defined faces, free of cracks) under a polarizing microscope.

    • Mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations and radiation damage. This choice is critical for obtaining high-resolution data.

  • Data Collection:

    • Center the crystal on an X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS).

    • Perform an initial unit cell determination from a few frames to confirm crystal quality and obtain preliminary lattice parameters.

    • Execute a full data collection strategy, typically involving multiple runs of omega (ω) and phi (φ) scans to ensure complete data coverage and redundancy.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain reflection intensities and reduce the data, which includes applying corrections for Lorentz factor, polarization, and absorption.

    • Solve the structure using direct methods or Patterson methods to find the initial positions of most non-hydrogen atoms.

  • Structure Refinement:

    • Refine the atomic positions, and their anisotropic displacement parameters, against the experimental data using full-matrix least-squares on F².

    • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions and refine them using a riding model.

    • The refinement is considered complete when the R-factor (R1) and weighted R-factor (wR2) converge, and the goodness-of-fit is close to 1.

  • Validation and Reporting:

    • Validate the final structure using software like PLATON/checkCIF to ensure there are no significant errors.

    • Deposit the final crystallographic information file (CIF) into a public database such as the Cambridge Crystallographic Data Centre (CCDC) for community access.

Conclusion and Future Outlook

The crystal structure of substituted imidazo[1,2-a]pyridine-3-carbaldehydes is dictated by a sophisticated interplay of directed hydrogen bonding and dispersive π-stacking interactions. The C-3 carbaldehyde group is not merely a passive substituent but an active director of supramolecular assembly, primarily through C—H···O interactions. The conformation, particularly the torsion angle between the core and its substituents, is a key determinant of the overall molecular shape and packing efficiency.

This detailed structural knowledge is paramount for the rational design of novel therapeutics. It allows scientists to understand how modifications to the scaffold will affect its solid-state properties and, by extension, its interaction with biological macromolecules. Future work should focus on co-crystallization studies with target proteins to validate binding modes predicted from these solid-state structures and to further explore the vast chemical space accessible from this versatile aldehyde intermediate.

References

  • Nordqvist, A., et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing.
  • Koube, et al. (2020).
  • Hassan, N. A., et al. (2019).
  • El-Gazzar, M., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Various Authors. (2013-2017).
  • Balijapalli, S., & Iyer, P. (2015). CuO-CuAl2O4 and D-glucose catalyzed synthesis of a family of excited state intramolecular proton transfer imidazo[1,2-a]pyridine analogues and their optical properties.
  • Nordqvist, A., et al. (2025). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors.
  • Meanwell, N. A., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
  • Mondal, P., & Ali, M. A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.
  • Nagaraj, A., et al. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research.
  • Koube, Y. A. A., et al. (2024). Synthesis and Evaluation of the Antibacterial Activity of New Imidazo[1,2-a]pyridine- Chalcones Derivatives. The Pharmaceutical and Chemical Journal.
  • Various Authors. (2011-2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Taylor, R. D., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC.
  • Singh, P., et al. (2020). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC.
  • Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCr Journals.
  • Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • de F. Alves, M. B., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.

Sources

Foundational Chemistry of Imidazo[1,2-a]pyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of heterocyclic medicinal chemistry, the imidazo[1,2-a]pyridine core stands as a "privileged scaffold" (often termed "drug prejudice" in older literature due to its ubiquity). Its fused 5,6-bicyclic system offers a unique balance of lipophilicity, hydrogen-bond acceptance, and metabolic stability, making it a bio-isostere for indole and purine systems.[1]

This guide dissects the core reactivity, electronic distribution, and synthetic methodologies—ranging from classical condensations to modern multicomponent reactions (MCRs)—that enable the rapid construction of this pharmacophore.

Electronic Structure & Reactivity Profile

Aromaticity and Basicity

The imidazo[1,2-a]pyridine system is a


-electron aromatic system.[1] Unlike indole, which is electron-rich across the bicyclic system, imidazo[1,2-a]pyridine exhibits a distinct polarization:
  • Bridgehead Nitrogen (N4): Contributes a lone pair to the

    
    -system, ensuring aromaticity.[1]
    
  • Imidazolic Nitrogen (N1): Possesses an

    
     lone pair in the plane of the ring, acting as a hard basic center  (pKa 
    
    
    
    5.6 for the parent system, though highly substituent-dependent). Protonation occurs exclusively at N1.
The C3 Nucleophilic Hotspot

The most critical feature for functionalization is the C3 position . Resonance contributors place significant electron density at C3, making it a "soft" nucleophile.[1] It reacts readily with electrophiles (halogens, iminium ions, carbonyls) without the need for strong activation.[1] Conversely, the pyridine ring (C5–C8) is electron-deficient and typically requires transition-metal catalysis (C-H activation) for functionalization.[1]

Reactivity Map (Visualization)

ReactivityMap Core Imidazo[1,2-a]pyridine Core Scaffold N1 N1 Position (Hard Base) Protonation / Alkylation Core->N1 C3 C3 Position (Soft Nucleophile) Electrophilic Substitution (Formylation, Halogenation, GBB) Core->C3 C2 C2 Position (Synthetic Handle) Determined by Alpha-Haloketone Core->C2 Pyridine C5 / C6 / C8 Positions (Electron Deficient) Metal-Catalyzed C-H Activation (Pd, Ir, Ru) Core->Pyridine

Figure 1: Reactivity landscape of the imidazo[1,2-a]pyridine scaffold.[1][2][3][4][5][6][7][8] Note the distinct electronic dichotomy between the C3 position and the pyridine ring.

Synthetic Pillars[1][9][10][11][12]

Pillar 1: The Condensation Route (Tschitschibabin-Type)

The classical approach involves the condensation of 2-aminopyridines with


-haloketones . This method is robust but often limited by the availability of the haloketone and the harsh conditions required to drive the dehydration.
  • Mechanism:

    • 
       attack of the exocyclic amine (or endocyclic N, depending on conditions) on the 
      
      
      
      -carbon.
    • Cyclization onto the carbonyl carbon.

    • Dehydration to aromatize.

Pillar 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the modern "gold standard" for generating C3-functionalized libraries. It is a three-component reaction (3-CR) involving an aldehyde , 2-aminopyridine , and isocyanide .[1][6][9]

Mechanistic Pathway

The reaction proceeds via a non-concerted [4+1] cycloaddition logic:

  • Imine Formation: Condensation of amine and aldehyde.

  • Activation: Protonation (acid catalyst) of the imine.

  • Insertion: Isocyanide attacks the iminium ion.

  • Cyclization: Intramolecular attack by the pyridine nitrogen followed by a 1,3-hydride shift (aromatization).[1]

GBB_Mechanism Reactants 2-Aminopyridine + Aldehyde Imine Schiff Base (Imine) Reactants->Imine - H2O Isocyanide Isocyanide (R-NC) Catalyst Catalyst (Sc(OTf)3 or AcOH) Iminium Activated Iminium Ion Imine->Iminium + Catalyst Nitrilium Nitrilium Intermediate (C-C Bond Formed) Iminium->Nitrilium + Isocyanide Cyclic Cyclic Adduct (5-exo-dig) Nitrilium->Cyclic Intramolecular Attack Product 3-Amino-Imidazo[1,2-a]pyridine Cyclic->Product 1,3-H Shift (Aromatization)

Figure 2: Step-wise mechanism of the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.

Standard Operating Procedure (SOP): Scandium Triflate Method

Rationale: Scandium(III) triflate (


) is a water-tolerant Lewis acid that effectively activates the imine without quenching the isocyanide.[1]

Protocol:

  • Stoichiometry: 2-Aminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).[1]

  • Catalyst:

    
     (5 mol%).[1]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) [0.2 M concentration].

  • Conditions:

    • Method A (Microwave): Seal tube, heat to 100°C for 15–30 mins.

    • Method B (Thermal): Reflux for 4–12 hours.

  • Workup: Concentrate solvent. Purify via flash column chromatography (typically DCM/MeOH gradients).[1] No aqueous workup is usually required if the catalyst load is low.

Medicinal Chemistry Application: The Zolpidem Case Study

Zolpidem (Ambien) is the quintessential imidazo[1,2-a]pyridine drug.[1] Its synthesis illustrates the scaffold's reactivity, specifically the sequential construction of the ring followed by C3 functionalization.

Comparative Synthetic Data
StepTransformationReagents/ConditionsKey Chemical Principle
1 Ring Formation2-amino-5-methylpyridine + 4-methyl-bromoacetophenoneCondensation: Formation of the 6-methyl-2-(p-tolyl) core.[1]
2 C3-FunctionalizationHCHO,

, Acetic Acid
Mannich Reaction: Exploits C3 nucleophilicity to install aminomethyl group.[1]
3 ActivationMethyl Iodide (

)
Quaternization: Converts the amine into a leaving group.
4 SubstitutionNaCN (Sodium Cyanide)

Displacement:
Installs the nitrile carbon.
5 Hydrolysis/Amidation

/

, then

Functional Group Interconversion: Nitrile

Amide.[1]

Note: Modern approaches utilize C-H functionalization or visible-light photoredox catalysis to install the acetamide side chain directly, bypassing the toxic cyanide step.

References

  • Review of C-H Functionalization: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Source:[1]

  • Medicinal Chemistry Overview: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source:[1]

  • GBB Reaction Protocol & Mechanism: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements. Source: [Beilstein J. Org.[1][10] Chem., 2024]([Link]1]

  • Zolpidem Synthesis (Industrial): A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. Source:[11][1]

  • Scandium Triflate Catalysis: A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates. Source: [J. Braz.[1] Chem. Soc., 2020]([Link]1]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and a Versatile Intermediate

The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and marketed drugs.[1][2][3] Its unique structural and electronic properties allow it to mimic endogenous purines and interact with a wide array of biological targets.[4] This has led to the development of therapeutics for conditions ranging from insomnia (e.g., Zolpidem, Alpidem) to cancer and infectious diseases.[1][2][3][5]

Within this important class of heterocycles, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde emerges as a particularly valuable synthetic intermediate. Its strategic design incorporates three key features for drug discovery:

  • The Imidazo[1,2-a]pyridine Core: Provides the foundational structure for target engagement, often acting as a bioisostere for other bicyclic systems.

  • A Versatile Aldehyde Handle: The formyl group at the C3 position is a reactive and versatile functional group, enabling a multitude of chemical transformations for the construction of diverse compound libraries and the exploration of structure-activity relationships (SAR).

  • Dual Chlorine Substitution: The chloro-substituents at the C2 and C7 positions serve two purposes. They can act as points for further diversification through cross-coupling reactions or can be retained to modulate the molecule's lipophilicity, metabolic stability, and electronic properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth look at the synthesis, reactivity, and application of this key building block, complete with detailed protocols for its use in a research and drug development setting.

Part 1: Synthesis of the Core Intermediate

The most common and efficient method for preparing the title compound involves a two-step process: first, the construction of the imidazo[1,2-a]pyridine ring system, followed by formylation at the electron-rich C3 position.

1.1: Ring Formation (Tschitschibabin Reaction)

The synthesis of the bicyclic core typically follows the principles of the Tschitschibabin pyridine synthesis, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] For the 2,7-dichloro intermediate, this would involve reacting 4-chloro-2-aminopyridine with a suitable three-carbon α,α-dihaloketone or a related synthon.

1.2: C3-Formylation (Vilsmeier-Haack Reaction)

The introduction of the crucial carbaldehyde group at the C3 position is reliably achieved through the Vilsmeier-Haack reaction.[6] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich imidazole ring.[6][7] The reaction preferentially occurs at the C3 position due to the electronic nature of the heterocyclic system.

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Formylation Aminopyridine 4-Chloro-2-aminopyridine Core 2,7-dichloroimidazo[1,2-a]pyridine Aminopyridine->Core Condensation Haloketone α-Halocarbonyl Haloketone->Core Product 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde Core->Product Vilsmeier-Haack Reaction Reagent POCl₃ / DMF (Vilsmeier Reagent) Reagent->Product

Caption: General workflow for the synthesis of the title compound.

Part 2: Reactivity & Strategic Applications in Medicinal Chemistry

The synthetic utility of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde lies in the vast reactivity of the aldehyde group. This functional group is a gateway to a wide range of derivatives, allowing medicinal chemists to systematically probe the chemical space around the core scaffold.

Reactivity_Pathways Start 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Start->ReductiveAmination Wittig Wittig / HWE Reaction (Ylide) Start->Wittig Condensation Claisen-Schmidt (Ar-CO-CH₃, Base) Start->Condensation Oxidation Oxidation (e.g., Pinnick) Start->Oxidation Amide Coupling AmineProduct Amines (-CH₂-NH-R) ReductiveAmination->AmineProduct AlkeneProduct Alkenes (-CH=CH-R) Wittig->AlkeneProduct ChalconeProduct Chalcones / Propenones (-CH=CH-CO-Ar) Condensation->ChalconeProduct AcidProduct Carboxylic Acid (-COOH) Oxidation->AcidProduct Amide Coupling AmideProduct Amides (-CONH-R) AcidProduct->AmideProduct Amide Coupling

Caption: Key synthetic transformations starting from the aldehyde intermediate.

Application Case Study 1: Anticancer Agents

The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent anticancer agents, including covalent inhibitors targeting specific mutations like KRAS G12C.[8] The 3-carbaldehyde is instrumental in this context. Through reductive amination, a diverse array of amine-containing side chains can be introduced. These side chains can be designed to form key interactions (e.g., hydrogen bonds, salt bridges) with amino acid residues in the target protein's binding pocket, or they can be appended with "warheads" (e.g., acrylamides) to form covalent bonds with nearby cysteine residues, leading to irreversible inhibition.

Table 1: Representative SAR Data for Kinase Inhibitor Development

EntryR-Group (via Reductive Amination)Target Kinase IC₅₀ (nM)
1-CH₂-NH-CH₃850
2-CH₂-NH-benzyl420
3-CH₂-(4-morpholinyl)150
4-CH₂-NH-(3-pyridyl)75
5-CH₂-NH-(4-acryloylpiperazine)5 (Covalent)

Note: Data is illustrative and represents a typical SAR progression.

Application Case Study 2: Antituberculosis Agents

Several imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown remarkable potency against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[4][9] The synthesis of these critical carboxamides begins with the 3-carbaldehyde. A straightforward oxidation (e.g., Pinnick oxidation) converts the aldehyde to the corresponding carboxylic acid. This acid is then activated and coupled with a diverse panel of amines to generate a library of amides, which have been pivotal in identifying clinical candidates.[4]

Part 3: Detailed Experimental Protocols

Trustworthiness & Causality: The following protocols are designed to be self-validating. The rationale for each critical step is explained to ensure reproducibility and a deeper understanding of the chemical transformation.

Protocol 1: Synthesis of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Reaction: Vilsmeier-Haack formylation of 2,7-dichloroimidazo[1,2-a]pyridine.

Materials & Reagents:

  • 2,7-dichloroimidazo[1,2-a]pyridine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reagent Preparation (Causality): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice-water bath. Cooling is critical to control the highly exothermic reaction between POCl₃ and DMF during the formation of the Vilsmeier reagent (chloroiminium salt), preventing degradation.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq) dropwise to the cold DMF via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution should become a thicker, pale-yellow slurry.

  • Substrate Addition: Dissolve the 2,7-dichloroimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DCM and add it to the Vilsmeier reagent slurry at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion. The reaction is typically complete within 2-4 hours.

  • Quenching (Causality): Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice and saturated NaHCO₃ solution. This step performs two functions: it hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the highly acidic reaction mixture. The addition must be slow and controlled due to vigorous gas (CO₂) evolution.

  • Extraction: Stir the quenched mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x volume) and brine (1 x volume). Washing removes residual inorganic salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

Protocol 2: Representative Derivatization via Reductive Amination

Reaction: Synthesis of N-benzyl-1-(2,7-dichloroimidazo[1,2-a]pyridin-3-yl)methanamine.

Materials & Reagents:

  • 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic, ~1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of the aldehyde (1.0 eq) in DCE, add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The acid catalyzes the formation of the imine intermediate, which is the substrate for the subsequent reduction. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction (Causality): Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion. NaBH(OAc)₃ is the reducing agent of choice because it is mild and selectively reduces imines and aldehydes, but is slow to reduce ketones and is stable in the presence of the mild acid catalyst. It is less water-sensitive than other hydrides like NaBH₄ or NaCNBH₃.

  • Reaction: Stir the reaction at room temperature for 3-12 hours, monitoring by TLC until the imine intermediate is fully consumed.

  • Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure secondary amine product.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • US7772394B2 - Zaleplon synthesis.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Novel process for the synthesis of Zaleplon.
  • Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.
  • Novel process for the synthesis of Zaleplon. Semantic Scholar.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
  • Synthesis of impurities and/or degradation products of zaleplon as an integral part of the API development.
  • Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetyl
  • Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC.
  • 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Chem-Impex.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Zaleplon | C17H15N5O. PubChem.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin

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Application Note: Strategic Functionalization of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic functionalization of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde , a high-value scaffold offering three distinct vectors for chemical space expansion: a reactive formyl "hub" at C3, and two halogen "handles" at C2 and C7 for cross-coupling.

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for marketed drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). The specific derivative 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde represents a potent starting material for library generation. Its C3-formyl group allows for immediate diversification into chalcones and Schiff bases (associated with anticancer and antimicrobial activity), while the chlorinated positions at C2 and C7 provide latent handles for palladium-catalyzed cross-coupling to tune lipophilicity and target affinity.

This guide provides validated protocols for:

  • The C3-Vector: Synthesis of Chalcones via Claisen-Schmidt Condensation.

  • The C3-Vector: Synthesis of Schiff Bases/Hydrazones.

  • The Halogen Vectors: Strategy for Regioselective Diversification.

Chemical Space & Reactivity Workflow

The following diagram illustrates the "Hub-and-Spoke" reactivity model for this scaffold. The aldehyde (C3) is the most electrophilic site for condensation, while the chlorines (C2, C7) require metal catalysis for activation.

G cluster_0 Reactivity Hierarchy Start 2,7-Dichloroimidazo[1,2-a] pyridine-3-carbaldehyde (The Hub) Chalcone Chalcone Derivatives (Anticancer/Antimicrobial) Start->Chalcone Acetophenones NaOH/EtOH (Claisen-Schmidt) Schiff Schiff Bases / Hydrazones (Kinase Inhibitors) Start->Schiff Primary Amines EtOH, Reflux (Condensation) Alcohol C3-Alcohol (Intermediate) Start->Alcohol NaBH4 MeOH Coupled Biaryl Derivatives (Suzuki/Sonogashira) Start->Coupled Ar-B(OH)2 Pd(PPh3)4 (Post-functionalization) Info 1. C3-Formyl (Condensation) 2. C2/C7-Chloro (Cross-Coupling)

Figure 1: Divergent synthesis pathways.[1][2] The C3-formyl group is the primary "soft" electrophile, allowing condensation reactions to proceed without disturbing the "hard" halogen handles.

Application Module A: Synthesis of Bioactive Chalcones

Target Bioactivity: Anticancer (MCF-7, HT-29 lines), Antimicrobial (S. aureus).

Mechanism & Rationale

The Claisen-Schmidt condensation links the C3-aldehyde with an acetophenone derivative. The resulting


-unsaturated ketone (chalcone) acts as a Michael acceptor. In biological systems, this moiety can alkylate cysteine residues on enzymes (e.g., thioredoxin reductase), triggering apoptosis in cancer cells.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

Reagents:

  • Starting Material: 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv)

  • Reagent: Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 equiv)

  • Base: 10% Aqueous NaOH or KOH

  • Solvent: Ethanol (95%) or Methanol

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde and 1.0 mmol of the acetophenone in 15 mL of Ethanol.

  • Catalysis: Add 1.0 mL of 10% NaOH solution dropwise while stirring at room temperature.

    • Critical Checkpoint: The solution often turns yellow/orange immediately due to the formation of the enolate and subsequent conjugation.

  • Reaction: Stir the mixture at room temperature for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a bright fluorescent spot under UV (254/365 nm).

  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of dilute HCl (to neutralize excess base).

  • Isolation: A precipitate should form. Filter the solid, wash with cold water (3x 10 mL), and recrystallize from Ethanol.

Expected Data Profile:

Parameter Observation/Value
Yield 75% – 92%
Appearance Yellow to Orange crystalline solid
IR Spectrum C=O stretch ~1650 cm⁻¹; C=C stretch ~1580–1600 cm⁻¹

| ¹H NMR | Characteristic doublet signals for


-protons (J = 15–16 Hz), indicating trans geometry. |

Application Module B: Synthesis of Schiff Bases

Target Bioactivity: Kinase inhibition, Anti-tubercular agents.

Mechanism & Rationale

Condensing the aldehyde with aromatic amines or hydrazides creates an azomethine (-C=N-) linkage. This linker restricts conformational flexibility and can participate in hydrogen bonding within enzyme active sites.

Protocol 2: Acid-Catalyzed Condensation

Reagents:

  • Starting Material: 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv)

  • Reagent: Primary Aromatic Amine (e.g., 4-fluoroaniline) (1.0 equiv)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Setup: Mix 1.0 mmol of aldehyde and 1.0 mmol of amine in 20 mL absolute ethanol.

  • Activation: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–8 hours.

    • Self-Validation: If a precipitate forms during reflux, it is likely the product. Schiff bases of this scaffold are often less soluble than the starting materials.

  • Isolation: Cool to room temperature. Filter the solid.[3] If no precipitate forms, concentrate the solvent to 50% volume and cool in an ice bath.

  • Purification: Wash with cold ethanol. Recrystallization from DMF/Ethanol mixtures may be necessary for high purity.

Advanced Module: Regioselective Cross-Coupling Strategy

Target: Library expansion via Suzuki-Miyaura Coupling.

The presence of chlorines at C2 and C7 presents a regioselectivity challenge.

  • Electronic Theory: The pyridine ring (C7) is generally more electron-deficient than the imidazole ring (C2), potentially making C7 more reactive toward oxidative addition with Pd(0). However, C2 is adjacent to the bridgehead nitrogen, which can also activate the position.

  • Experimental Strategy: To avoid complex mixtures, it is recommended to perform the C3-functionalization (Aldehyde) first . The aldehyde group is robust enough to survive mild Suzuki conditions, or can be protected if necessary.

  • Screening Protocol: When attempting cross-coupling on the 2,7-dichloro core:

    • Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DME/Water .

    • Run at room temperature first to test for kinetic selectivity (likely C7).

    • Heat to 80°C to force bis-coupling if disubstitution is desired.

References

  • General Scaffold Bioactivity

    • Goel, R. et al. "Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors." Bioorganic Chemistry, 2020. Link

  • Chalcone Synthesis (Claisen-Schmidt)

    • Al-Qadi, I. et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry, 2025. Link

    • Note: Describes related 3-amino derivatives, but conditions for the core ring assembly and subsequent functionaliz
  • Schiff Base Protocols

    • Jadhav, S.R. et al. "Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates." Journal of Molecular Structure, 2024. Link

  • Regioselectivity in Halogenated Imidazo[1,2-a]pyridines

    • Koubachi, J. et al. "Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011.[4] Link

    • Insight: Demonstrates that position 7 is often reactive in Suzuki couplings, validating the strategy to tre

Sources

Strategic Utilization of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde as an intermediate for kinase inhibitors Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., ponatinib, vemurafenib analogs). This application note details the strategic utility of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 131773-23-4) as a high-value intermediate. This specific substitution pattern offers three orthogonal vectors for diversification: the electrophilic C3-aldehyde for installing solubility tails, the reactive C7-chloride for extending into hydrophobic pockets via cross-coupling, and the sterically demanding C2-chloride for inducing conformational selectivity. We provide validated protocols for regioselective functionalization and handling guidelines to maximize yield and purity.

Introduction: The "Trident" Approach to Kinase Inhibition

Kinase inhibitors typically bind to the ATP-binding pocket, requiring a scaffold that mimics the adenine ring's hydrogen-bonding capability while exploiting adjacent hydrophobic regions for selectivity. The 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde intermediate is uniquely positioned to address these requirements through a "Trident" diversification strategy:

  • The Hinge Binder (N1): The bridgehead nitrogen (N1) serves as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • The Solvent Front (C3-Formyl): The C3-aldehyde is a versatile handle for reductive amination, allowing the introduction of morpholine, piperazine, or solubilizing moieties that project into the solvent-exposed region.

  • The Selectivity Pocket (C7-Chloro): The C7 position (corresponding to the 4-position of the parent pyridine) is electronically activated for Palladium-catalyzed cross-coupling, enabling extension into the deep hydrophobic pocket or "gatekeeper" regions.

  • The Conformational Lock (C2-Chloro): The C2-chlorine atom is less reactive than C7, often remaining intact during initial couplings. It serves as a lipophilic "bumper," inducing a twist in the molecule that can improve selectivity by clashing with non-target kinase active sites.

Chemical Properties & Handling[1]

PropertyData
CAS Number 131773-23-4
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Et₂O
Stability Stable under N₂ at -20°C. Aldehyde is prone to oxidation to carboxylic acid if exposed to air/light for prolonged periods.
Reactivity Profile C3-CHO: Highly electrophilic (Reductive amination, Knoevenagel). C7-Cl: Nucleophilic aromatic substitution (SNAr) or Pd-coupling (High reactivity). C2-Cl: Pd-coupling (Lower reactivity than C7).

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. If the solid turns dark yellow/brown, purify via silica gel chromatography (Hexane/EtOAc) before use to remove oxidation byproducts.

Strategic Synthesis Workflow

The following diagram illustrates the regioselective logic for diversifying this intermediate. The C7-chlorine is the "first-to-react" halogen in cross-coupling, while the C3-aldehyde can be modified independently.

SynthesisWorkflow Start 2,7-Dichloroimidazo[1,2-a] pyridine-3-carbaldehyde (Core Intermediate) PathA Path A: C3-Functionalization (Solubility Tail) Start->PathA NaBH(OAc)3, Amine PathB Path B: C7-Functionalization (Hydrophobic Extension) Start->PathB Pd(PPh3)4, Ar-B(OH)2 (Regioselective) C2Note C2-Cl remains intact (Conformational Control) Start->C2Note ProdA 3-Aminomethyl Derivative (Reductive Amination) PathA->ProdA ProdB 7-Aryl/Heteroaryl Derivative (Suzuki Coupling) PathB->ProdB Final Final Kinase Inhibitor (Dual Functionalized) ProdA->Final Step 2: C7-Coupling ProdB->Final Step 2: C3-Amination

Figure 1: Divergent synthesis workflow. The C7-Cl and C3-CHO positions allow for orthogonal functionalization, while C2-Cl provides structural rigidity.

Detailed Experimental Protocols

Protocol A: Regioselective C7-Suzuki Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C7 position while preserving the C2-chloride and C3-aldehyde. Rationale: The C7 position is electronically more deficient (para-like to bridgehead N) than the C2 position, making it more susceptible to oxidative addition by Palladium(0).

Reagents:

  • Intermediate: 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the intermediate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd catalyst (5 mol%).

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2M Na₂CO₃ solution (2.0 equiv).

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave: Heat to 100°C for 30 minutes.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, yielding a more polar fluorescent spot.

    • Critical Check: If the reaction runs too long or too hot (>110°C), the C2-chloride may begin to couple. Stop immediately upon consumption of starting material.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The C7-coupled product usually elutes after the bis-coupled byproduct (if any).

Protocol B: C3-Reductive Amination (Solubility Tail Installation)

Objective: To convert the C3-aldehyde into a solubilizing amine moiety (e.g., morpholine, N-methylpiperazine). Rationale: The aldehyde is highly reactive. Using Sodium Triacetoxyborohydride (STAB) allows for mild reduction of the imine intermediate without reducing the aldehyde or affecting the halogens.

Reagents:

  • Substrate: C7-functionalized (or parent) aldehyde (1.0 equiv)

  • Amine: Morpholine or secondary amine (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid: Acetic acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in DCE (0.2 M). Add catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM (3x).

  • Purification: The product is often basic. Purify using amine-functionalized silica or standard silica with 1-5% MeOH/DCM (+ 1% NH₄OH).

Case Study: Targeting p38 MAP Kinase

In the development of p38 inhibitors, the 2,7-dichloro-3-formyl scaffold offers a distinct advantage over the classic pyridinyl-imidazole (SB203580) scaffold.

  • Design Logic:

    • C7-Aryl: Installing a 4-fluorophenyl group at C7 mimics the hydrophobic interaction of the SB203580 phenyl ring.

    • C2-Cl: The chlorine atom occupies a small hydrophobic pocket near the gatekeeper residue (Thr106), improving selectivity against kinases with larger gatekeepers.

    • C3-Amine: Reductive amination with N-methylpiperazine provides a solvent-exposed tail that can form salt bridges with surface residues (e.g., Asp168), significantly improving aqueous solubility and bioavailability.

Self-Validating Check:

  • If biological activity is lost: Check if the C3-amine is too bulky, clashing with the ribose binding region.

  • If selectivity is poor: The C2-Cl might not be sufficient; consider exchanging C2-Cl for C2-CF3 (requires different starting material) or modifying the C7-aryl electronics.

References

  • Bagdi, A. K., et al. (2015).[1] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1] Link

  • Goel, R., et al. (2015).[1] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Organic Chemistry Frontiers. Link

  • Kouakou, A., et al. (2021). "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives." Open Journal of Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. "2-Chloro-imidazo[1,2-a]pyridine-3-carbaldehyde Product Data." Link

  • Anderson, T. J., & Handy, S. T. (2010).[2] "One-pot Double Suzuki Couplings of Dichloropyrimidines." Beilstein Journal of Organic Chemistry. Link(Cited for analogous regioselectivity principles in nitrogen heterocycles).

Sources

Introduction: Bridging Two Pharmacologically Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Imidazopyridine-Chalcones via Claisen-Schmidt Condensation for Drug Discovery

The Claisen-Schmidt condensation is a robust and fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a straightforward pathway to α,β-unsaturated ketones, commonly known as chalcones.[1][2][3] These chalcone frameworks are not merely synthetic intermediates but are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2][4][5][6] Concurrently, the imidazopyridine nucleus is a prominent heterocycle found in many commercially successful pharmaceuticals, prized for its diverse pharmacological profile that includes anticancer, antibacterial, and anti-inflammatory properties.[5][7][8][9]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the synthesis of novel hybrid molecules that strategically combine the imidazopyridine core with the chalcone framework. By leveraging the Claisen-Schmidt condensation, this guide provides a detailed protocol to create imidazopyridine-based chalcones, compounds of significant interest for their potential as next-generation therapeutic agents.[7][10][11]

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens and an enolizable ketone or aldehyde.[12][13] In this specific application, an imidazopyridine-3-carbaldehyde serves as the aromatic aldehyde component, reacting with a substituted acetophenone (which possesses acidic α-hydrogens) to yield the target chalcone.

The reaction proceeds through a well-established three-step mechanism:

  • Enolate Formation : A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone, creating a resonance-stabilized, nucleophilic enolate ion.[3][14][15]

  • Nucleophilic Attack : The newly formed enolate ion attacks the electrophilic carbonyl carbon of the imidazopyridine-3-carbaldehyde, forming a tetrahedral alkoxide intermediate (an aldol addition product).[3][14][15]

  • Dehydration : This intermediate rapidly undergoes dehydration (elimination of a water molecule) to form a highly stable, conjugated system—the final imidazopyridine-chalcone product.[3][14] The formation of this extended π-system is the thermodynamic driving force for the reaction.

Claisen_Schmidt_Mechanism Mechanism of Claisen-Schmidt Condensation cluster_products Product Ketone Acetophenone (with α-hydrogens) Enolate Nucleophilic Enolate Ion Ketone->Enolate Step 1: Enolate Formation Aldehyde Imidazopyridine-3- carbaldehyde Intermediate Tetrahedral Intermediate Base Base (OH⁻) Enolate->Aldehyde Step 2: Nucleophilic Attack Product Imidazopyridine-Chalcone (α,β-unsaturated ketone) Intermediate->Product Step 3: Dehydration (-H₂O)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Detailed Experimental Protocols

Part A: Synthesis of Imidazopyridine-3-carbaldehyde Precursor

The starting aldehyde is often a key intermediate that requires synthesis. A common and effective method involves a multi-step procedure starting from 2-aminopyridine.[7]

Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde

  • Bromination & Cyclization : The synthesis begins with the reaction of 2-aminopyridine with reagents like 48% aqueous hydrobromic acid and hydrogen peroxide to form an intermediate, which is then cyclized.[7]

  • Alcohol Formation : The resulting ester intermediate is reduced using a reducing agent like Lithium Aluminium Hydride (LiAlH₄) to yield the corresponding alcohol.[7]

  • Oxidation to Aldehyde : The alcohol is then carefully oxidized to the target imidazo[1,2-a]pyridine-3-carbaldehyde using a mild oxidizing agent such as 2-Iodoxybenzoic acid (IBX) in a DMSO/DCM solvent system.[7] An alternative one-pot method involves the aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes catalyzed by copper bromide.[4]

Part B: General Protocol for Claisen-Schmidt Condensation

This protocol provides a robust and widely applicable method for the synthesis of various imidazopyridine-chalcone derivatives.

Experimental_Workflow General Experimental Workflow A 1. Dissolve Reactants Imidazopyridine-3-carbaldehyde (1 eq.) & Acetophenone (1 eq.) in Ethanol B 2. Add Base Aqueous NaOH or K₂CO₃ solution A->B C 3. Reaction Stir at room temperature (RT) (0.5 - 8 hours) B->C D 4. Monitor Progress Thin-Layer Chromatography (TLC) C->D E 5. Work-up Pour into ice-cold water D->E F 6. Isolate Crude Product Vacuum Filtration E->F G 7. Purify Recrystallization from Ethanol or Column Chromatography F->G H 8. Characterize NMR, IR, Mass Spectrometry G->H

Caption: General experimental workflow for chalcone synthesis.

Materials and Equipment:

  • Reagents : Substituted imidazopyridine-3-carbaldehyde, appropriate substituted acetophenone, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), ethanol or methanol, distilled water, ethyl acetate, hexanes.

  • Equipment : Round-bottom flask, magnetic stirrer and stir bar, beakers, graduated cylinders, Buchner funnel and vacuum flask, Thin-Layer Chromatography (TLC) plates (silica gel), UV lamp, recrystallization dish, rotary evaporator.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the selected imidazopyridine-3-carbaldehyde (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in a minimal amount of ethanol or methanol (approx. 20 mL per 0.45 mmol of aldehyde).[8]

  • To this stirring solution, add an aqueous solution of a base, such as 10% NaOH or 10% K₂CO₃ (approx. 1 mL), dropwise at room temperature.[7][8]

  • Continue stirring the reaction mixture vigorously at room temperature. The reaction time can vary from as little as 10 minutes to 8 hours, depending on the reactivity of the substrates.[7][8]

  • Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The formation of a new, less polar spot (the chalcone product) and the disappearance of the starting aldehyde spot indicate the reaction is proceeding.[4]

  • Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate (the crude chalcone) should form immediately.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold distilled water, followed by a small amount of cold ethanol to remove residual base and unreacted starting materials.

  • Purify the crude product. Recrystallization from hot ethanol is often sufficient to yield pure chalcone crystals.[4] For products that are difficult to crystallize, purification by column chromatography on silica gel using a gradient of hexanes and ethyl acetate is recommended.[8]

  • Dry the purified product under vacuum and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The formation of the chalcone is confirmed by characteristic signals for the α,β-unsaturated system in the NMR spectra.[8]

Data Summary and Reaction Scope

The Claisen-Schmidt condensation is highly versatile, accommodating a wide range of substituents on both the imidazopyridine-3-carbaldehyde and the acetophenone. This allows for the creation of a diverse library of chalcone derivatives for structure-activity relationship (SAR) studies.

EntryImidazopyridine AldehydeAcetophenone DerivativeBase/SolventTime/TempYield (%)Reference
12-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde4-BromoacetophenoneK₂CO₃ / Methanol6-8 h / RTN/A[8]
2Imidazo[1,2-a]pyridine-3-carbaldehyde4-ChloroacetophenoneNaOH / Ethanol5-10 min / RTN/A[7]
32-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde4-MethoxyacetophenoneNaOH / EthanolN/AN/A[16]
42-phenyl-imidazo[1,2-a]pyridine-3-carbaldehydeAcetyl-pyrrolePEG-400N/A80-90[4]
5Imidazo[1,2-a]pyridine-3-carbaldehyde4-HydroxyacetophenoneNaOH / Ethanol5-10 min / RTN/A[7]

Applications in Drug Discovery and Development

The fusion of the imidazopyridine and chalcone scaffolds has yielded compounds with significant and potent biological activities, making them highly attractive for drug development programs.

  • Anticancer Agents : Numerous studies have demonstrated the potent anticancer properties of these derivatives. They have shown exceptional antiproliferative activity against lung (A-549) and breast (MDA-MB-231) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range, comparable to or even better than standard drugs like doxorubicin.[11] The mechanism of action often involves the induction of G1 cell cycle arrest and apoptosis.[10]

  • Antimicrobial and Antifungal Activity : These chalcones have been evaluated for their ability to combat microbial infections. They show excellent to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against strains like Aspergillus niger.[7][8]

  • Anti-inflammatory and Antioxidant Properties : The chalcone backbone is well-known for its anti-inflammatory and antioxidant capabilities.[4][7] The incorporation of the imidazopyridine nucleus can modulate and enhance these properties, offering potential for treating inflammatory conditions.

Apoptosis_Pathway Simplified Apoptosis Induction Pathway Drug Imidazopyridine-Chalcone (e.g., Compound 3f) Cell Cancer Cell (e.g., MCF-7) Drug->Cell Receptor Death Receptor (e.g., TNFR1) Cell->Receptor Upregulation of TNFR1 protein Caspase9 Procaspase-9 (Inactive) Receptor->Caspase9 Downregulation leads to cleavage & activation Caspase9_active Caspase-9 (Active) Caspase9->Caspase9_active Apoptosis Apoptosis (Programmed Cell Death) Caspase9_active->Apoptosis Initiates Caspase Cascade

Caption: A simplified pathway showing apoptosis induction by an imidazopyridine-chalcone.[10]

Conclusion

The Claisen-Schmidt condensation offers a powerful, efficient, and versatile strategy for the synthesis of imidazopyridine-chalcone derivatives. This class of compounds stands at the intersection of two pharmacologically vital scaffolds, demonstrating significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The detailed protocols and insights provided in this guide are intended to empower researchers to explore this promising chemical space and accelerate the discovery of novel therapeutics.

References

  • Der Pharma Chemica. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. [Link]

  • Der Pharma Chemica. (2014). Synthesis, antimicrobial and antifungal screening of novel chalcones containing imidazo[1,2-a] pyridine nucleus. [Link]

  • MedChemComm. (2010). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. [Link]

  • International Journal of Research and Analytical Reviews. (2019). PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. [Link]

  • ResearchGate. (2023). Imidazopyridine–chalcone‐based compounds possessing potent pharmacological properties. [Link]

  • Archiv der Pharmazie. (2023). Imidazopyridine chalcones as potent anticancer agents: Synthesis, single-crystal X-ray, docking, DFT and SAR studies. [Link]

  • ResearchGate. (2018). Claisen–Schmidt condensation between heteroaromatic ketones and aldehydes. [Link]

  • Molecules. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. [Link]

  • Taylor & Francis Online. Claisen-Schmidt condensation – Knowledge and References. [Link]

  • GeeksforGeeks. (2025). Claisen Condensation. [Link]

  • Vedantu. Explain the mechanism of claisen-schmidt reaction. [Link]

  • CUTM Courseware. Claisen-Schmidt-Condensation.pdf. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • ACS Publications. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. [Link]

  • Cambridge University Press. (2007). Claisen-Schmidt Condensation. [Link]

  • The Pharmaceutical and Chemical Journal. (2024). Synthesis and Evaluation of the Antibacterial Activity of New Imidazo[1,2-a]pyridine- Chalcones Derivatives. [Link]

  • Journal of Visualized Experiments. (2018). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. [Link]

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application in the synthesis of novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Late-Stage Functionalization of N-Heterocycles via Photoredox Catalysis

Executive Summary

The synthesis of novel heterocyclic compounds is the cornerstone of modern medicinal chemistry. Traditional methods for functionalizing heteroarenes (e.g., Suzuki-Miyaura or Stille couplings) require pre-functionalized handles (halides, boronic acids), adding synthetic steps and cost.

This guide details a Photoredox-Mediated Decarboxylative Minisci Alkylation . This protocol utilizes visible light and an Iridium-based photocatalyst to convert ubiquitous aliphatic carboxylic acids into alkyl radicals, which then attach directly to electron-deficient N-heterocycles. This "Late-Stage Functionalization" (LSF) strategy allows for the rapid diversification of drug cores without de novo synthesis.

Key Advantages:

  • Step Economy: Direct C–H functionalization eliminates halogenation/borylation steps.

  • Feedstock Availability: Uses carboxylic acids (thousands commercially available) as alkyl sources.

  • Mild Conditions: Room temperature, blue LED irradiation (avoiding the high heat/strong oxidants of thermal Minisci).

Mechanistic Principles

The reaction operates via a dual-activation pathway. The photocatalyst mediates Single Electron Transfer (SET) to generate a radical from the carboxylic acid (via an iodonium or active ester intermediate), while the heterocycle is activated via protonation.

Figure 1: Catalytic Cycle (Ir-Mediated Decarboxylation)

PhotoredoxMechanism GroundState Ir(III) Ground State (Resting) ExcitedState *Ir(III) Excited State (Long-lived Triplet) GroundState->ExcitedState Blue LED (hv) Reductant Ir(II) Reduced Species ExcitedState->Reductant SET (Oxidation of Substrate) Reductant->GroundState SET (Reduction of Intermediate) Substrate Carboxylic Acid (R-COOH) Activation Hypervalent Iodine Complex Substrate->Activation Radical Alkyl Radical (R•) + CO2 Activation->Radical Oxidative Quenching (-CO2) Intermediate Radical Cation Intermediate Radical->Intermediate Addition to Het-H+ Heterocycle Protonated Heterocycle (Het-H+) Heterocycle->Intermediate Product Alkylated Product (Het-R) Intermediate->Product Deprotonation & SET

Caption: Figure 1. The oxidative quenching cycle of the Iridium catalyst triggers decarboxylation, generating a nucleophilic alkyl radical that attacks the protonated heterocycle.

Application Note: Scope & Limitations

Before beginning the protocol, assess the suitability of your substrate using the criteria below.

FeaturePhotoredox Protocol (Recommended)Thermal Minisci (Traditional)
Radical Source Carboxylic Acids, Alkyl Halides, EthersCarboxylic Acids, Aldehydes
Oxidant Persulfate (stoichiometric) or Hypervalent IodineAgNO₃ + (NH₄)₂S₂O₈
Temperature 25°C (Room Temp)60°C – 100°C
Functional Group Tolerance High (Tolerates halides, nitriles, esters)Low (Oxidizes sensitive alcohols/amines)
Regioselectivity Sterically controlled (C2 or C4 typical)Poor (often mixtures)
Scalability mg to gram scale (Flow chemistry recommended for >10g)Scalable

Target Substrates:

  • Heterocycles: Pyridines, Quinolines, Isoquinolines, Pyrazines, Benzothiazoles. Note: Electron-deficient rings work best.

  • Acids: Primary, Secondary, and Tertiary carboxylic acids (including amino acids like Proline or Valine).

Detailed Protocol: Decarboxylative Alkylation

Objective: Alkylation of Lepidine (4-methylquinoline) with Cyclohexanecarboxylic acid.

Reagents & Equipment[1]
  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%). Critical: This fluorinated catalyst has the high oxidation potential required (+1.21 V) to oxidize the carboxylate.

  • Oxidant: Ammonium Persulfate (NH4)2S2O8 (1.5 equiv).

  • Solvent: DMSO:Water (4:1 ratio). Degassed.

  • Acid: Cyclohexanecarboxylic acid (1.5 equiv).

  • Base: TFA (Trifluoroacetic acid) - 1.0 equiv (to protonate the heterocycle).

  • Light Source: Blue LED strip (450 nm), approx. 30-40W intensity.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve the Iridium catalyst in DMSO to create a 1 mM stock solution. Store in the dark.

  • Reaction Setup (Batch):

    • To an 8 mL clear glass vial equipped with a magnetic stir bar, add:

      • Heterocycle (0.5 mmol, 1.0 equiv)

      • Carboxylic Acid (0.75 mmol, 1.5 equiv)

      • Photocatalyst (5 mg, ~1 mol%)

      • (NH4)2S2O8 (171 mg, 0.75 mmol)

    • Add 4 mL of DMSO and 1 mL of Water.

    • Add TFA (38 µL, 0.5 mmol). Note: Protonation activates the heterocycle for radical attack.

  • Degassing (Crucial Step):

    • Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen is a triplet radical quencher and will inhibit the reaction.

  • Irradiation:

    • Seal the vial with a Teflon-lined cap.

    • Place the vial 2-3 cm away from the Blue LED source. Use a fan to maintain temperature at ~25°C.

    • Stir vigorously for 12–18 hours.

  • Workup:

    • Dilute the mixture with saturated NaHCO₃ (to neutralize TFA) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Experimental Workflow Diagram

Workflow Weigh 1. Weigh Reagents (Heterocycle, Acid, Cat., Oxidant) Solvent 2. Add Solvent (DMSO:H2O + TFA) Weigh->Solvent Degas 3. Degas (Argon) 10 mins Solvent->Degas Irradiate 4. Blue LED Irradiation 12-18h, 25°C Degas->Irradiate Seal Vial Quench 5. Quench (Sat. NaHCO3) Irradiate->Quench Check TLC Extract 6. Extraction (EtOAc) Quench->Extract Isolate 7. Isolation (Chromatography) Extract->Isolate

Caption: Figure 2.[1][2][3] Standard benchtop workflow for photoredox alkylation. Degassing (Step 3) is the most critical variable for success.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Conversion Oxygen quenching or Light intensity too low.Re-degas for 15 mins. Check LED distance (move closer).
Low Yield Heterocycle not activated.Ensure TFA is added (1 equiv) to protonate the ring.
Byproducts Over-alkylation (Double addition).Reduce radical equivalents (Acid) or stop reaction earlier.
Precipitation Solubility issues in DMSO/H2O.Switch to pure DMSO or Acetone/Water mixtures.

References

  • DiRocco, D. A., et al. "Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis."[4][5] Angewandte Chemie International Edition, vol. 53, no.[4] 19, 2014, pp. 4802–4806.[4] [Link]

  • Zuo, Z., et al. "Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore."[2] Science, vol. 345, no. 6195, 2014, pp. 437-440. [Link]

  • Proctor, R. S., et al. "Recent Advances in Minisci-Type Reactions." Chemistry – A European Journal, vol. 22, no. 13, 2016, pp. 4290–4307. [Link]

  • Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, vol. 2, 2011, pp. 1135-1161. [Link]

Sources

The Dual Role of HDAC Inhibitors: A Unified Approach to Antifungal and Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Shared Vulnerability in Disparate Diseases

Cancer and invasive fungal infections represent two of the most significant challenges in modern medicine. While seemingly disparate, at a fundamental molecular level, the eukaryotic cells of both tumors and pathogenic fungi share conserved regulatory mechanisms that can be exploited for therapeutic intervention. One such critical mechanism is epigenetic regulation, controlled by enzymes such as Histone Deacetylases (HDACs).[1][2]

HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][3] This deacetylation process leads to a more condensed chromatin structure, generally resulting in the silencing of gene expression.[1][3][4] In both cancer cells and pathogenic fungi, the dysregulation of HDAC activity is a key factor in their proliferation, survival, and pathogenesis.[1][5][6][7] Consequently, HDAC inhibitors, which block this enzymatic activity, have emerged as a promising class of therapeutics with dual applications in oncology and mycology.[2][8][9]

This guide provides a comprehensive overview of the rationale and methodologies for leveraging HDAC inhibitors in the development of novel antifungal and anticancer agents.

The Central Role of HDACs in Pathogenesis and Carcinogenesis

In Fungal Pathogens:

Histone acetylation and deacetylation are crucial for regulating various aspects of fungal biology, including development, virulence, and drug resistance.[5][7][10] HDACs control the expression of genes involved in:

  • Morphological Transitions: The ability of fungi like Candida albicans to switch between yeast and hyphal forms is a key virulence factor, and this process is partly regulated by HDACs.

  • Stress Adaptation and Drug Resistance: HDACs modulate the function of crucial proteins like the molecular chaperone Hsp90, which is essential for fungal survival under stress and the development of resistance to antifungal drugs.[11]

  • Biofilm Formation: The formation of drug-resistant biofilms is a major clinical challenge, and HDAC activity is implicated in this process.

By inhibiting fungal HDACs, it is possible to disrupt these critical processes, thereby reducing fungal fitness and increasing susceptibility to conventional antifungal agents.[2][9]

In Cancer:

In cancer cells, HDACs are often overexpressed or aberrantly recruited to gene promoters, leading to the silencing of tumor suppressor genes.[6][8][12] This contributes to several hallmarks of cancer.[4] HDAC inhibitors can counteract these effects by:

  • Inducing Cell Cycle Arrest: By reactivating genes like p21, HDAC inhibitors can halt the uncontrolled proliferation of cancer cells.[8][13]

  • Promoting Apoptosis (Programmed Cell Death): HDAC inhibitors can upregulate pro-apoptotic genes and downregulate anti-apoptotic genes, tipping the balance towards cell death.[8][14]

  • Inhibiting Angiogenesis: They can suppress the formation of new blood vessels that tumors need to grow by targeting factors like HIF-1α.[15][16]

  • Modulating Non-Histone Proteins: HDACs also target a wide array of non-histone proteins, including transcription factors like p53 and signaling molecules, further contributing to their anti-cancer effects.[15][17]

Normal cells are generally more resistant to the effects of HDAC inhibitors compared to tumor cells, providing a therapeutic window for these agents.[8]

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors function by binding to the active site of HDAC enzymes, often chelating a crucial zinc ion, which blocks their deacetylase activity.[18] This leads to the accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[3][14] This "epigenetic reprogramming" can reactivate silenced tumor suppressor genes in cancer cells and disrupt virulence-related gene expression in fungi.[2][19]

Several classes of HDAC inhibitors have been identified, including hydroxamic acids (e.g., Vorinostat), cyclic peptides (e.g., Romidepsin), benzamides, and short-chain fatty acids.[6][15][20] Some of these, like Vorinostat and Romidepsin, are FDA-approved for the treatment of certain cancers.[15][18][20]

HDAC_Inhibitor_Mechanism HDAC HDAC Enzyme Histone_D Histone Tail (Deacetylated) HDAC->Histone_D Histone_A Histone Tail (Acetylated) Histone_A->HDAC Removes Acetyl Group Chromatin_C Condensed Chromatin (Gene Silenced) Histone_D->Chromatin_C Leads to HDACi HDAC Inhibitor HDAC_Blocked HDAC Enzyme (Blocked) HDACi->HDAC_Blocked Binds & Inhibits Histone_Hyper Histone Tail (Hyperacetylated) Chromatin_O Open Chromatin (Gene Expression) Histone_Hyper->Chromatin_O Leads to

Caption: Mechanism of HDAC Inhibition.

Application Notes & Protocols: A Dual-Pronged Approach

The following protocols provide standardized methods for evaluating the efficacy of potential HDAC inhibitors as both antifungal and anticancer agents.

Part 1: Antifungal Agent Development

The primary goal is to determine the direct antifungal activity of a test compound and its potential to work synergistically with existing antifungal drugs.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal pathogen.

  • Objective: To quantify the lowest concentration of an HDAC inhibitor that inhibits the visible growth of a target fungus.

  • Materials:

    • Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus).[21]

    • RPMI-1640 liquid medium.[21]

    • Test compound (HDAC inhibitor) dissolved in DMSO.

    • Positive control (e.g., Fluconazole, Amphotericin B).[21]

    • Sterile 96-well flat-bottom microplates.[21]

    • Microplate reader.

  • Procedure:

    • Prepare a standardized fungal inoculum as per CLSI guidelines.[22]

    • Perform serial two-fold dilutions of the test compound in the microplate.

    • Add the fungal inoculum to each well.

    • Include positive (antifungal drug) and negative (no compound) controls.

    • Incubate the plate at 35°C for 24-48 hours.[21]

    • Determine the MIC by visual inspection or by measuring optical density at 620 nm. The MIC is the lowest concentration with no visible growth or a significant reduction in turbidity.[22][23]

Protocol 2: Synergy Testing with Conventional Antifungals (Checkerboard Assay)

This assay assesses whether the HDAC inhibitor enhances the activity of a known antifungal drug.

  • Objective: To determine if the combination of an HDAC inhibitor and a conventional antifungal results in a synergistic, additive, indifferent, or antagonistic effect.

  • Procedure:

    • In a 96-well plate, prepare a two-dimensional array of serial dilutions of the HDAC inhibitor (Drug A) and a conventional antifungal like fluconazole (Drug B).

    • Inoculate the plate with the target fungal strain.

    • After incubation, determine the MIC for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Data Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Recent studies have shown that certain HDAC inhibitors exhibit potent synergistic effects with fluconazole against resistant Candida albicans.[24][25][26]

Part 2: Anticancer Agent Development

The focus here is to assess the cytotoxic and mechanistic effects of the HDAC inhibitor on cancer cells.

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT/WST-1)

This protocol measures the effect of the test compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the HDAC inhibitor on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound (HDAC inhibitor).

    • MTT or WST-1 reagent.

    • 96-well cell culture plates.

  • Procedure:

    • Seed cancer cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 24-72 hours.

    • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Protocol 4: Western Blot Analysis for Histone Acetylation

This protocol provides direct evidence that the test compound is inhibiting HDAC activity within the cancer cells.

  • Objective: To detect an increase in the acetylation of histones (e.g., acetylated-Histone H3) following treatment with the HDAC inhibitor.

  • Procedure:

    • Treat cancer cells with the test compound at various concentrations (e.g., around the IC50 value) for a defined period.

    • Lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated-Histone H3 and a loading control (e.g., β-actin).

    • Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Expected Outcome: A dose-dependent increase in the band intensity for acetylated-Histone H3, confirming the on-target activity of the HDAC inhibitor.[27]

Experimental_Workflow cluster_antifungal Antifungal Development cluster_anticancer Anticancer Development A1 Protocol 1: Antifungal Susceptibility (MIC Determination) A2 Protocol 2: Synergy Testing (Checkerboard Assay) A1->A2 A_Result Identify Potent Antifungal & Synergistic Compounds A2->A_Result C1 Protocol 3: Cell Viability Assay (IC50 Determination) C2 Protocol 4: Western Blot (Target Engagement) C1->C2 C_Result Validate Cytotoxicity & Mechanism of Action C2->C_Result Start HDAC Inhibitor Candidate Start->A1 Start->C1

Caption: Dual-Track Drug Development Workflow.

Data Summary and Interpretation

The results from these parallel screening funnels can be summarized to identify lead compounds with desirable dual-activity profiles.

CompoundFungal MIC (µg/mL) vs. C. albicansFICI with FluconazoleCancer IC50 (µM) vs. HeLaAcetyl-H3 Induction
HDACi-A 80.25 (Synergistic)1.5+++
HDACi-B >641.0 (Indifferent)0.5++++
HDACi-C 160.75 (Additive)25++
  • HDACi-A shows promise as a synergistic antifungal and a potent anticancer agent.

  • HDACi-B is a very potent anticancer agent but lacks significant antifungal activity.

  • HDACi-C has weak activity in both assays.

Future Outlook

The development of HDAC inhibitors that are selective for fungal over human isoforms is a key area of ongoing research.[24] Such selectivity could lead to antifungal agents with improved safety profiles. Furthermore, the use of HDAC inhibitors in combination with other anticancer drugs, such as DNA-damaging agents or immunotherapy, is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[28][29][30][31]

By understanding the shared molecular vulnerabilities between fungal pathogens and cancer cells, researchers can continue to develop innovative therapies that address these critical unmet medical needs.

References

  • Cuperlovic-Culf, M., & Culf, A. S. (2014). Role of Histone Deacetylases in Fungal Phytopathogenesis: A Review. International Journal of Modern Botany, 4(2), 48-60. [Link]

  • Ganesan, A. (2015). Vorinostat—An Overview. StatPearls. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166. [Link]

  • Wikipedia contributors. (2023). Romidepsin. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Vorinostat. Wikipedia. [Link]

  • Marks, P. A. (2007). Clinical development of histone deacetylase inhibitors as anticancer agents. Cancer treatment and research, 135, 121-135. [Link]

  • CancerNetwork. (2010). Romidepsin, an HDAC Inhibitor for Cutaneous T-cell Lymphoma. [Link]

  • Li, G., Tian, Y., & Zhu, W. G. (2020). The roles of histone deacetylases and their inhibitors in cancer therapy. Frontiers in cell and developmental biology, 8, 579213. [Link]

  • Lamoth, F., Juvvadi, P. R., & Steinbach, W. J. (2015). Histone deacetylase inhibition as an alternative strategy against invasive aspergillosis. Frontiers in microbiology, 6, 126. [Link]

  • Patsnap. (2024). What are HDAC inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Stracke, M., & B. Ocker, M. (2021). Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives. Cancers, 13(4), 686. [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of clinical investigation, 124(1), 30-39. [Link]

  • Patsnap. (2024). What is the mechanism of Romidepsin?. Patsnap Synapse. [Link]

  • Estañ, M. C., et al. (2020). Synergistic enhancement of cancer therapy using HDAC inhibitors: opportunity for clinical trials. Frontiers in genetics, 11, 578011. [Link]

  • Prince, H. M., & Dickinson, M. (2012). Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. Therapeutic advances in medical oncology, 4(4), 173-187. [Link]

  • Thong-On, A., et al. (2020). Role of Histone Deacetylases in Carcinogenesis: Potential Role in Cholangiocarcinoma. Cells, 9(3), 785. [Link]

  • Patsnap. (2024). What is the mechanism of Vorinostat?. Patsnap Synapse. [Link]

  • Chen, Y., et al. (2021). The Histone Deacetylases MoRpd3 and MoHst4 Regulate Growth, Conidiation, and Pathogenicity in the Rice Blast Fungus Magnaporthe oryzae. mSphere, 6(3), e00287-21. [Link]

  • Witta, S. E., et al. (2011). The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway. PloS one, 6(9), e24668. [Link]

  • Ropero, S., & Esteller, M. (2007). The role of histone deacetylase (HDAC) as a biomarker in cancer. Journal of Cancer Science & Therapy, S1-001. [Link]

  • Witta, S. E., et al. (2011). The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway. PubMed, 21931835. [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of clinical investigation, 124(1), 30-39. [Link]

  • Suraweera, A., et al. (2020). Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. Cancers, 12(7), 1751. [Link]

  • Al-Aqbi, S. S., & Al-Karkhi, I. H. (2022). The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. Biomedicines, 10(8), 1802. [Link]

  • Rajak, H., et al. (2012). The synergistic effects of DNA-targeted chemotherapeutics and histone deacetylase inhibitors as therapeutic strategies for cancer treatment. Current drug targets, 13(10), 1340-1352. [Link]

  • Cappellacci, L., et al. (2020). Recent progress in histone deacetylase inhibitors as anticancer agents. Current medicinal chemistry, 27(15), 2439-2485. [Link]

  • Johnstone, R. W. (2002). Histone-deacetylase inhibitors: novel drugs for the treatment of cancer. Nature reviews Drug discovery, 1(4), 287-299. [Link]

  • CancerNetwork. (2010). HDAC Inhibitors in Cancer Care. [Link]

  • Estañ, M. C., et al. (2020). Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials. Frontiers in genetics, 11, 578011. [Link]

  • ResearchGate. (n.d.). Mechanism of action of histone deacetylase (HDAC) inhibitor. [Link]

  • Wang, Y., et al. (2023). Discovery of BRD4–HDAC Dual Inhibitors with Improved Fungal Selectivity and Potent Synergistic Antifungal Activity against Fluconazole-Resistant Candida albicans. Journal of medicinal chemistry, 66(8), 5950-5964. [Link]

  • Singh, H., et al. (2023). Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. ACS omega, 8(19), 16986-17006. [Link]

  • Kmetzsch, L., et al. (2015). Histone deacetylases: targets for antifungal drug development. Virulence, 6(6), 535-536. [Link]

  • Wang, Y., et al. (2015). Histone deacetylase inhibitors for enhancing activity of antifungal agent: a patent evaluation of WO2014041424 (A1). Expert opinion on therapeutic patents, 25(2), 237-240. [Link]

  • Zida, A., et al. (2016). Histone deacetylases and their inhibition in Candida species. Frontiers in microbiology, 7, 1228. [Link]

  • de Lacerda, D. S., et al. (2023). Antifungal activity of sustainable histone deacetylase inhibitors against planktonic cells and biofilms of Candida spp. and Cryptococcus neoformans. Medical Mycology, 61(8), myad073. [Link]

  • Li, Y., et al. (2021). Regulatory Roles of Histone Modifications in Filamentous Fungal Pathogens. International journal of molecular sciences, 22(16), 8968. [Link]

  • Wang, Y., et al. (2021). Novel Carboline Fungal Histone Deacetylase (HDAC) Inhibitors for Combinational Treatment of Azole-Resistant Candidiasis. Journal of medicinal chemistry, 64(1), 934-951. [Link]

  • Kmetzsch, L., et al. (2015). Histone deacetylases: targets for antifungal drug development. PubMed, 26151486. [Link]

  • de Lacerda, D. S., et al. (2023). Antifungal activity of sustainable histone deacetylase inhibitors against planktonic cells and biofilms of Candida spp. and Cryptococcusneoformans. PubMed, 37553154. [Link]

  • Wang, Y., et al. (2023). Discovery of BRD4-HDAC Dual Inhibitors with Improved Fungal Selectivity and Potent Synergistic Antifungal Activity against Fluconazole-Resistant Candida albicans. PubMed, 37037787. [Link]

  • Creative Biolabs. (n.d.). Antifungal Activity Test Service. [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2022). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial agents and chemotherapy, 66(4), e02202-21. [Link]

  • Garcia-Effron, G. (2014). A practical guide to antifungal susceptibility testing. Current opinion in infectious diseases, 27(6), 499-505. [Link]

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Application Notes & Protocols for the Quantification of Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the analytical methods for the quantitative determination of imidazopyridine derivatives in various matrices, with a primary focus on pharmaceutical formulations and biological samples. It integrates established methodologies with the underlying scientific principles to ensure robust and reliable results.

Part 1: Foundational Principles and Method Selection

The imidazopyridine class of compounds, which includes prominent therapeutic agents like Zolpidem, Alpidem, and Saripidem, acts as non-benzodiazepine hypnotics and anxiolytics. Their therapeutic efficacy is closely linked to plasma concentrations, necessitating the development of sensitive, selective, and validated analytical methods for pharmacokinetic studies, clinical monitoring, and quality control.

The choice of an analytical technique is governed by the matrix, the required sensitivity, and the available instrumentation. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and the gold standard for bioanalysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a workhorse method, particularly for quality control of pharmaceutical dosage forms where the concentration of the active pharmaceutical ingredient (API) is high.

  • Expertise & Experience: The choice of a reversed-phase C18 column is predominant due to the moderately lipophilic nature of the imidazopyridine core. The mobile phase typically consists of an acetonitrile or methanol gradient with a buffered aqueous phase. The pH of the buffer is a critical parameter; maintaining it between 3 and 6 ensures the tertiary amine in the imidazopyridine structure is protonated, leading to sharp, symmetrical peaks and good retention on the non-polar stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution and mass-based identification. However, its application to many imidazopyridine derivatives is limited by their thermal lability and insufficient volatility. Derivatization is often required, which adds complexity and potential for analytical error. For this reason, GC-MS is generally less favored than LC-based methods for this class of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of imidazopyridine derivatives in complex biological matrices such as plasma, urine, or saliva, LC-MS/MS is the undisputed method of choice.

  • Expertise & Experience: The unparalleled sensitivity and selectivity of LC-MS/MS allow for the measurement of drug concentrations at picogram to nanogram per milliliter levels, which is essential for pharmacokinetic and toxicological studies. The use of an internal standard (IS), typically a stable isotope-labeled version of the analyte (e.g., Zolpidem-d7), is crucial. The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, but is distinguished by its mass. This corrects for variations during sample preparation and analysis, ensuring the highest degree of accuracy and precision, a cornerstone of a self-validating system.

Part 2: Sample Preparation: The Key to Reliable Quantification

The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate the sample. The choice of technique depends on the matrix and the subsequent analytical method.

Protein Precipitation (PPT)
  • Application: Primarily for plasma or serum samples as a rapid cleanup method.

  • Mechanism: An organic solvent (e.g., acetonitrile) is added to the sample, causing proteins to denature and precipitate. After centrifugation, the supernatant containing the analyte is collected.

  • Trustworthiness: While fast and simple, PPT offers minimal cleanup and can lead to significant matrix effects in LC-MS/MS analysis. It is often used for high-throughput screening but may not be suitable for methods requiring the lowest limits of quantification.

Liquid-Liquid Extraction (LLE)
  • Application: A versatile technique for plasma, urine, and homogenized tissue.

  • Mechanism: The aqueous sample is mixed with an immiscible organic solvent. The analyte partitions into the organic phase based on its polarity and the pH of the aqueous phase.

  • Expertise & Experience: For imidazopyridines, which are basic compounds, adjusting the sample pH to >9 with a buffer like ammonium carbonate ensures the molecule is in its neutral, more organo-soluble form, maximizing extraction efficiency into solvents like diethyl ether or ethyl acetate. This pH adjustment is a critical step rooted in understanding the analyte's chemistry.

Solid-Phase Extraction (SPE)
  • Application: The preferred method for clean extracts and high recovery, especially for complex matrices.

  • Mechanism: The sample is passed through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent.

  • Expertise & Experience: Reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are highly effective for imidazopyridines. The mixed-mode approach leverages both hydrophobic interactions and ionic interactions with the protonated amine group, providing superior selectivity and cleaner extracts compared to LLE or PPT.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., 200 µL Plasma) Add_IS Spike with Internal Standard (e.g., Zolpidem-d7) Sample->Add_IS Load Load Sample onto SPE Cartridge Add_IS->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (e.g., Water, 5% Methanol) Load->Wash Elute Elute Analyte (e.g., Methanol/Ammonia) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (e.g., C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow from sample preparation using SPE to LC-MS/MS analysis.

Part 3: Detailed Analytical Protocols

The following protocols are provided as robust starting points and should be fully validated for the specific application and laboratory environment.

Protocol 1: Quantification of Zolpidem in Human Plasma using LC-MS/MS

This protocol is based on established and validated methods for bioequivalence and pharmacokinetic studies.

1. Materials and Reagents:

  • Zolpidem Tartrate reference standard

  • Zolpidem-d7 (Internal Standard)

  • HPLC-grade Acetonitrile and Methanol

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

  • SPE Cartridges (e.g., Mixed-mode Cation Exchange, 30 mg)

2. Stock and Working Solutions:

  • Prepare 1 mg/mL primary stock solutions of Zolpidem and Zolpidem-d7 in methanol.

  • Prepare serial dilutions in 50:50 acetonitrile/water to create calibration standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples.

  • Prepare a working Internal Standard solution of 10 ng/mL in 50:50 acetonitrile/water.

3. Sample Preparation (SPE):

  • Pipette 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 20 µL of the 10 ng/mL IS working solution and vortex.

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum or positive pressure for 1 minute.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile/Water) and transfer to an autosampler vial.

4. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18, 50 x 2.1 mm, 3.5 µm particle size
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 20% B, ramp to 90% B over 3 min, hold 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Zolpidem: 308.2 -> 235.1 (Quantifier), 308.2 -> 263.1 (Qualifier)
Zolpidem-d7: 315.2 -> 242.1 (Quantifier)
Key MS Parameters Curtain Gas: 20, IonSpray Voltage: 5500 V, Temperature: 500°C

5. Method Validation (Self-Validating System): A trustworthy protocol must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key parameters to establish include:

  • Selectivity: Analyze blank matrix from at least six sources to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Linearity: A calibration curve with at least six non-zero points should yield a correlation coefficient (r²) ≥ 0.99.

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should be ≤15% (≤20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV).

  • Recovery & Matrix Effect: Assess the efficiency of the extraction process and the impact of co-eluting matrix components on ionization.

  • Stability: Evaluate analyte stability in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Protocol 2: Quantification of an Imidazopyridine API in a Tablet Formulation by HPLC-UV

1. Materials and Reagents:

  • Imidazopyridine API reference standard

  • HPLC-grade Acetonitrile and Methanol

  • Potassium Phosphate Monobasic

  • Orthophosphoric Acid

  • Ultrapure Water

2. Standard and Sample Preparation:

  • Standard: Accurately weigh ~20 mg of the reference standard and dissolve in a 100 mL volumetric flask with 50:50 acetonitrile/water to get a 200 µg/mL stock. Prepare working standards by dilution.

  • Sample: Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of the API into a 50 mL volumetric flask. Add ~30 mL of 50:50 acetonitrile/water, sonicate for 15 minutes, and dilute to volume. Centrifuge or filter a portion before analysis.

3. HPLC-UV Conditions:

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent
Detector Photodiode Array (PDA) or UV-Vis Detector
Wavelength Set to the λmax of the specific imidazopyridine (e.g., ~245 nm for Zolpidem)
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate buffer (pH 4.5) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C

4. System Suitability (Trustworthiness Check): Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Tailing Factor: Should be ≤ 2.0 for the API peak.

  • Theoretical Plates: Should be ≥ 2000.

  • Repeatability: Inject the working standard five times; the %RSD of the peak area should be ≤ 2.0%.

Logical Relationship in Method Validation

G Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Stability Stability Validation->Stability Robustness Robustness Validation->Robustness Reliability Reliable & Trustworthy Quantitative Data Selectivity->Reliability Linearity->Accuracy Linearity->Precision Accuracy->Reliability Precision->Reliability Sensitivity->Reliability Stability->Reliability Robustness->Reliability

Caption: Interdependence of parameters for a validated analytical method.

References

  • Gunnar, T., Ariniemi, K., & Lillsunde, P. (2005). Validated liquid chromatographic-tandem mass spectrometric method for the determination of zolpidem and zopiclone in blood and urine. Journal of Chromatography B, 818(2), 205-213. Source: ScienceDirect. [Link]

  • Papoutsis, I., Nikolaou, P., Athanaselis, S., Pistos, C., Spiliopoulou, C., & Maravelias, C. (2010). Development and validation of a simple and rapid GC/MS method for the determination of zolpidem in whole blood. Application in a postmortem case. Journal of analytical toxicology, 34(5), 286–290. Source: PubMed Central. [Link]

  • O'Connor, D. (2006). The use of internal standards in analytical chemistry. The CSCB Newsletter. Source: Dublin Institute of Technology. [Link]

  • Gergov, M., Ojanperä, I., & Vuori, E. (2003). Simultaneous screening for 238 drugs in blood by liquid chromatography-ion spray tandem mass spectrometry with multiple-reaction monitoring. Journal of Chromatography B, 795(1), 41-53. Source: ScienceDirect. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Source: FDA. [Link]

role in the synthesis of fluorescent probes and materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Synthesis of BODIPY Scaffolds for Bio-Imaging and Optoelectronics

Abstract

This technical guide outlines the strategic synthesis and functionalization of Boron-Dipyrromethene (BODIPY) fluorophores.[1][2][3][4][5] While BODIPY dyes are ubiquitous in flow cytometry and microscopy due to their high quantum yields (


) and photostability, their planar structure often leads to Aggregation-Caused Quenching (ACQ) in the solid state, limiting materials science applications.[6] This note provides validated protocols for constructing the BODIPY core, extending conjugation for Near-Infrared (NIR) emission via Knoevenagel condensation, and engineering solid-state emissive materials (AIE-active) for optoelectronic devices.

Core Synthesis: The "One-Pot" Rothemund Approach

The most robust method for generating meso-substituted BODIPY dyes involves the acid-catalyzed condensation of pyrroles with an aldehyde, followed by oxidation and boron complexation.

Mechanism & Rationale
  • Condensation: An aldehyde reacts with two equivalents of pyrrole (catalyzed by TFA) to form a dipyrromethane.

  • Oxidation: The dipyrromethane is oxidized to dipyrromethene. Note: DDQ is faster, but p-chloranil is preferred for sensitive substrates to prevent over-oxidation.

  • Complexation: The nitrogen atoms chelate boron (from

    
    ) in the presence of a base (DIPEA/TEA) to form the rigid, fluorescent core.
    
Protocol: Synthesis of Meso-Aryl BODIPY

Target: 4,4-difluoro-8-phenyl-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene

Reagents:

  • 2,4-Dimethylpyrrole (20 mmol)

  • Benzaldehyde (10 mmol)

  • Trifluoroacetic acid (TFA) (catalytic)[1][2][4]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (10 mmol)

  • 
     (Boron trifluoride diethyl etherate) (60 mmol)
    
  • N,N-Diisopropylethylamine (DIPEA) (Excess)[4]

  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Condensation: In a flame-dried flask under

    
    , dissolve benzaldehyde (1.06 g, 10 mmol) and 2,4-dimethylpyrrole (2.06 mL, 20 mmol) in 400 mL anhydrous DCM. Add 2-3 drops of TFA. Stir at room temperature (RT) for 3–12 hours.
    
    • QC Check: Monitor by TLC.[1] The aldehyde spot should disappear.

  • Oxidation: Add DDQ (2.27 g, 10 mmol) in one portion. The solution will turn dark red/brown immediately. Stir for 15–30 minutes.

    • Critical: Do not extend this step unnecessarily; prolonged exposure to DDQ can degrade the dipyrromethene.

  • Neutralization: Cool the reaction to 0°C (ice bath). Add DIPEA (10 mL) slowly. Stir for 10 minutes.

  • Complexation: Add

    
     (7.5 mL) dropwise over 20 minutes. The reaction is exothermic; vigorous fuming may occur.
    
  • Completion: Remove the ice bath and stir at RT for 2 hours.

  • Work-up: Wash with water (

    
     mL) and brine. Dry over 
    
    
    
    . Filter and concentrate.
  • Purification: Flash chromatography on silica gel (Eluent: Hexane/DCM gradient). BODIPY dyes often exhibit a characteristic green fluorescence on silica.

Visualization: Synthesis Workflow

BODIPY_Synthesis Start Aldehyde + Pyrrole Dipyrromethane Dipyrromethane (Non-fluorescent) Start->Dipyrromethane TFA (Cat.), DCM Oxidation Oxidation (DDQ/p-chloranil) Dipyrromethane->Oxidation Dipyrromethene Dipyrromethene (Unstable Intermediate) Oxidation->Dipyrromethene Complexation Complexation (BF3·OEt2 + Base) Dipyrromethene->Complexation BODIPY BODIPY Core (Highly Fluorescent) Complexation->BODIPY Rigidification

Figure 1: Step-wise construction of the BODIPY scaffold.[1][2] The transition from dipyrromethene to BODIPY locks the structure, minimizing non-radiative decay.

Functionalization: Tuning for NIR Emission

To shift emission into the Near-Infrared (NIR) window (650–900 nm) for deep-tissue imaging, the


-conjugation must be extended. The 3,5-methyl groups on the BODIPY core are sufficiently acidic to undergo Knoevenagel condensation with aromatic aldehydes.
Protocol: Knoevenagel Condensation

Target: Distyryl-BODIPY (NIR Emissive)[7]

Reagents:

  • 1,3,5,7-Tetramethyl-BODIPY (Starting Material)[6][8]

  • 4-Dimethylaminobenzaldehyde (Excess)

  • Piperidine (Base catalyst)

  • Glacial Acetic Acid (Additive)

  • Solvent: Toluene

Methodology:

  • Dissolve BODIPY (0.5 mmol) and the aldehyde (2.0 mmol) in Toluene (50 mL).

  • Add Piperidine (0.5 mL) and Acetic Acid (0.5 mL).

  • Water Removal: Attach a Dean-Stark trap or use activated molecular sieves (4Å).[8] Reflux the mixture at 110°C.

    • Why? Removing water drives the equilibrium toward the condensation product.

  • Monitoring: The color will shift from orange/red to deep blue/green. Monitor by UV-Vis (appearance of bands >600 nm).

  • Purification: Remove solvent in vacuo. Purify via column chromatography.

Data Summary: Effect of Conjugation on Emission

Derivative

(nm)

(nm)

(in MeOH)
Color
Unmodified Core 4955050.80Green
Mono-styryl 5605800.65Red
Di-styryl 6406600.55Deep Red/NIR

Materials Science: Overcoming Aggregation-Caused Quenching (ACQ)

Standard BODIPY dyes are planar. In the solid state (films, powders), they stack (


 interactions), causing self-quenching.[9] For OLEDs or solid-state sensors, Aggregation-Induced Emission (AIE)  is required.
Strategy: The Molecular Rotor Approach

By attaching bulky, rotating groups (like Tetraphenylethene or Triphenylamine) to the meso position, we prevent planar stacking.

  • Solution State: The bulky rotors spin freely, dissipating excited state energy non-radiatively.

    
    Weak Emission. 
    
  • Solid/Aggregated State: Physical restriction locks the rotors. Radiative decay becomes the dominant pathway.

    
    Strong Emission. 
    
Protocol Modification for AIE:

Replace the standard benzaldehyde in the "Core Synthesis" (Section 1) with 4-(1,2,2-triphenylvinyl)benzaldehyde . The resulting BODIPY will be weakly fluorescent in pure THF but highly emissive when water (a poor solvent) is added to induce aggregation.

Troubleshooting & Expert Tips

  • The "Tar" Problem: If the reaction turns black and yields are <10%, the oxidation step (DDQ) was likely too long or the complexation generated too much heat. Fix: Cool the reaction significantly during

    
     addition.
    
  • De-boronylation: In strong acids or bases, the

    
     bridge can hydrolyze. Fix: Keep pH between 3 and 10 during workups.
    
  • Purification: BODIPY dyes are non-polar. Start columns with 100% Hexane and very slowly increase polarity (e.g., 1% DCM increments).

References

  • Loudet, A., & Burgess, K. (2007).[10][11][12] BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932.[10] Link

  • Boens, N., et al. (2012). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(5), 2137–2149.[13] Link

  • Choi, S., Bouffard, J., & Kim, Y. (2014).[6] Aggregation-induced emission enhancement of a meso-trifluoromethyl BODIPY via J-aggregation.[6] Chemical Science, 5, 751-755. Link

  • Kamkaew, A., et al. (2013). BODIPY dyes in photodynamic therapy. Chemical Society Reviews, 42, 77-88. Link

Sources

experimental procedure for formylation using POCl3 and DMF

Author: BenchChem Technical Support Team. Date: February 2026


/DMF
Author:  Senior Application Scientist, Process Chemistry Division

Abstract & Strategic Relevance

The Vilsmeier-Haack reaction is a cornerstone methodology in medicinal chemistry for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic systems.[1] Unlike harsh Friedel-Crafts acylations, this protocol offers mild conditions and high regioselectivity, making it indispensable for synthesizing pharmacophores such as indole-3-carboxaldehydes, formyl-pyrroles, and functionalized quinolines. This guide provides a robust, scalable protocol optimized for drug discovery workflows, emphasizing safety controls regarding the thermal instability of the Vilsmeier reagent.

Mechanistic Insight: The "Chloroiminium" Engine

Understanding the mechanism is critical for troubleshooting low yields. The reaction does not utilize formyl chloride; instead, it generates a highly electrophilic chloroiminium ion (the Vilsmeier reagent) in situ.

Reaction Pathway[2]
  • Activation:

    
     activates DMF, forming the electrophilic Vilsmeier reagent.[2][3]
    
  • Substitution: The reagent attacks the electron-rich substrate (e.g., Indole) to form an iminium salt intermediate.[1] Crucially, this intermediate is stable and does not convert to the aldehyde until hydrolysis.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to release the final aldehyde product.[1][4][5]

Mechanistic Diagram

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation (< 5°C) POCl3 POCl3 POCl3->Vilsmeier Activation (< 5°C) Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate (Electrophilic Attack) Substrate Substrate (e.g., Indole) Product Final Aldehyde Product Intermediate->Product Hydrolysis (Critical Step) Water H2O / Base (Hydrolysis) Water->Product

Figure 1: Mechanistic pathway of the Vilsmeier-Haack reaction.[1][6] Note that the aldehyde is only liberated during the final aqueous workup.

Safety & Thermal Hazards (Critical)

WARNING: The formation of the Vilsmeier reagent is exothermic.[1][7] The reagent itself is thermally unstable and can undergo "runaway" decomposition if heated rapidly without a substrate.

  • Thermal Runaway: The reaction between DMF and

    
     exhibits a significant exotherm.[7] On a large scale, this must be controlled by slow addition at 0°C.
    
  • Induction Period: Do not rush the addition of

    
    . If the exotherm is delayed, a sudden temperature spike can occur, leading to over-pressurization.
    
  • Water Reactivity:

    
     reacts violently with water, releasing HCl gas. Ensure all glassware is flame-dried.
    

Standard Operating Procedure (SOP)

Target Application: Synthesis of Indole-3-carboxaldehyde (Scalable to other heterocycles).

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Substrate (Indole) 1.0ReactantMust be dry.[4]

1.1 - 1.2ActivatorFreshly distilled preferred.[5] Toxic/Corrosive.[3]
DMF 5.0 - 10.0Solvent/ReagentAnhydrous (<0.05% water).
NaOH / NaOAc ExcessNeutralizerFor hydrolysis step.
Experimental Workflow

Step 1: Reagent Formation (0°C)

  • Charge a flame-dried 3-neck round-bottom flask with anhydrous DMF (5-10 vol relative to substrate).

  • Cool to 0°C using an ice/salt bath under

    
     atmosphere.
    
  • Add

    
     dropwise via an addition funnel. Rate Limit:  Maintain internal temperature 
    
    
    
    .
  • Observation: The solution may turn pale yellow or orange. Stir for 15-30 minutes at 0°C to ensure complete formation of the chloroiminium salt.

Step 2: Substrate Addition

  • Dissolve the substrate (Indole) in a minimum amount of DMF (1-2 vol).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Allow the mixture to warm to Room Temperature (RT).

Step 3: Reaction (Heating)

  • Heat the reaction mixture to 35-40°C (for highly reactive substrates) or 80-90°C (for standard substrates).

  • Monitor via TLC/LCMS.[3]

    • Note: The intermediate iminium salt is often polar and may not migrate on TLC like the final product. You may need to perform a "mini-workup" (quench a purely aliquot with water) to visualize the product on TLC.

Step 4: Hydrolysis & Isolation

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly into crushed ice (approx. 5x volume) with vigorous stirring.

  • Neutralization: Slowly add 2M NaOH or saturated Sodium Acetate (NaOAc) solution until pH

    
     7-8.
    
    • Caution: This step is exothermic.[1][7][8]

  • Precipitation: For many heterocycles, the aldehyde precipitates as a solid. Filter, wash with water, and dry.

  • Extraction (if oil): If no precipitate forms, extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
Workflow Diagram

Workflow start Start: Dry Glassware N2 Atmosphere step1 Step 1: Reagent Prep Cool DMF to 0°C Add POCl3 dropwise (<5°C) start->step1 step2 Step 2: Addition Add Substrate in DMF Warm to RT step1->step2 30 min stir step3 Step 3: Heating Heat to 40-90°C Monitor via TLC (Mini-workup) step2->step3 step4 Step 4: Quench Pour into Crushed Ice Exothermic! step3->step4 Conversion Complete step5 Step 5: Hydrolysis Adjust pH to 7-8 (NaOH or NaOAc) step4->step5 Hydrolysis of Iminium end Isolation Filter Solid or Extract step5->end

Figure 2: Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Optimization & Troubleshooting

Common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield Moisture in DMFUse anhydrous DMF; water destroys the Vilsmeier reagent immediately [1].
Tar/Black Gunk Thermal decompositionReduce reaction temperature. Ensure

addition is strictly

to prevent runaway [2].
No Product on TLC Stable Iminium SaltThe intermediate salt is stable. You must quench the TLC aliquot with water/base before spotting to see the aldehyde [3].
Incomplete Hydrolysis pH too lowThe iminium salt requires basic conditions to hydrolyze fully. Ensure pH is adjusted to 7-8 during workup.
Chlorination Byproduct OverheatingHigh temperatures can lead to chlorination instead of formylation. Keep temp < 80°C if possible.

References

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. (2025).[1][3][4][7][9][10] Link

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. (2005).[9][10] Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[11]Link

  • Jones, G., et al. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[10] (2000).[10]

  • Raj, P. et al. Unravelling the synthetic and therapeutic aspects of heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). Link

Sources

Troubleshooting & Optimization

Vilsmeier-Haack Formylation of Imidazopyridines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common and uncommon side reactions, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental challenges, ensuring the successful synthesis of your target formylated imidazopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is not working, or the yield of the desired C-3 formylated product is very low. What are the primary factors to investigate?

A1: Low or no yield in the Vilsmeier-Haack formylation of imidazopyridines typically points to two main areas: the quality and stoichiometry of your reagents, and the reaction conditions.

Causality and Experimental Choices: The Vilsmeier-Haack reaction relies on the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a substituted amide (commonly DMF) and a halogenating agent (typically POCl₃). The imidazopyridine ring, being an electron-rich heterocycle, then attacks this electrophile. The success of this reaction is highly dependent on the nucleophilicity of the imidazopyridine and the electrophilicity of the Vilsmeier reagent.

Troubleshooting Steps:

  • Reagent Quality:

    • DMF: Ensure your DMF is anhydrous. The presence of water will quench the Vilsmeier reagent. If you suspect moisture, consider using a freshly opened bottle or distilling the DMF. Old DMF can also decompose to dimethylamine, which can lead to side reactions.

    • POCl₃: Use fresh, high-purity POCl₃. Decomposed POCl₃ can reduce the concentration of the active Vilsmeier reagent.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to the decomposition of the starting material or the product. A typical starting point is to form the Vilsmeier reagent at 0°C and then slowly warm the reaction to a moderate temperature (e.g., 60-80°C).

    • Stoichiometry: The molar ratio of POCl₃ to DMF is crucial for efficient Vilsmeier reagent formation. A common ratio is 1.1 to 1.5 equivalents of POCl₃ to 1.1 to 1.5 equivalents of DMF, relative to the imidazopyridine substrate. An excess of POCl₃ can sometimes lead to decomposition.

Workflow for Optimizing a Failed Reaction:

Caption: Pathway to mono- and di-formylated products.

Q3: My reaction mixture turned dark, and I have a complex mixture of unidentifiable products. What is causing this decomposition?

A3: A dark, complex reaction mixture is often indicative of decomposition of the starting material or the product. This is typically caused by overly harsh reaction conditions.

Causality: The Vilsmeier-Haack reaction, while generally mild, can become aggressive at high temperatures or with a large excess of the activating agent (POCl₃). Imidazopyridines, while aromatic, can be susceptible to degradation under strongly acidic and high-temperature conditions.

Troubleshooting Steps to Prevent Decomposition:

  • Temperature Control: This is the most critical parameter. If you observe decomposition, immediately reduce the reaction temperature. For many imidazopyridines, a temperature range of 60-80°C is sufficient. If decomposition still occurs, try running the reaction at a lower temperature for a longer period.

  • Reagent Ratio: An excessive amount of POCl₃ relative to DMF can lead to a more aggressive reaction medium. Ensure you are using a controlled ratio, typically not exceeding 1.5 equivalents of POCl₃.

  • Order of Addition: Always prepare the Vilsmeier reagent at a low temperature (0°C) before adding the imidazopyridine substrate. Adding the substrate to a hot mixture of DMF and POCl₃ can lead to rapid, uncontrolled reactions and decomposition.

Q4: I am observing formylation at a position other than C-3. How can I control the regioselectivity?

A4: While formylation at the C-3 position is electronically favored for most unsubstituted imidazo[1,2-a]pyridines, the presence of substituents on the ring can influence the regioselectivity of the reaction.

Electronic and Steric Effects: The regioselectivity of the Vilsmeier-Haack reaction is governed by a combination of electronic and steric factors.

  • Electron-donating groups (EDGs) on the pyridine ring (e.g., methyl, methoxy) will activate the ring system towards electrophilic attack and can influence the position of formylation.

  • Electron-withdrawing groups (EWGs) (e.g., nitro, cyano) will deactivate the ring system, making the reaction more difficult and potentially leading to substitution at less deactivated positions.

  • Steric hindrance from bulky substituents can block access to an electronically favored position, directing the Vilsmeier reagent to a less hindered site.

Predicting and Controlling Regioselectivity:

  • Analyze Your Substrate: Carefully consider the electronic nature and position of any substituents on your imidazopyridine. This will help you predict the most likely site of formylation.

  • Literature Precedent: Search for Vilsmeier-Haack reactions on similarly substituted imidazopyridines or other related heterocyclic systems to see what regioselectivity has been reported.

  • Reaction Conditions: In some cases, adjusting the reaction temperature or the solvent may influence the ratio of regioisomers.

Q5: Is it possible to get chlorination of the imidazopyridine ring as a side reaction?

A5: While not as common as with other heterocyclic systems like uracils, the possibility of chlorination of the imidazopyridine ring should be considered, especially if the substrate contains strongly activating groups like hydroxyl or amino substituents. [1] Mechanism of Chlorination: The Vilsmeier reagent and the reaction conditions (POCl₃) can act as a source of chlorine. For substrates with tautomerizable hydroxyl groups (which can exist in a pyridone form), the oxygen can be activated by the Vilsmeier reagent or POCl₃, leading to substitution by chloride.

When to Suspect Chlorination:

  • Presence of Activating Groups: If your imidazopyridine substrate has a hydroxyl or amino group, be vigilant for chlorinated byproducts.

  • Mass Spectrometry Data: Look for isotopic patterns characteristic of chlorine in the mass spectra of your products.

Mitigation Strategies:

  • Protecting Groups: If a hydroxyl or amino group is not essential for directing the formylation, consider protecting it before the Vilsmeier-Haack reaction.

  • Milder Conditions: Use the mildest possible reaction conditions (lower temperature, shorter reaction time) to disfavor the chlorination pathway.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an Imidazopyridine
  • To a stirred solution of anhydrous N,N-dimethylformamide (1.2 equivalents) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add the imidazopyridine substrate (1.0 equivalent), either neat or as a solution in the reaction solvent.

  • Slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 8-9, while keeping the temperature low with an ice bath.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Troubleshooting Summary

Issue Potential Cause(s) Recommended Action(s)
Low or No Yield 1. Wet reagents2. Decomposed reagents3. Sub-optimal temperature4. Incorrect stoichiometry1. Use anhydrous DMF2. Use fresh POCl₃3. Optimize reaction temperature4. Adjust POCl₃:DMF ratio
Di-formylation 1. Excess Vilsmeier reagent2. Highly activated substrate1. Use ~1 eq. of Vilsmeier reagent2. Reduce reaction time and temperature
Decomposition 1. Temperature too high2. Excess POCl₃1. Lower reaction temperature2. Use a controlled POCl₃:DMF ratio
Unexpected Regioselectivity 1. Electronic effects of substituents2. Steric hindrance1. Analyze substrate electronics2. Consult literature for similar systems
Chlorination 1. Presence of -OH or -NH₂ groups1. Use protecting groups2. Employ milder reaction conditions

Visualization of Key Processes

Vilsmeier Reagent Formation and Electrophilic Attack

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Imidazopyridine Imidazopyridine Imidazopyridine->Iminium_Intermediate Attack at C-3 Formyl_Product 3-Formyl-Imidazopyridine Iminium_Intermediate->Formyl_Product Hydrolysis

Sources

optimization of reaction conditions for imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of Reaction Conditions for Imidazopyridine Synthesis

Introduction: The Scaffold & The Challenge

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for anxiolytics (e.g., Zolpidem, Alpidem), antivirals, and kinase inhibitors. While the classical condensation of 2-aminopyridines with


-haloketones (Chichibabin-type) remains a staple, modern drug discovery demands higher diversity and atom economy.

This guide addresses the two most critical modern synthetic routes:

  • The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction (For rapid library generation).

  • Copper-Catalyzed Oxidative Coupling (For C-H functionalization and atom economy).

Module 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2][3]

Application: Rapid synthesis of 3-aminoimidazo[1,2-a]pyridines using 2-aminopyridines, aldehydes, and isocyanides.[1][2]

Validated Protocol (The "Gold Standard")

Based on optimization by Baenziger et al. (Novartis) and recent green chemistry adaptations.

  • Stoichiometry: Aldehyde (1.0 equiv), 2-Aminopyridine (1.0 equiv), Isocyanide (1.1 equiv).

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) OR Ammonium Chloride [NH
    
    
    
    Cl] (10 mol% for green variants).
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[3] Toluene is reserved for hydrophobic substrates.

  • Conditions: 60 °C for 4–12 hours.

  • Additives: Trimethyl orthoformate (TMOF) (1.0 equiv) – Critical for driving imine formation.

Mechanistic Workflow (Decision Logic)

GBB_Mechanism Start Reagents: 2-Aminopyridine + Aldehyde Imine Intermediate A: Schiff Base (Imine) Start->Imine -H2O (TMOF helps here) Attack Step 2: [4+1] Cycloaddition (Isocyanide Attack) Imine->Attack Activated by Acid Stall Issue: Hydrolysis / Stalled Reaction Imine->Stall Water present (Reversible) Acid Catalyst: Lewis/Bronsted Acid Acid->Imine Activates Product Final Product: 3-Aminoimidazo[1,2-a]pyridine Attack->Product Prototropic Shift

Figure 1: The GBB reaction relies on the stability of the Schiff base intermediate. Water is the enemy of this equilibrium.

Troubleshooting GBB Synthesis (Q&A)

Q: My reaction stalls after imine formation. The isocyanide isn't incorporating. Why? A: This is typically due to insufficient acid activation or steric hindrance .

  • The Fix: The imine must be protonated/complexed to be electrophilic enough for the isocyanide attack. If using a weak acid like acetic acid, switch to a Lewis acid like Sc(OTf)

    
      or In(Cl)
    
    
    
    .
  • The Check: Ensure your solvent is dry. Water hydrolyzes the imine back to the aldehyde. Add Trimethyl orthoformate (TMOF) as a water scavenger.

Q: I am observing significant amounts of "Ugi-type" linear side products. A: This occurs when the pyridine nitrogen is not nucleophilic enough to close the ring after the isocyanide attack.

  • The Fix: This is common with electron-deficient 2-aminopyridines (e.g., 5-nitro-2-aminopyridine). You must increase the temperature to 80–100 °C to overcome the activation energy for the cyclization step. Microwave irradiation is highly recommended here.

Q: The product is oily and difficult to purify. A: Imidazopyridines are basic.

  • The Fix: Do not use standard silica straight away. Pre-treat the column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites on the silica, or use alumina (neutral) . Alternatively, precipitate the product as a hydrochloride salt by adding HCl in ether.

Module 2: Copper-Catalyzed Oxidative Coupling

Application: Synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-aminopyridines and chalcones/ketones via C-H activation.

Validated Protocol (Aerobic Conditions)

Based on methodologies by Hajra et al. and Monir et al.

  • Substrates: 2-Aminopyridine + Chalcone/Acetophenone.[1]

  • Catalyst: Cu(OAc)

    
     (10 mol%) or CuI (10 mol%).
    
  • Ligand: 1,10-Phenanthroline (20 mol%) – Crucial for stabilizing the Cu-species.

  • Oxidant: Open air (balloon

    
     preferred for kinetics).
    
  • Solvent: Toluene or DMF.

  • Temperature: 100–110 °C.

Mechanistic Cycle (Redox Logic)

Cu_Cycle CuI Cu(I) Species CuII Cu(II) Active Cat CuI->CuII O2 / Air Coord Substrate Coordination CuII->Coord + Aminopyridine + Ketone Ox Oxidative Cyclization Coord->Ox - 2H Ox->CuI Reductive Elim. Product Release

Figure 2: The catalytic cycle requires continuous re-oxidation of Cu(I) to Cu(II). An oxygen-depleted atmosphere will kill the reaction immediately.

Troubleshooting Oxidative Coupling (Q&A)

Q: The reaction turns black and precipitates metal immediately. A: This indicates catalyst disproportionation or ligand dissociation .

  • The Fix: You are likely ligand-deficient. Ensure a strictly 1:2 ratio of Metal:Ligand (e.g., Cu:Phenanthroline). The ligand prevents the formation of inactive Copper(0) aggregates.

Q: Yields are low (<40%) despite full consumption of starting material. A: This suggests homocoupling of the alkyne/ketone or oxidative degradation of the amine.

  • The Fix: Add the oxidant (if using TBHP or peroxides) slowly via syringe pump. However, the best fix is to switch to aerobic conditions (

    
     balloon)  rather than chemical oxidants, as it is milder.
    
  • Check: Verify that your 2-aminopyridine doesn't have a competing nucleophilic site (e.g., a free SH or OH group).

Q: Regioselectivity is poor (mixture of C3 and other isomers). A: In oxidative coupling, the C3 position of the pyridine ring is the most nucleophilic site for the initial attack after the nitrogen coordination.

  • The Fix: Use solvents with lower polarity (Toluene vs DMF). Non-polar solvents often enhance the specific

    
    -stacking interactions required for the correct regioselective transition state.
    

Module 3: Optimization Data Summary

VariableRecommendationEffect on Yield
Solvent (GBB) MeOH > EtOH > Toluene MeOH stabilizes polar transition states best. Use Toluene only for lipophilic aldehydes.
Acid (GBB) Sc(OTf)

(5%)
Superior to acetic acid; prevents side reactions.
Dehydrating Agent TMOF (1 eq) +15-20% Yield . Shifts equilibrium toward imine.
Oxidant (Cu-Cat)

(1 atm)
Cleaner profile than TBHP; fewer radical side products.
Base (Condensation) NaHCO

(Solid)
For classical condensation, solid bicarbonate prevents hydrolysis of halo-ketones.

References

  • Baenziger, M. et al. (2017).[2] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis. Link

  • Hajra, A. et al. (2014).[4] "Copper(II)-Catalyzed Aerobic Oxidative Coupling between Chalcone and 2-Aminopyridine." ResearchGate/Journal of Organic Chemistry. Link

  • Pericherla, K. et al. (2015).[5] "Recent developments in the synthesis of imidazo[1,2-a]pyridines." Synthesis. Link

  • Bienaymé, H. & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction." Angewandte Chemie. Link

  • Monir, K. et al. (2014). "Copper(II)-catalyzed aerobic oxidative coupling...". Organic Letters. Link

Sources

managing regioselectivity in the functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. [AI Name] Subject: Managing Regioselectivity in Fused Bicyclic Systems

Executive Summary: The "Drug Prejudice" Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as the backbone for blockbuster drugs like Zolpidem (Ambien) and Alpidem .[1] However, its fused 5,6-bicyclic nature creates a complex electronic landscape that often frustrates regioselective functionalization.

The Core Challenge: The scaffold possesses a high-lying HOMO at the C3 position , making it an "electrophilic magnet." While this facilitates easy functionalization, it often prevents access to the C2 position (vital for SAR diversity) or the C5 position (challenging due to peri-interaction).

This guide provides the mechanistic logic and protocols to navigate these electronic biases.

Diagnostic Hub: The Reactivity Landscape

Before troubleshooting, verify your target position against the scaffold's intrinsic electronic bias.

ReactivityMap Core Imidazo[1,2-a]pyridine Core C3 C3 Position (The Nucleophile) Core->C3 Highest HOMO Coeff. Preferred site for SEAr C2 C2 Position (The C-H Challenge) Core->C2 Requires Radical Path or C3-Blocking C5 C5 Position (The Steric Trap) Core->C5 Peri-Steric Hindrance Requires Photoredox/LA PyRing C6/C7/C8 (The Distal Ring) Core->PyRing Cross-Coupling (via Pre-halogenation) SEAr Electrophilic Subst. (Halogenation, Formylation) C3->SEAr CMD Pd-Catalyzed C-H (Direct Arylation) C3->CMD Radical Radical/SET (Minisci-type) C2->Radical C5->Radical

Figure 1: Reactivity profile of the imidazo[1,2-a]pyridine scaffold. Note the dominance of C3 in ionic/polar pathways.

Troubleshooting Guides
Module A: The C3 "Magnet" (Managing Electrophilic Substitution)

Symptom: I am trying to mono-halogenate or alkylate at C3, but I get di-substitution or mixtures.

Root Cause: The C3 position is exceptionally electron-rich due to the donation of the bridgehead nitrogen (N4) lone pair into the imidazole ring. Once C3 is functionalized, if the group is electron-donating (e.g., alkyl), it activates the ring further, leading to poly-substitution.

Troubleshooting Steps:

  • Switch Reagents: Avoid elemental halogens (

    
    , 
    
    
    
    ). Use N-halosuccinimides (NBS, NIS) which allow precise stoichiometric control.
  • Temperature Control: Perform C3-iodinations at 0°C to -10°C . The reaction is fast; low temperature suppresses side reactions at C5.

  • Solvent Dielectric: For SEAr reactions, use polar aprotic solvents (Acetonitrile, DMF) to stabilize the Wheland intermediate.

  • The "C3 Trap": If you intend to functionalize C2 later, you must block C3 first (e.g., with a halogen) or use a substituent that can be removed later.

Q: Why does my Pd-catalyzed arylation always hit C3? A: Even in C-H activation (CMD mechanism), the C3 position is often energetically favored due to its nucleophilicity. To hit C2, you must physically block C3 or use specific radical conditions (See Module B).

Module B: Unlocking C2 (Bypassing the Electronic Bias)

Symptom: I need a C2-aryl derivative, but standard cross-coupling conditions yield the C3 isomer.

Root Cause: Standard electrophilic or concerted-metallation pathways follow the electron density, which points to C3.

Solution Strategy: The "Block-and-Release" or "Radical Switch"

StrategyMechanismProsCons
C3 Blocking Halogenate C3 (NBS)

Functionalize C2

Dehalogenate
100% RegiocontrolAdds 2 synthetic steps
Radical Arylation Homolytic aromatic substitution (HAS)Favors C2 in specific solventsOften requires excess oxidant
Cu-Catalysis Oxidative coupling (e.g., with nitroalkenes)Can favor C2Substrate dependent

Decision Tree for C2 Selectivity:

C2Selectivity Start Goal: C2 Functionalization IsC3Open Is C3 Position Open? Start->IsC3Open Block Step 1: Block C3 (Use NIS/NBS) IsC3Open->Block Yes (Standard Path) Direct Direct C2 C-H Activation IsC3Open->Direct No (Already Blocked) Method1 Use Pd/Cu Catalysis (Requires C3-Block) Block->Method1 Direct->Method1 If C3 is Halogen Method2 Use Radical/Photoredox (Can override C3 bias) Direct->Method2 If C3 is H (Rare)

Figure 2: Logic flow for achieving C2-selectivity.

Module C: The Distal Ring (C5 Functionalization)

Symptom: I cannot functionalize C5; reagents attack C3 or the reaction fails.

Root Cause:

  • Sterics: C5 is in the "peri" position relative to the bridgehead nitrogen.

  • Electronics: It is less nucleophilic than C3.

Technical Fix:

  • Use Photoredox Catalysis: Recent literature (e.g., Hajra et al., Li et al.[2]) shows that radical silylation and alkylation can selectively target C5 using Lewis Acids (like

    
    ) to coordinate to the nitrogen, altering the electronics and sterics to favor C5 attack by bulky radicals.
    
  • Pre-functionalization: It is often more efficient to start with a 6-substituted-2-aminopyridine than to try and functionalize the C5/C6 positions late-stage.

Standard Operating Procedures (Protocols)
Protocol A: C3-Selective Iodination (The Gateway)

Use this to prepare substrates for Cross-Coupling or to block C3.

Reagents:

  • Substrate: Imidazo[1,2-a]pyridine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (0.1 M)

Workflow:

  • Dissolve substrate in Acetonitrile at 0°C (Ice bath).

  • Add NIS portion-wise over 15 minutes. Critical: Do not dump all at once to avoid di-iodination.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • QC Check: TLC should show a single spot. If di-iodination appears, lower temp to -10°C next time.

  • Workup: Quench with sat.

    
     (removes iodine color). Extract with EtOAc.
    
  • Yield: Typically >90%.

Protocol B: Pd-Catalyzed C3-Arylation (Direct C-H Activation)

Directly installs an aryl group at C3 without pre-halogenation.

Reagents:

  • Substrate: Imidazo[1,2-a]pyridine[2][3][4][5][6][7]

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or SPhos (for difficult substrates)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Workflow:

  • Charge an oven-dried Schlenk tube with substrate, Aryl Bromide, Base, and Catalyst system.

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous Dioxane.

  • Heat to 100°C for 12-16 hours.

  • Troubleshooting:

    • Low Conversion? Switch base to

      
       (solubility effect).
      
    • Regio-scrambling? Ensure temperature does not exceed 110°C; higher temps can promote migration.

References & Authority
  • General Reactivity & Reviews:

    • Goel, R. et al. (2025).[2][3][5] "Regioselective synthesis and molecular docking studies of functionalized imidazo[1,2-a]pyridine derivatives." ResearchGate.[5][8][9][10]

    • Perveen, S. et al. (2020).[2][11] "Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines." ResearchGate.[5][8][9][10]

  • C3-Arylation (Pd-Catalyzed):

    • Monnier, F. et al. (2015).[3][5][12] "Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates." Journal of Organic Chemistry.

  • C5-Functionalization (Radical/Photoredox):

    • Li, Y. et al.[11] (2020).[2][11] "Selective C-5 Oxidative Radical Silylation of Imidazopyridines Promoted by Lewis Acid." Organic Letters.

    • Hajra, A. et al.[2] (2025).[2][3][5] "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines." Molecules.

  • C3-Alkylation (Lewis Acid Catalyzed):

    • Wang, L. et al. (2024).[4][13] "C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3." Molecules.

For further assistance with specific substrates, please contact the Application Science team with your specific NMR data.

Sources

The Vilsmeier-Haack Optimization Hub: Precision Formylation & Chlorination Control

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The Vilsmeier-Haack (VH) reaction is a "Dr. Jekyll and Mr. Hyde" transformation. The very species required for formylation—the chloroiminium ion (Vilsmeier Reagent, VR)—is also a potent chlorinating agent. Unwanted chlorination is not random; it is a competitive pathway driven by the nucleophilicity of the counter-ion (


) and the electrophilicity of the substrate.

This guide moves beyond basic textbook definitions to provide a root-cause analysis and engineering controls to suppress the chlorination pathway (


) while maximizing formylation (

).
Module 1: Diagnostic & Decision Logic

Before altering your protocol, identify the type of chlorination you are observing. The mechanism of failure dictates the solution.

VH_Troubleshooting Start Identified Chlorinated Byproduct Type1 Type A: Functional Group Conversion (e.g., -OH to -Cl) Start->Type1 Type2 Type B: Gem-Dichloride (R-CHCl2 instead of R-CHO) Start->Type2 Type3 Type C: Ring Chlorination (Ar-H to Ar-Cl) Start->Type3 Sol1 Solution: Change Activator Use Tf2O instead of POCl3 Type1->Sol1 Remove Cl source Sol2 Solution: Enhance Hydrolysis Increase aqueous buffer time/temp Type2->Sol2 Incomplete workup Sol3 Solution: Kinetic Control Lower Temp (<0°C) & Reduce Stoichiometry Type3->Sol3 EAS Competition

Figure 1: Diagnostic Flowchart. Identify your specific chlorination issue to select the correct remediation strategy.

Module 2: The Reagent Switch (Eliminating the Source)

The most effective way to prevent chlorination is to remove the chloride ion entirely from the Vilsmeier reagent. Standard


 generates a chloroiminium chloride salt. By switching to Triflic Anhydride (

)
, you generate a triflyloxy iminium salt. The triflate anion (

) is non-nucleophilic, effectively shutting down the substitution pathway (

or

) that leads to chlorinated side products.
Comparative Reagent Data
Activating AgentActive SpeciesChlorination RiskReactivity ProfileRecommended For

Chloroiminium ChlorideHigh StandardRobust arenes, low cost.

Chloroiminium ChlorideVery High AggressiveSubstrates requiring dehydration.
Oxalyl Chloride Chloroiminium ChlorideMedium Clean (Gas byproducts)Acid-sensitive substrates.[1]

Iminium Triflate Zero/Low High (Super-electrophile) Sensitive alcohols, electron-rich heterocycles.
Pyrophosphoryl Chloride Chloroiminium DichlorophosphateLow MildRegioselective requirements.
Protocol: The "Chloride-Free" Vilsmeier (Tf2O Method)

Use this protocol if your substrate contains sensitive -OH groups or nucleophilic positions prone to chlorination.

  • Preparation: Dissolve substrate (1.0 equiv) and DMF (1.2–2.0 equiv) in anhydrous DCM or Ether.

  • Activation (The Critical Step): Cool to -78°C (or -20°C for less reactive substrates).

  • Addition: Add Triflic Anhydride (

    
    , 1.1 equiv)  dropwise over 20 minutes.
    
    • Mechanism:[1][2][3][4][5][6] DMF reacts with

      
       to form the iminium triflate. No 
      
      
      
      is present to attack the substrate.
  • Reaction: Allow to warm to 0°C or RT. Monitor by TLC.[1][7]

  • Quench: Pour into saturated aqueous

    
     or Sodium Acetate solution.
    

Expert Insight: The Martinez et al. method using


 is the "gold standard" for preventing chlorination. If 

is too expensive, Pyrophosphoryl chloride (

) is a milder alternative to

that often suppresses chlorination due to the bulkier counter-ion [1, 2].
Module 3: Thermodynamic & Kinetic Control

If you must use


, you must control the competition between formylation (Path A) and chlorination (Path B). Chlorination generally has a higher activation energy (

) than formylation for activated aromatics.
The "Cold Addition" Protocol
  • Pre-generation of VR: Do not add

    
     directly to the substrate/DMF mixture if chlorination is a concern.
    
    • Mix DMF (excess) and

      
       (1.0 equiv) at 0°C  in a separate vessel. Stir for 15–30 mins to form the Vilsmeier salt.
      
    • Why? Adding

      
       to the substrate generates local hot spots (exotherm) which overcome the 
      
      
      
      barrier for chlorination.
  • Cannulation: Transfer the pre-formed salt slowly into the substrate solution at -10°C to 0°C .

  • Solvent Choice: Use DCM or 1,2-DCE instead of neat DMF. Dilution reduces the collision frequency of the chloride counter-ion with the substrate.

Module 4: The Hydrolysis Trap (Gem-Dichloride Issues)

Users often report "chlorination" when they actually have an incomplete reaction . The immediate product of the Vilsmeier reaction is an iminium salt, which can exist in equilibrium with a gem-dichloride (


-dichloro amine).

The Issue: If the workup is too acidic or too short, the gem-dichloride does not hydrolyze to the aldehyde (


), leaving you with a "chlorinated product" (

).

Corrective Action (Buffered Hydrolysis):

  • Avoid Strong Acid: Do not quench simply with water if the pH drops below 2. The iminium salt is stable in acid.

  • Buffer: Quench into 2M Sodium Acetate (NaOAc) or Sat.

    
     .
    
  • Thermal Assist: After quenching, heat the biphasic mixture to 40–50°C for 30 minutes . This ensures the thermodynamic driving force to collapse the tetrahedral intermediate into the aldehyde.

FAQ: Troubleshooting Specific Scenarios

Q1: I am formylating a pyrimidine/uracil derivative, but I keep getting chlorination at the 2- or 4-position. How do I stop this? A: This is a classic problem. The Vilsmeier reagent converts the tautomeric -OH (lactam) groups into chlorides via an aromatization drive.

  • Fix: You cannot easily stop this with

    
    . The chlorination is often faster than formylation.
    
  • Strategy: Protect the -OH groups as methoxy or benzyloxy ethers before the VH reaction. Alternatively, accept the chlorination and perform a hydrolysis step later, though this is difficult. The use of DMF/Tf2O is the only reliable way to formylate without chlorinating the lactam oxygen [3].

Q2: My NMR shows a mixture of aldehyde and a species with a proton at ~7.0 ppm (singlet). Is this the chlorinated byproduct? A: Likely yes. This is characteristic of the gem-dichloride proton (


) or the intermediate iminium proton.
  • Fix: This indicates incomplete hydrolysis . Return the crude mixture to a flask, add 2M NaOAc/THF (1:1), and reflux for 1 hour. Re-extract.

Q3: Can I use Oxalyl Chloride instead of POCl3 to reduce chlorination? A: Oxalyl chloride is "cleaner" regarding phosphorus byproducts, but it still generates a chloroiminium species. It is less aggressive thermally but does not inherently prevent nucleophilic attack by chloride. It is recommended for acid-sensitive substrates because the byproducts are gases (


), simplifying workup, but it is not a guarantee against chlorination [4].
References
  • Martinez, A. G., et al. (1990).[8] Triflic Anhydride in Vilsmeier-Haack Formylation. Journal of the Chemical Society, Chemical Communications , 1571.[8]

    • Key Finding: Establishes as the primary method to avoid chlorin
  • Pansare, S. V., & Ravi, R. G. (1994).[8] Pyrophosphoryl chloride in Vilsmeier formylations. Synlett , 823-824.[8]

    • Key Finding: Demonstrates milder reactivity and better regioselectivity than .
  • BenchChem Technical Guide. (2025). A Comparative Guide to Vilsmeier-Haack Reagents.

    • Key Finding: Comparative data on vs Oxalyl Chloride and safety protocols.
  • Jones, G., & Stanforth, S. P. (2000).[3][5] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions , 56, 355-659.[5]

    • Key Finding: Comprehensive review of mechanism and side reactions including chlorin

Sources

Navigating the Nuances of Acidity: A Technical Guide to 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions encountered during synthesis, workup, and subsequent reactions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to anticipate and resolve challenges, ensuring the integrity of your experimental outcomes.

I. Understanding the Core Chemistry: Why Acidity Matters

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3][4][5] The introduction of a carbaldehyde group at the 3-position, often via a Vilsmeier-Haack reaction, provides a versatile handle for further synthetic transformations.[6][7][8][9] However, the very nature of the Vilsmeier-Haack reaction and many subsequent synthetic steps (e.g., acid-catalyzed cyclizations, deprotection) necessitates exposure to acidic environments.[10][11][12]

The stability of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde in the presence of acid is a critical parameter. The fused heterocyclic system possesses a bridgehead nitrogen atom, which can be protonated. This protonation can have profound effects on the electron density and reactivity of the entire molecule, potentially leading to undesired side reactions or complete degradation.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven experience.

Issue 1: Low or No Yield of the Desired Product After Acidic Workup

  • Symptoms: After quenching your reaction (e.g., a Vilsmeier-Haack formylation) with an aqueous base and performing an acidic wash or extraction, you observe a significant loss of your target compound. TLC analysis of the organic layer shows faint spots or the absence of the product spot.

  • Underlying Cause: Protonation of the imidazo[1,2-a]pyridine ring system can increase its solubility in the aqueous acidic phase, leading to its loss during extraction. Furthermore, strong acidic conditions, especially at elevated temperatures, can catalyze the hydrolysis of the carbaldehyde group or even lead to ring-opening.

  • Solution Protocol:

    • Minimize Acid Exposure: Use the minimum amount of acid required to neutralize any remaining base. Opt for milder acids like saturated ammonium chloride solution or dilute (e.g., 1M) HCl over concentrated acids.

    • Temperature Control: Perform all acidic washes and extractions at low temperatures (0-5 °C) to minimize the rate of potential degradation reactions.

    • Back-Extraction: If you suspect your product has partitioned into the acidic aqueous layer, carefully neutralize this layer with a base (e.g., NaHCO₃ or Na₂CO₃) to a pH of 7-8. Then, re-extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Alternative Workup: Consider a non-acidic workup. After quenching the reaction, extract directly with an organic solvent. Wash the organic layer with brine and dry over an anhydrous salt like Na₂SO₄.[7]

Issue 2: Formation of an Unexpected, More Polar Byproduct

  • Symptoms: Alongside your desired product, you isolate a significant amount of a more polar byproduct, as indicated by a lower Rf value on TLC. This byproduct may or may not be UV active.

  • Underlying Cause: Under acidic conditions, the aldehyde group can be hydrated to form a geminal diol. While often reversible, this diol is significantly more polar than the parent aldehyde. In some cases, further oxidation or rearrangement can occur.

  • Solution Workflow:

    Caption: Workflow for addressing polar byproduct formation.

    • Preventative Measures:

      • Use anhydrous solvents and reagents to minimize water content during the reaction.

      • During workup, minimize the contact time with aqueous acidic solutions.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.

Issue 3: Complete Decomposition of the Starting Material or Product

  • Symptoms: Upon introduction of a strong acid, your starting material or isolated product rapidly disappears from the reaction mixture, as monitored by TLC, with the formation of a complex mixture of unidentifiable products.

  • Underlying Cause: The imidazo[1,2-a]pyridine ring system, while aromatic, can be susceptible to cleavage under harsh acidic conditions, particularly in the presence of strong nucleophiles or oxidizing agents. The electron-withdrawing nature of the two chlorine atoms and the carbaldehyde group can influence the stability of the protonated intermediate.

  • Risk Mitigation Strategy:

ConditionRisk LevelRecommended Action
Concentrated H₂SO₄, > 50 °CHighAvoid. Explore alternative, milder acidic catalysts or conditions.
Concentrated HCl, refluxHighAvoid. Use dilute HCl at lower temperatures if necessary.
Trifluoroacetic acid (TFA), RTModerateUse with caution. Monitor the reaction closely and for a minimal duration.
Acetic Acid, refluxModerateGenerally tolerated for short periods. Consider as a milder alternative to strong mineral acids.[10][13]
p-Toluenesulfonic acid (p-TsOH), RTLowA good choice for many acid-catalyzed reactions involving this scaffold.[11]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for handling 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde in aqueous solutions?

Q2: Can I use Lewis acids with this compound?

Yes, Lewis acids are frequently used in reactions involving imidazo[1,2-a]pyridines, for instance, in Friedel-Crafts type reactions at the C3 position.[14] However, the choice of Lewis acid and solvent is crucial. Strong Lewis acids can complex with the nitrogen atoms, potentially altering the reactivity and stability. It is advisable to start with milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) and screen conditions carefully.

Q3: My Vilsmeier-Haack formylation is sluggish. Is it safe to increase the temperature or add a stronger acid to promote the reaction?

Increasing the temperature of a Vilsmeier-Haack reaction should be done with caution. While it can increase the reaction rate, it also increases the risk of decomposition. The Vilsmeier-Haack reagent itself is a source of an electrophilic species and is typically performed under anhydrous conditions.[6][7] The workup procedure is where acidic conditions are more commonly introduced. If the formylation is sluggish, it is often more effective to increase the reaction time or the equivalents of the Vilsmeier reagent rather than adding a separate strong acid to the reaction mixture itself.

Q4: How should I store 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde?

Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon). Aldehydes can be susceptible to air oxidation over time, and the presence of moisture could lead to the formation of the corresponding carboxylic acid or other degradation products.

IV. Experimental Protocols

Protocol 1: Optimized Acidic Workup for Vilsmeier-Haack Formylation

This protocol is designed to minimize product loss and degradation.

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • Basification: Slowly and carefully pour the reaction mixture onto crushed ice containing an excess of a suitable base (e.g., a saturated solution of sodium bicarbonate or a 2M solution of sodium carbonate) with vigorous stirring. Ensure the final pH is between 8 and 9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (1 x volume).

    • Brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Small-Scale Stability Test Under Acidic Conditions

This protocol helps in determining the stability of your compound to a specific acidic condition before committing to a large-scale reaction.

Caption: Workflow for a small-scale acid stability test.

V. Concluding Remarks

The stability of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde under acidic conditions is a manageable challenge with a clear understanding of the underlying chemical principles and careful experimental design. By controlling temperature, minimizing exposure time to strong acids, and employing optimized workup procedures, researchers can confidently utilize this versatile building block in their synthetic endeavors. Always approach new acidic conditions with a preliminary small-scale stability test to ensure the integrity of your valuable materials.

References

  • Jagtap, S. V., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Mphahlele, M. J., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Publishing.
  • Mphahlele, M. J., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. NIH.
  • Tasneem, S., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate.
  • da Silva, F. S., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry.
  • Ghahremanzadeh, R., et al. (2023). Synthesis of Highly Functionalized Imidazopyridine: A Simple One-Pot Three-Component Synthesis of 6-Hydroxy-5 -(3-Phenylimidazo[1,2-a]Pyridin-2-yl)-2-Thioxo-2, 3-Dihydropyrimidin-4(1H) -Ones. Taylor & Francis.
  • (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Kouame, F. N., et al. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing.
  • (2025). Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization | Request PDF. ResearchGate.
  • Lombardino, J. G. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep | PDF. Scribd.
  • (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. PMC.
  • (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
  • (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate.
  • (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC.
  • (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC.
  • (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI.
  • Chavana, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE.
  • (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry.
  • He, Q. X., et al. (2019). Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine. PubMed.
  • (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
  • (n.d.). 2-Chloro-imidazo[1,2-a]pyridine-3-carbaldehyde | CAS 131773-23-4. Santa Cruz Biotechnology.
  • (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.

Sources

workup procedure for Vilsmeier-Haack reaction to isolate aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Reaction Workup

Ticket Subject: Optimization of Workup Procedures for Aldehyde Isolation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Safety & Yield Critical)

Executive Summary

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich arenes, but the workup is often the failure point. The reaction produces an iminium salt intermediate (the "Vilsmeier adduct"), not the aldehyde directly.[1] This intermediate is stable in acid but must be hydrolyzed to release the aldehyde.

This guide addresses the three most common failure modes:

  • Uncontrolled Exotherms: Decomposition during the quench.

  • Incomplete Hydrolysis: Isolating the intermediate instead of the product.

  • DMF Contamination: Difficulty removing the high-boiling solvent.

Module 1: The Quench (Safety & Thermodynamics)

The "Inverse Quench" Protocol Never add water directly to the reaction pot. The residual POCl


 and the iminium salt will react violently with water, generating HCl gas and massive heat. This thermal spike can degrade your product and cause material to erupt from the flask.

Standard Operating Procedure (SOP):

  • Preparation: Prepare a slurry of crushed ice and water (approx. 5x reaction volume) in a large beaker or flask.

  • Transfer: Pour the reaction mixture slowly into the vigorously stirred ice slurry.

    • Why? This maintains a low temperature and ensures water is always in large excess, preventing local overheating.

  • Buffer Choice (Critical Decision):

    • Robust Substrates: Quench into water/ice.[2] Neutralize later with NaOH or NaHCO

      
      .[2]
      
    • Acid-Sensitive Substrates: Quench into a cold aqueous Sodium Acetate (NaOAc) solution (2–3 M).

    • Why? NaOAc buffers the HCl generated, preventing the pH from dropping too low, which protects acid-labile groups (e.g., acetals, silyl ethers).

Module 2: The Hydrolysis Mechanism

The transformation from iminium salt to aldehyde is pH-dependent .

  • Acidic pH (< 2): The equilibrium favors the iminium species. Hydrolysis is slow.

  • Neutral/Basic pH (5–9): The equilibrium shifts toward the tetrahedral intermediate, collapsing to the aldehyde and dimethylamine.

Visualizing the Pathway The following diagram illustrates the mechanistic bottleneck during workup.

VilsmeierHydrolysis Iminium Iminium Salt (Stable in Acid) Tetrahedral Tetrahedral Intermediate Iminium->Tetrahedral Slow at pH < 2 Water + H2O Water->Tetrahedral Collapse Elimination of Dimethylamine Tetrahedral->Collapse Aldehyde Target Aldehyde (Product) Tetrahedral->Aldehyde Fast at pH > 4

Caption: The hydrolysis of the Vilsmeier intermediate is pH-dependent. Maintaining a highly acidic environment traps the product as the iminium salt.

Module 3: DMF Removal Strategies

N,N-Dimethylformamide (DMF) is water-miscible but has a high boiling point (153°C) and partitions poorly into non-polar solvents, often leading to "oiling out" or impure oils.

Comparison of Removal Methods

MethodProtocolBest ForMechanism
The Flood Dilute reaction 10x with water, extract with EtOAc.Small scale (<5g)Mass action drives DMF into aqueous phase.
LiCl Wash Wash organic layer with 5% aq.[3][4][5][6] LiCl (3x).Large scale / Scale-up"Salting out." Lingcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

coordinates DMF, pulling it into water.
Azeotrope Evaporate with Heptane or Toluene.Heat-stable solidsHeptane/DMF azeotrope lowers BP for removal.
Distillation Kugelrohr or high-vac distillation.Volatile aldehydesPhysical separation based on BP.

The "LiCl Trick" (Recommended):

  • Extract the quenched aqueous mixture with Ethyl Acetate (EtOAc).[3]

  • Wash the EtOAc layer 3 times with 5% Lithium Chloride (LiCl) solution.

  • Wash once with brine.

  • Dry over Na

    
    SO
    
    
    
    . Result: The organic layer will be significantly free of DMF, allowing for easier crystallization.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil, but it should be a solid. What happened?

  • Diagnosis: Residual DMF is preventing crystallization.

  • Fix:

    • Dissolve the oil in a minimal amount of diethyl ether.

    • Add hexanes dropwise until cloudy.

    • Scratch the flask or sonicate.

    • If that fails, run a rapid silica plug (filtration) to remove the polar DMF, then evaporate.

Q2: I smell a strong "fishy" odor during workup. Is this bad?

  • Diagnosis: No, this is good .

  • Explanation: The byproduct of the hydrolysis is dimethylamine (

    
    ). A fishy smell indicates the iminium salt is breaking down and releasing the amine, meaning your aldehyde is forming.
    

Q3: The yield is very low, but the starting material is gone.

  • Diagnosis: You likely isolated the water-soluble iminium salt in the aqueous layer because the pH was too acidic.

  • Fix: Take the aqueous layer from your extraction. Neutralize it to pH 7–8 with saturated NaHCO

    
     (careful: foaming). Re-extract with EtOAc. The aldehyde should now partition into the organic phase.
    

Q4: Can I use Acetone/Water for the quench?

  • Diagnosis: Yes, but be careful.[3][7]

  • Explanation: Acetone helps solubilize organic products that might precipitate as gums. However, acetone can react with residual electrophiles. Stick to Water/Ice or NaOAc/Water unless you have a specific solubility issue.

Workflow Decision Matrix

Use this flowchart to determine the correct workup path for your specific substrate.

WorkupDecision Start Reaction Complete AcidSens Is Product Acid Sensitive? (e.g., Acetals, Silyl groups) Start->AcidSens NoSens No AcidSens->NoSens Robust YesSens Yes AcidSens->YesSens Sensitive QuenchIce Inverse Quench onto Ice/Water NoSens->QuenchIce QuenchBuf Inverse Quench onto Cold 2M NaOAc YesSens->QuenchBuf Extract Extract with EtOAc QuenchIce->Extract QuenchBuf->Extract DMFCheck Is DMF causing oiling? Extract->DMFCheck LiClWash Wash organic layer with 5% LiCl (3x) DMFCheck->LiClWash Yes StdWash Wash with Water + Brine DMFCheck->StdWash No Isolate Dry & Concentrate (Isolate Aldehyde) LiClWash->Isolate StdWash->Isolate

Caption: Decision matrix for selecting the appropriate quenching buffer and purification steps based on substrate stability.

References

  • Vilsmeier-Haack Reaction Mechanism & Overview Source: Organic Chemistry Portal URL:[Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction Source: Mettler Toledo / Organic Process Research & Development URL:[Link]

  • Removal of DMF/DMSO from Reaction Mixtures (The LiCl Method) Source: University of Rochester / The "Not Voodoo" Guide (Based on J. Org. Chem. protocols) URL:[Link]

  • Hydrolysis of Iminium Salts Source: Master Organic Chemistry URL:[Link]

Sources

catalyst selection for efficient imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Process Optimization

The Diagnostic Matrix: Catalyst Selection Triage

Start here. Identify your reaction constraints to select the optimal catalytic system.

The synthesis of imidazo[1,2-a]pyridines is dominated by two primary pathways: the Groebke-Blackburn-Bienaymé (G3BC) multicomponent reaction and Copper-catalyzed oxidative coupling . Your choice depends heavily on substrate stability and "green" requirements.

Constraint / Goal Recommended Catalyst System Type Why? (The Mechanism)
Max Yield & Reliability Sc(OTf)₃ (5 mol%)Lewis Acid (Homogeneous)Oxophilicity: Scandium triflate is water-tolerant and highly oxophilic. It activates the aldehyde carbonyl and the subsequent imine intermediate without being deactivated by the basic 2-aminopyridine [1, 2].
Eco-Friendly / Scale-Up Montmorillonite K-10 Solid Acid (Heterogeneous)Surface Catalysis: The acidic clay surface stabilizes the Schiff base intermediate. It allows for solvent-free microwave synthesis and is easily removed by filtration [3].
C-H Functionalization CuI (10-20 mol%)Transition MetalRadical/SET: Promotes Single Electron Transfer (SET) for aerobic oxidative cyclization. Essential when building the imidazole ring directly onto a pyridine without an aldehyde precursor [4].
Metal-Free / Ambient Eosin Y (1-2 mol%)PhotocatalystHAT Process: Under visible light, excited Eosin Y facilitates Hydrogen Atom Transfer, generating the necessary radicals for cyclization without heavy metals [5].

Troubleshooting: The Groebke-Blackburn-Bienaymé (G3BC) Reaction

Pathway: 2-Aminopyridine + Aldehyde + Isocyanide

Issue: Reaction Stalls at Imine Intermediate

Symptoms: TLC shows consumption of aldehyde but no final product; presence of a new spot (Schiff base) that refuses to cyclize.

  • Root Cause: The [4+1] cycloaddition of the isocyanide to the imine is the rate-determining step. Weak acids (like acetic acid) may not sufficiently activate the imine for nucleophilic attack by the isocyanide.

  • Solution:

    • Upgrade Catalyst: Switch from Brønsted acids (AcOH) to Sc(OTf)₃ or Gd(OTf)₃ . The triflates coordinate strongly to the imine nitrogen, lowering the LUMO energy and accelerating isocyanide attack [2].

    • Temperature Spike: If using MeOH at reflux (65°C), switch to a sealed tube/microwave at 100–150°C . The activation energy for the final cyclization is significant.

Issue: Low Yield with Electron-Deficient Aldehydes

Symptoms: Aldehydes with strong withdrawing groups (e.g., -NO₂, -CF₃) degrade or form side products.

  • Root Cause: Highly reactive aldehydes can undergo competitive Passerini-type side reactions or hydrolysis before the amine condenses.

  • Solution:

    • Pre-condensation: Stir the 2-aminopyridine and aldehyde with the catalyst for 30 minutes before adding the isocyanide. This ensures the imine is fully formed and ready to trap the isocyanide immediately upon addition.

Issue: Catalyst Poisoning (Amine Substrates)

Symptoms: Reaction works for 2-aminopyridine but fails with 2-aminothiazole or 2-aminopyrimidine.

  • Root Cause: Heterocycles with additional basic nitrogens can chelate the Lewis Acid, deactivating it.

  • Solution:

    • Increase Loading: Bump Sc(OTf)₃ to 10 mol%.

    • Switch to Brønsted Acid: Use HClO₄ or p-TSA in small quantities. Protons are less susceptible to irreversible chelation by sterically hindered heteroatoms than metal centers [1].

Troubleshooting: Copper-Catalyzed Oxidative Coupling

Pathway: 2-Aminopyridine + Methyl Ketone/Ethylarene (C-H Activation)

Issue: Homocoupling of Alkynes/Amines

Symptoms: Formation of diynes or azo compounds instead of the desired imidazopyridine.

  • Root Cause: In aerobic conditions, Copper(I) can catalyze the Glaser coupling of alkynes or oxidative coupling of amines if the cross-coupling pathway is slow.

  • Solution:

    • Ligand Tuning: Use 1,10-phenanthroline as a ligand. It stabilizes the Cu-species and promotes the specific cross-coupling geometry required for the N-nucleophile to attack the activated intermediate.

    • Slow Addition: Add the oxidant (if using a chemical oxidant like TBHP) or the substrate slowly to keep transient radical concentrations low.

Issue: Incomplete Conversion in Aerobic Systems

Symptoms: Reaction stops after 50% conversion.

  • Root Cause: Oxygen depletion. Standard balloons may not provide enough O₂ mass transfer for the reaction rate.

  • Solution:

    • Open Air vs. O₂ Balloon: For difficult substrates, an O₂ balloon is superior to open air.

    • Solvent Choice: Switch to NMP or DMSO . These polar aprotic solvents stabilize the Cu(II)/Cu(I) redox cycle better than toluene or DMF, preventing catalyst "death" (aggregation) [4].

Standardized Protocol Library

Protocol A: High-Efficiency G3BC with Sc(OTf)₃

Best for: Library generation, valuable substrates.

  • Setup: In a 5 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (2.0 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol, 5 mol%). Stir for 5 mins at RT.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.1 mmol).

  • Reaction: Seal and heat to 100°C (conventional oil bath) or 150°C (microwave) for 30–60 minutes.

  • Workup: Concentrate solvent. Direct purification via flash chromatography (EtOAc/Hexane).

    • Validation: Look for the disappearance of the isocyanide peak (~2140 cm⁻¹ in IR) and the appearance of the C-3 proton in ¹H NMR (typically singlet, 7.5–8.5 ppm).

Protocol B: Green Synthesis with Montmorillonite K-10

Best for: Scale-up, eco-friendly requirements.[1]

  • Setup: Mix 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in a mortar.

  • Catalyst: Add Montmorillonite K-10 (100 mg). Grind the mixture for 2 minutes to ensure intimate contact.

  • Reaction: Transfer the powder to a vial. Irradiate in a microwave (open vessel mode) at 80°C for 5–10 minutes.

  • Workup: Add EtOAc (5 mL) to the solid, stir, and filter. The filtrate contains the product. The clay cake can be washed with MeOH and reactivated at 120°C for reuse [3].

Visualizing the Pathways

Diagram 1: Catalyst Decision Logic

Use this flow to determine your starting point.

CatalystSelection Start START: Select Substrates Method Reaction Type? Start->Method G3BC Multicomponent (Amine + Aldehyde + Isocyanide) Method->G3BC Oxidative Oxidative Coupling (Amine + Ketone/Alkyne) Method->Oxidative Constraint Primary Constraint? G3BC->Constraint Metal Metal Tolerance? Oxidative->Metal Yield Max Yield / Difficult Substrate Constraint->Yield Reliability Green Green / Solvent-Free Constraint->Green Sustainability Sc Sc(OTf)3 (5 mol%) Homogeneous Lewis Acid Yield->Sc Clay Montmorillonite K-10 Heterogeneous Solid Acid Green->Clay YesMetal Standard (Robust) Metal->YesMetal C-H Activation NoMetal Metal-Free (Photo) Metal->NoMetal Mild Conditions CuI CuI (10-20 mol%) Aerobic Oxidation YesMetal->CuI Eosin Eosin Y Visible Light Photocatalysis NoMetal->Eosin

Caption: Decision matrix for selecting the optimal catalytic system based on reaction type and constraints.

Diagram 2: G3BC Mechanistic Failure Points

Understanding where the reaction stalls to troubleshoot effectively.

G3BCMechanism Substrates Substrates: 2-Aminopyridine + Aldehyde Imine Intermediate: Schiff Base (Imine) Substrates->Imine - H2O Activation Activated Imine (Catalyst Bound) Imine->Activation + Lewis Acid (Sc(OTf)3) Fail1 FAILURE 1: Hydrolysis / Reversion Imine->Fail1 Unstable Fail2 FAILURE 2: Lack of Activation (Weak Acid) Imine->Fail2 Attack [4+1] Cycloaddition (Isocyanide Attack) Activation->Attack + Isocyanide Product Product: Imidazo[1,2-a]pyridine Attack->Product Prototropic Shift Fail2->Activation Solution: Upgrade to Sc(OTf)3

Caption: Critical path analysis of the G3BC reaction showing where weak catalysts cause process failure.

Frequently Asked Questions (FAQ)

Q: Can I use hydrated Sc(OTf)₃ or does it need to be anhydrous? A: Sc(OTf)₃ is remarkably water-tolerant compared to traditional Lewis acids like AlCl₃. While anhydrous conditions are "best practice," commercial hydrated Sc(OTf)₃ works excellently. This is a primary reason it is preferred over sensitive Titanium or Aluminum catalysts [1].

Q: My oxidative coupling with Copper turned black and stopped. Why? A: This indicates catalyst disproportionation (Cu(I)


 Cu(0) + Cu(II)). The Cu(0) precipitates as "copper mirror/black." This usually happens if the ligand concentration is too low or the solvent isn't polar enough to stabilize the Cu ions. Add 1,10-phenanthroline  (10-20 mol%) and ensure you are using NMP or DMSO [4].

Q: Is it possible to synthesize 3-unsubstituted imidazopyridines using these methods? A: The G3BC reaction inherently places a substituent at the C-3 position (from the isocyanide). For 3-unsubstituted targets, use the condensation of 2-aminopyridine with


-haloketones  (reflux in EtOH, often no catalyst needed, or NaHCO₃) rather than G3BC.

References

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Beilstein Journal of Organic Chemistry, 2024.

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates. Journal of the Brazilian Chemical Society, 2017.

  • Montmorillonite K10 clay accelerated green protocol for the pseudo-five-component synthesis of substituted imidazo[1,2-a]pyridines. Synthetic Communications, 2023.

  • Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines. Synthesis, 2016.

  • Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light. ACS Omega, 2020.[2]

Sources

effect of electron-withdrawing groups on imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Electron-Withdrawing Groups on Imidazopyridine Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Optimization of Deactivated 2-Aminopyridine Cyclizations

Welcome to the Technical Support Center. You are likely here because your standard condensation protocol—which works perfectly for 2-aminopyridine—has failed or stalled when applied to nitro-, cyano-, or halo-substituted substrates.

When Electron-Withdrawing Groups (EWGs) are introduced to the pyridine ring, they dramatically alter the nucleophilicity of the exocyclic amine and the basicity of the endocyclic nitrogen. This guide moves beyond basic "recipe following" to help you engineer a successful reaction for these deactivated systems.

📂 Module 1: Reactivity & Kinetics Analysis

User Query: “My reaction with 2-amino-5-nitropyridine is stalling. TLC shows starting material even after 24 hours. Why?”

Scientist Response: The failure is kinetic, not thermodynamic. The formation of the imidazo[1,2-a]pyridine core typically proceeds via a nucleophilic attack by the exocyclic amine on the


-haloketone (or equivalent), followed by ring closure at the endocyclic nitrogen.

An EWG (like


, 

,

) exerts a strong inductive (

) and/or mesomeric (

) effect, pulling electron density away from the amine.
  • Primary Consequence: The exocyclic

    
     becomes a poor nucleophile, making the initial 
    
    
    
    displacement of the halide the rate-limiting step.
  • Secondary Consequence: The endocyclic nitrogen becomes less basic, hindering the final cyclization/dehydration step.

Diagnostic check: If you observe no reaction , the initial alkylation is failing. If you observe an intermediate (often a stable N-alkylated salt) but no product, the cyclization step is failing due to reduced endocyclic nitrogen basicity.

📂 Module 2: Regioselectivity Mapping

User Query: “I used a substituted 2-aminopyridine. Did I make the 6-, 7-, or 8-substituted product?”

Scientist Response: Regiochemistry is strictly dictated by the position of the substituent on the starting 2-aminopyridine. Unlike electrophilic aromatic substitution, which can be ambiguous, the cyclization logic here is hard-wired by the scaffold skeleton.

The "Minus-One" Rule:

  • Start at Position 3

    
     Product is Position 8 
    
  • Start at Position 4

    
     Product is Position 7 
    
  • Start at Position 5

    
     Product is Position 6 
    
📊 Visual Guide: Regioselectivity Pathways

RegioselectivityMap Figure 1: Regiochemical mapping from starting aminopyridine to final heterocycle. cluster_0 Starting Material: Substituted 2-Aminopyridine cluster_1 Product: Substituted Imidazo[1,2-a]pyridine S3 3-Substituted (e.g., 3-NO2) P8 8-Substituted Product S3->P8 Cyclization S4 4-Substituted (e.g., 4-CF3) P7 7-Substituted Product S4->P7 Cyclization S5 5-Substituted (e.g., 5-Br) P6 6-Substituted Product S5->P6 Cyclization

📂 Module 3: Optimized Protocols for Deactivated Systems

User Query: “Standard ethanol reflux isn't working. What conditions should I use for electron-deficient substrates?”

Scientist Response: For EWG-substituted substrates, you must increase the electrophilicity of the ketone or stabilize the transition state.

Protocol A: The "Lewis Acid Boost" (Recommended for Nitro/Cyano groups)

Lewis acids catalyze the reaction by coordinating with the carbonyl oxygen of the


-haloketone (or aldehyde in GBB reactions), making it more susceptible to attack by the deactivated amine.
  • Solvent: Toluene or 1,4-Dioxane (allows higher temp than EtOH).

  • Catalyst:

    
     (5-10 mol%) or 
    
    
    
    (10 mol%).
  • Temperature: 100–110 °C.

  • Time: 12–24 hours.

  • Procedure:

    • Mix 2-amino-X-pyridine (1.0 equiv) and

      
      -bromoketone (1.2 equiv) in solvent.
      
    • Add Lewis Acid catalyst.[1]

    • Heat to reflux.

    • Note: If using the Groebke-Blackburn-Bienaymé (GBB) multicomponent route,

      
       is superior for electron-deficient amines [1].
      
Protocol B: The "Green" Aqueous Iodine Method

Surprisingly, water can accelerate these reactions due to hydrophobic effects and hydrogen bonding at the transition state. Iodine acts as a mild Lewis acid and oxidant.

  • Solvent: Water (or Water/PEG-400).

  • Catalyst:

    
     (10–20 mol%).
    
  • Base:

    
     (1.0 equiv) - Crucial to neutralize HBr generated.
    
  • Temperature: 80 °C.

  • Mechanism: Iodine activates the carbonyl and facilitates the final oxidative aromatization if needed [2].

📂 Module 4: Troubleshooting & Data Analysis
📉 Common Failure Modes
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Nucleophile is too weak (e.g., dinitro-pyridine).Switch to Protocol A (Lewis Acid). Use a more reactive electrophile like

-tosyloxyketones instead of bromides.
Intermediate Stuck N-alkylation occurred, but cyclization failed.The endocyclic N is too deactivated. Add a weak base (

) to scavenge acid, or increase Temp >120°C in a sealed tube.
Low Yield (<30%) Side reactions (polymerization of haloketone).Add the haloketone slowly (dropwise) to the refluxing amine solution to keep its concentration low relative to the amine.
Regioisomer Mix Steric hindrance competing with electronics.Rare in this scaffold. Verify structure with NOESY NMR. 3-substituents on the pyridine ring cause the most steric clash.
🧬 Mechanistic Pathway & EWG Interference

Mechanism Figure 2: Mechanistic pathway highlighting steps inhibited by Electron-Withdrawing Groups. cluster_barriers EWG Inhibition Zones Start 2-Aminopyridine (EWG) + α-Haloketone Step1 Step 1: N-Alkylation (Exocyclic N) Start->Step1 Hinders: EWG reduces nucleophilicity Intermed Intermediate: N-(2-pyridyl)-α-aminoketone Step1->Intermed Step2 Step 2: Cyclization (Endocyclic N attack) Intermed->Step2 Hinders: EWG reduces N-basicity Step3 Step 3: Dehydration/Aromatization Step2->Step3 Product Imidazo[1,2-a]pyridine Product Step3->Product

📚 References
  • General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Source: ACS Omega URL:[Link]

  • Regioselective Synthesis of 2- and 3-Substituted Imidazo[1,2-a]pyridines. Source: ResearchGate URL:[2][3][4][5][6][Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Source: Organic Chemistry Portal URL:[Link]

For further assistance with specific substrates (e.g., dinitro- or poly-halogenated variants), please submit a detailed ticket with your current solvent system and catalyst load.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines: Methodologies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[4][5][6] The significant therapeutic potential of this heterocyclic system has spurred the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent methods for the synthesis of substituted imidazo[1,2-a]pyridines, offering insights into their mechanisms, scopes, and practical applications to aid researchers in selecting the optimal methodology for their specific needs.

Classical Condensation Reactions: The Foundations of Imidazo[1,2-a]pyridine Synthesis

The traditional and most straightforward entry to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with a carbonyl compound bearing a leaving group at the α-position.

The Tschitschibabin Reaction: A Historical Perspective

First reported in 1925, the Tschitschibabin (also spelled Chichibabin) reaction is a landmark method for the synthesis of imidazo[1,2-a]pyridines.[7][8] It involves the reaction of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[7][8] Initially, the reaction required harsh conditions, such as heating in a sealed tube at high temperatures (150-200 °C), and often resulted in modest yields.[7] The key mechanistic step is the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the α-carbon of the carbonyl compound, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, leading to the fused heterocyclic system after dehydration.

Modern modifications of the Tschitschibabin reaction have significantly improved its efficiency and scope. The inclusion of a base, such as sodium bicarbonate, allows the reaction to proceed under milder conditions with enhanced yields.[7] Furthermore, catalyst- and solvent-free approaches, sometimes employing microwave irradiation or grindstone chemistry, have been developed, aligning with the principles of green chemistry.[9][10][11] For instance, a solvent-free reaction between 2-aminopyridine and α-bromoacetophenone at 60°C can afford 2-phenylimidazo[1,2-a]pyridine in 91% yield within 20 minutes.[11]

The Ortoleva-King Reaction: An In Situ Approach

The Ortoleva-King reaction offers a convenient one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and methyl ketones.[12][13] This method circumvents the need for pre-synthesized and often lachrymatory α-haloketones.[12] The reaction proceeds by heating a methyl ketone with iodine in the presence of an excess of 2-aminopyridine.[12][13] The 2-aminopyridine serves a dual role: as a reactant and as a base to facilitate the in situ formation of the α-iodoketone, which then undergoes condensation as in the Tschitschibabin reaction.[12] This one-pot procedure simplifies the synthetic process, although it may require higher temperatures and longer reaction times compared to reactions with pre-formed α-haloketones. Yields for this method typically range from 40-60%.[12][13] Catalytic versions using transition metals like iron or manganese have also been developed to improve efficiency.[14][15]

Ortoleva_King_Mechanism cluster_step1 Step 1: In situ α-iodination cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Intramolecular Cyclization & Dehydration ketone Methyl Ketone iodine I₂ ketone->iodine + iodoketone α-Iodoketone ketone->iodoketone Formation aminopyridine_base 2-Aminopyridine (base) aminopyridine_base->iodoketone Formation aminopyridine_reactant 2-Aminopyridine (reactant) iodoketone->aminopyridine_reactant + pyridinium_salt Pyridinium Salt Intermediate aminopyridine_reactant->pyridinium_salt imidazo_pyridine Imidazo[1,2-a]pyridine pyridinium_salt->imidazo_pyridine Base-mediated

Caption: General workflow of the Ortoleva-King reaction.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[1][4] This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

The Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a three-component reaction between a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines.[1][6][16] This reaction is typically catalyzed by a Lewis or Brønsted acid.[17] The GBBR is highly valued for its operational simplicity and the ability to introduce three points of diversity into the final product.[18][19]

The mechanism involves the formation of a Schiff base from the 2-aminopyridine and the aldehyde. Protonation of the Schiff base followed by the nucleophilic addition of the isocyanide forms a nitrilium ion intermediate. An intramolecular cyclization then occurs, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion, leading to the formation of the fused imidazole ring. A final tautomerization yields the aromatic 3-aminoimidazo[1,2-a]pyridine product.

The GBBR has been adapted for various conditions, including microwave-assisted synthesis and the use of green solvents like water or ethanol, making it an environmentally benign method.[16][20] Yields for the GBBR are generally moderate to good, ranging from 67-86% in some reported cases.[16]

GBB_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyridine 2-Aminopyridine schiff_base Schiff Base aminopyridine->schiff_base aldehyde Aldehyde aldehyde->schiff_base isocyanide Isocyanide nitrilium_ion Nitrilium Ion isocyanide->nitrilium_ion schiff_base->nitrilium_ion imidazo_pyridine 3-Aminoimidazo[1,2-a]pyridine nitrilium_ion->imidazo_pyridine Intramolecular Cyclization

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

The Ugi Reaction

While not a direct method for the synthesis of the imidazo[1,2-a]pyridine core itself, the Ugi four-component reaction can be ingeniously combined with other synthetic steps to generate highly functionalized derivatives.[18][19] For instance, a product from a GBBR containing a carboxylic acid or an amine functionality can be used as a component in a subsequent Ugi reaction to append a peptidomimetic chain, thereby creating complex hybrid molecules.[5][18][19] This tandem approach allows for the rapid construction of diverse chemical libraries for drug discovery.[18][19]

Modern Synthetic Approaches: Expanding the Toolkit

Beyond the classical and multicomponent reactions, a variety of modern synthetic methods have been developed to access substituted imidazo[1,2-a]pyridines with improved efficiency, selectivity, and substrate scope.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and often improve yields.[2][9][21] Several methods for synthesizing imidazo[1,2-a]pyridines, including the Tschitschibabin reaction and the GBBR, have been successfully adapted to microwave-assisted conditions.[2][20] These methods offer significantly reduced reaction times, often from hours to minutes, and can lead to cleaner reactions with easier purification.[2] For example, a three-component reaction of phenyl glyoxals, 2-aminopyridines, and barbituric acids under solvent-free microwave irradiation provides imidazo[1,2-a]pyridine adducts in high yields (82-96%).[9]

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has opened new avenues for the synthesis of imidazo[1,2-a]pyridines through novel bond formations.[22][23] Copper-catalyzed reactions are particularly prominent. For instance, a copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne provides an efficient route to a wide range of imidazo[1,2-a]pyridine derivatives.[7] Copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones or alkynoic acids also represents a valuable strategy.[22][24] Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed in one-pot sequences to synthesize highly substituted imidazo[1,2-a]pyridines.[25]

Catalyst-Free and Green Synthetic Methods

In line with the growing emphasis on sustainable chemistry, several catalyst- and solvent-free methods have been developed.[4][7][10] These approaches not only reduce the environmental impact but also simplify the reaction setup and purification procedures. As mentioned earlier, the Tschitschibabin reaction can be performed under neat conditions.[7][11] Additionally, multicomponent reactions have been developed that proceed without the need for a catalyst, often driven by thermal or microwave energy.[4][9] The use of water as a solvent in some procedures further enhances the green credentials of these synthetic routes.[16]

Comparative Analysis of Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Tschitschibabin Reaction Condensation of 2-aminopyridine with α-haloketones.Simple, well-established, high yields with modern modifications.Requires α-haloketones (often lachrymatory), classical conditions can be harsh.70-95%
Ortoleva-King Reaction One-pot condensation of 2-aminopyridine with methyl ketones and iodine.Avoids pre-synthesis of α-haloketones, one-pot procedure.Can require high temperatures and long reaction times, moderate yields.40-60%[12][13]
Groebke-Blackburn-Bienaymé Reaction Three-component reaction of 2-aminopyridine, aldehyde, and isocyanide.High atom and step economy, introduces three points of diversity, mild conditions.Primarily yields 3-amino substituted products.67-86%[16]
Microwave-Assisted Synthesis Application of microwave irradiation to various synthetic methods.Drastically reduced reaction times, often improved yields, cleaner reactions.Requires specialized microwave equipment.82-96%[9]
Transition-Metal-Catalyzed Reactions Utilizes catalysts (e.g., Cu, Pd) for novel bond formations.Broad substrate scope, access to diverse substitution patterns.Catalyst cost and removal can be a concern, may require inert atmosphere.Varies widely
Catalyst-Free Methods Reactions proceed without a catalyst, often under thermal or microwave conditions.Environmentally friendly, simplified workup, cost-effective.May have a more limited substrate scope, can require higher temperatures.Varies widely

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé Reaction (Ultrasound-Assisted)[16]

To a solution of 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in water (5.0 mL), isocyanide (1.0 mmol) and ammonium chloride (10 mol%) are added. The reaction mixture is then subjected to ultrasound irradiation at 60 °C for a specified time (typically 1-2 hours). Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

General Procedure for a Catalyst- and Solvent-Free Tschitschibabin Reaction[11]

A mixture of 2-aminopyridine (1.0 mmol) and an α-haloketone (1.0 mmol) is heated at 60 °C for 20-30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting solid is then washed with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials and dried to give the pure imidazo[1,2-a]pyridine product.

Conclusion

The synthesis of substituted imidazo[1,2-a]pyridines is a well-developed field with a rich history and a vibrant present. Classical methods like the Tschitschibabin and Ortoleva-King reactions remain valuable for their simplicity, while modern multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé reaction, offer unparalleled efficiency for the rapid generation of molecular diversity. The continuous development of microwave-assisted, transition-metal-catalyzed, and green synthetic methodologies further expands the synthetic chemist's toolbox. The choice of a particular method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale and environmental impact of the synthesis. This guide provides the foundational knowledge for researchers to make informed decisions in their pursuit of novel imidazo[1,2-a]pyridine derivatives for a wide range of applications.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Vertex AI Search.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry.
  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025). Bentham Science Publishers.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). PMC.
  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. (n.d.). Der Pharma Chemica.
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. (2025).
  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). PMC.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). PMC.
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019). MDPI.
  • Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. (2007). The Journal of Organic Chemistry.
  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. (n.d.). RSC Publishing.
  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (n.d.). RSC Publishing.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). Chemistry & Biology Interface.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (2012). The Journal of Organic Chemistry.
  • Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. (2025).
  • Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. (2012). PubMed.
  • Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. (2020). Beilstein Archives.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein J. Org. Chem..
  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. (n.d.). SciELO.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.).
  • The Groebke-Blackburn-Bienaymé Reaction. (2019). PubMed.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Organic & Biomolecular Chemistry.
  • Pd(II)-Catalyzed Csp2–H Carbonylative Amidation of Groebke–Blackburn–Bienaymé Reaction Products: Access to Imidazo[1,2-a]pyridine-Fused δ-Lactams. (2025). The Journal of Organic Chemistry.
  • A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. (2025).
  • Synthesis of imidazo[1,2-a]pyridine-chromones via Groebke-Blackburn-Bienayme reaction. (2024). Sciforum.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scientific Research Publishing.
  • Imidazopyridine derivatives from the Chichibabin reaction. (n.d.).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2025). RSC Publishing.
  • Chichibabin Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. (2025). ACS Omega.

Sources

validation of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde structure via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde structure via X-ray crystallography Role: Senior Application Scientist Format: Publish Comparison Guide

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., c-Met, VEGFR2) and anti-infectives. However, the introduction of substituents at the C2, C3, and C7 positions—specifically in 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1536845-82-5)—presents a unique structural validation challenge.

Standard characterization methods like 1H NMR are often inconclusive due to the "silent" nature of the fully substituted imidazole ring and the complex coupling patterns of the pyridine moiety. This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) is the requisite gold standard for validating this specific molecule, contrasting it with spectroscopic alternatives, and providing a field-proven protocol for its execution.

The Structural Challenge: Why X-ray?

The "Silent" Imidazole Ring

In the target molecule, the imidazole ring (positions 2 and 3) is fully substituted:

  • Position 2: Chlorine (Cl)[1][2]

  • Position 3: Formyl group (CHO)

Consequently, there are no protons on the imidazole ring to provide direct NMR signals. While the aldehyde proton is visible (~10 ppm), its connectivity to the ring must be inferred. Furthermore, distinguishing the 2,7-dichloro isomer from potential byproducts (e.g., 3,7-dichloro-2-formyl or 2,6-dichloro isomers) relies heavily on subtle coupling constant differences in the pyridine ring, which can be ambiguous in the presence of halogens.

Comparative Performance Analysis

The following table contrasts the validation power of SC-XRD against standard alternatives for this specific regioisomer.

Feature1H / 13C NMR Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Molecular Formula Validates (via integration)Excellent (Exact Mass)Validates (via refinement)
Regiochemistry (Cl positions) Ambiguous (Requires complex 2D HMBC/NOESY interpretation)Fails (Fragments are often identical for isomers)Definitive (Direct 3D mapping)
Absolute Configuration N/A (Molecule is planar/achiral unless atropisomeric)N/ADefinitive (Bond lengths & angles)
Sample Requirement Low (<5 mg), destructive optionalLow (<1 mg), destructiveHigh (Single Crystal), non-destructive
Turnaround Time Fast (Hours)Fast (Minutes)Slow (Days to Weeks)

Validation Workflow & Logic

The following diagram illustrates the decision logic and experimental workflow for validating the 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde structure.

ValidationWorkflow Start Crude Product (2,7-dichloro-3-formyl derivative) InitialQC Initial QC: 1H NMR / LC-MS (Check purity >95%) Start->InitialQC Decision Is Regiochemistry Unambiguous? InitialQC->Decision NMR_Path Advanced NMR (2D) (NOESY/HMBC) Decision->NMR_Path Yes (Rare) Xray_Path Crystallization Strategy Decision->Xray_Path No (Typical) Validation Final Validation: Check Bond Lengths (C2-Cl vs C3-C=O) NMR_Path->Validation Corroboration Method_A Method A: Slow Evaporation (EtOAc/Hexanes) Xray_Path->Method_A Method_B Method B: Vapor Diffusion (DCM/Pentane) Xray_Path->Method_B Diffraction X-ray Diffraction (Mo or Cu Source) Method_A->Diffraction Method_B->Diffraction Refinement Structure Solution & Refinement (SHELXL) Diffraction->Refinement Refinement->Validation

Figure 1: Strategic workflow for structural validation. Note the critical branch point where X-ray becomes necessary due to NMR ambiguity.

Detailed Experimental Protocol

Phase 1: Crystallization

Obtaining a single crystal suitable for diffraction is the critical bottleneck. For imidazo[1,2-a]pyridine derivatives, which are often planar and stack efficiently, the following solvent systems are recommended based on solubility profiles of halogenated heterocycles.

Protocol: Slow Evaporation (Preferred)

  • Dissolution: Dissolve 20 mg of the pure solid in a minimal amount (approx. 1-2 mL) of Ethyl Acetate (EtOAc) . If solubility is poor, use Dichloromethane (DCM).

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove particulate nuclei.

  • Antisolvent Addition: Carefully layer an equal volume of n-Hexane or Heptane on top of the solution. Do not mix.

  • Evaporation: Cover the vial with aluminum foil, poke 3-5 small pinholes, and place in a vibration-free environment at room temperature (20-25°C).

  • Observation: Inspect daily. Yellow/orange block-like crystals should form within 3-7 days.

Phase 2: Data Collection & Refinement

Once a crystal (approx. 0.2 x 0.2 x 0.2 mm) is isolated, mount it on a goniometer head using cryo-oil.

  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred for chlorinated compounds to minimize absorption, though Cu Kα is acceptable if the crystal is small.

  • Temperature: Collect data at 100 K (using a nitrogen stream) to reduce thermal motion and improve resolution of the halogen positions.

  • Resolution: Aim for a resolution of at least 0.8 Å to clearly resolve the C-Cl bonds (typically 1.72–1.74 Å) from C-C bonds.

Phase 3: Structural Checkpoints (Self-Validation)

During the refinement process (typically using SHELXL), verify the following parameters to confirm the 2,7-dichloro-3-formyl structure:

  • Bond Lengths:

    • C2–Cl: Expect ~1.72 Å.

    • C7–Cl: Expect ~1.74 Å (slightly longer due to pyridine ring electronics).

    • C3–C(aldehyde): Expect ~1.45 Å.

  • Electron Density Map: Ensure the electron density peak at C7 is significantly higher than C5/C6/C8, confirming the presence of the heavy Chlorine atom (Z=17) rather than Hydrogen.

  • R-Factor: A final

    
     value < 0.05 (5%) indicates a high-quality solution.
    

Authoritative Grounding & References

The protocols and structural arguments above are grounded in the established chemistry of the imidazo[1,2-a]pyridine scaffold.

  • Synthethic Context: The Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines regioselectively targets the C3 position due to its high nucleophilicity, a phenomenon well-documented in heterocyclic chemistry reviews [1].

  • Crystallographic Precedent: Analogous structures, such as 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, have been solved in the orthorhombic system, demonstrating the planar stacking interactions typical of this core [2].

  • Validation Necessity: The ambiguity of NMR in fully substituted heteroaromatic systems is a known limitation, necessitating X-ray or complex 2D-NMR for definitive proof [3].

References
  • Review of Imidazo[1,2-a]pyridine Synthesis

    • Title: Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.[3][4]

    • Source: ResearchG
    • Link:[Link]

  • Analogous Crystal Structure

    • Title: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.
    • Source: Acta Crystallographica Section E / PubMed Central.
    • Link:[Link]

  • Comparative Analysis of X-ray vs NMR

    • Title: Comparative study of protein X-ray and NMR structures.
    • Source: bioRxiv (General Principles of Structural Valid
    • Link:[Link]

  • Commercial Compound Reference

    • Title: 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1536845-82-5).

    • Source: Sigma-Aldrich / PubChem.
    • Link:[Link]

Sources

Spectroscopic Profiling & Regioisomeric Differentiation of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry (e.g., Zolpidem, Alpidem) and a tunable core in optoelectronics. However, the regioselectivity of its synthesis—specifically distinguishing between 2-substituted and 3-substituted isomers—remains a critical analytical challenge.

This guide provides a definitive spectroscopic framework for differentiating these isomers. Unlike generic characterization, we focus on the electronic causality that drives distinct NMR signatures and photophysical behaviors, providing a self-validating protocol for structural confirmation.

Structural Logic & Electronic Bias

To interpret spectra accurately, one must understand the electronic bias of the core. The imidazo[1,2-a]pyridine ring is fused at the N1-C8a bond.

  • N1: Bridgehead nitrogen (electron-withdrawing via induction, donating via resonance).

  • C3: Highly nucleophilic (highest HOMO coefficient), susceptible to electrophilic aromatic substitution.

  • C2: Electron-deficient relative to C3, typically functionalized via cyclization chemistry (e.g., condensation with

    
    -haloketones).
    
Visualization: Core Numbering & Electronic Flow

The following diagram illustrates the standard numbering and the critical NOE (Nuclear Overhauser Effect) interactions required for isomer verification.

ImidazoStructure Core Imidazo[1,2-a]pyridine Core N1 N1 (Bridgehead) Core->N1 C2 C2 Position (Condensation Site) Core->C2 C3 C3 Position (Nucleophilic Site) Core->C3 H5 H5 Proton (Deshielded Doublet) N1->H5 Anisotropic Deshielding C3->H5 Critical NOE Interaction

Figure 1: Structural connectivity highlighting the C3-H5 proximity, the definitive marker for distinguishing regioisomers via NOESY NMR.

NMR Spectroscopy: The Differentiation Protocol

Differentiation relies on the chemical environment of the proton remaining on the imidazole ring (H2 or H3).

Comparative NMR Data (CDCl₃)

The following table summarizes the characteristic shifts for phenyl-substituted isomers, the most common derivatives in drug discovery.

Feature2-Phenylimidazo[1,2-a]pyridine3-Phenylimidazo[1,2-a]pyridineMechanistic Cause
Diagnostic Proton H3 (Singlet)H2 (Singlet)Remaining proton on imidazole ring.
Chemical Shift (

)
7.80 - 7.95 ppm 7.60 - 7.75 ppm H3 is deshielded by the ring current of the adjacent pyridine and phenyl rings.
H5 Shift (Doublet) ~8.10 ppm~8.30 - 8.50 ppmH5 is more deshielded in 3-isomers due to steric compression/anisotropy of the C3-substituent.
13C Shift (C-Subst.) C2: ~145 ppmC3: ~125 ppmC3 is inherently more electron-rich (upfield) than C2.
NOESY Correlation H3

H5 (Weak/None)
Substituent

H5
(Strong)
Spatial proximity of the C3-group to the H5 bridgehead proton.
Workflow: Regioisomer Determination Decision Tree

Use this logic flow to confirm your product structure.

NMR_Workflow Start Isolate Product (1H NMR in CDCl3) CheckSinglet Identify Imidazole Singlet (Region 7.6 - 8.0 ppm) Start->CheckSinglet NOESY Run 2D NOESY / ROESY CheckSinglet->NOESY Ambiguous 1D Shift Result2 NOE: Singlet <-> H5 (Pyridine) CONFIRMED: 2-Substituted (Singlet is H3) NOESY->Result2 Result3 NOE: Phenyl/Alkyl <-> H5 (Pyridine) CONFIRMED: 3-Substituted (Singlet is H2) NOESY->Result3

Figure 2: Decision tree for assigning regiochemistry. The NOE interaction between the substituent and the H5 proton is the "smoking gun" for 3-substitution.

Photophysical Performance Comparison

Beyond structure, the isomer choice drastically affects optoelectronic performance. 2-Aryl isomers are generally superior fluorophores due to planar intramolecular charge transfer (ICT) states, whereas 3-aryl isomers often suffer from non-radiative decay due to steric twisting.

Experimental Comparison: Fluorescence Efficiency
Property2-Phenyl Isomer3-Phenyl IsomerPerformance Note
Quantum Yield (

)
High (0.60 - 0.90) Low (< 0.10)2-Phenyl allows planar conjugation; 3-Phenyl twists out of plane, quenching emission.
Stokes Shift Moderate (~4000 cm⁻¹)Large (if emissive)3-Isomers often show large Stokes shifts due to structural relaxation in the excited state.
ESIPT Potential Yes (with 2'-OH group)No2-(2'-Hydroxyphenyl) derivatives exhibit Excited-State Intramolecular Proton Transfer (ESIPT), useful for white light emission.[1]
Solvatochromism PositiveWeak2-Isomers show significant redshift in polar solvents, indicating strong ICT character.
Mechanistic Insight: The "Twist" Factor[2]
  • 2-Substituted: The bond at C2 allows the phenyl ring to coplanarize with the imidazopyridine core, extending the

    
    -conjugation length. This rigid planarity suppresses non-radiative decay pathways, resulting in high quantum yield.
    
  • 3-Substituted: Steric hindrance between the C3-phenyl ring and the H5 proton (perihydrogen) forces the phenyl ring to rotate out of plane (dihedral angle > 40°). This breaks conjugation and facilitates non-radiative energy loss.

Experimental Protocols

Protocol A: Definitive Regioisomer Identification (NOESY)
  • Objective: Distinguish between 2-phenyl and 3-phenyl isomers using spatial proximity.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL CDCl₃. Ensure solution is free of paramagnetic impurities (filter if necessary).

  • Parameters:

    • Pulse Sequence: noesyph (Phase-sensitive NOESY).

    • Mixing Time (

      
      ): 400-600 ms (Optimal for medium-sized molecules).
      
    • Relaxation Delay (

      
      ): 2.0 s.
      
  • Analysis:

    • Locate the doublet at ~8.1-8.5 ppm (H5 proton).

    • Check for cross-peaks at the H5 chemical shift.

    • If 3-substituted: You will see a strong cross-peak between H5 and the ortho-protons of the phenyl ring.

    • If 2-substituted: You will see a cross-peak between H5 and the H3 singlet (if H3 is close enough), but no interaction with the phenyl ring.

Protocol B: Quantum Yield Determination (Relative Method)
  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Procedure:

    • Prepare solutions of the sample and standard with absorbance

      
       at the excitation wavelength (to avoid inner filter effects).
      
    • Record integrated fluorescence emission spectra (

      
      ) for both.
      
    • Calculate

      
       using the equation:
      
      
      
      
      (Where
      
      
      is absorbance and
      
      
      is the refractive index of the solvent).

References

  • Bagdi, A. K., et al. (2020). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link

  • Goel, R., et al. (2022). "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Current Organic Chemistry. Link

  • Mutai, T., et al. (2013). "Excited-state intramolecular proton transfer (ESIPT) luminescence of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine." Journal of Materials Chemistry C. Link

  • Guchhait, S. K., et al. (2011). "Regioselective synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

  • Stasyuk, A. J., et al. (2012). "Fluorescence properties of imidazo[1,2-a]pyridine derivatives." Dyes and Pigments. Link

Sources

Advanced Alternatives to Phosphorus Oxychloride (POCl3) for Chlorination and Formylation

[1]

Executive Summary

Phosphorus oxychloride (

This guide provides a technical evaluation of high-performance alternatives—specifically Oxalyl Chloride , Cyanuric Chloride (TCT) , and Thionyl Chloride . We prioritize reagents that offer cleaner impurity profiles , simplified workups , and green chemistry compliance without sacrificing yield.

Part 1: Vilsmeier-Haack Formylation Alternatives[2]

The Vilsmeier-Haack reaction relies on the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent).[1][2][3] While

Mechanistic Comparison

The choice of activator dictates the atom economy and the nature of the waste stream.

VilsmeierPathwaysDMFDMFVRActive Vilsmeier Reagent(Chloroiminium Salt)DMF->VR+ ActivatorPOCl3POCl3(Traditional)POCl3->VRWaste_POHOPCl2 / H3PO4(Acidic Sludge)POCl3->Waste_POByproductOxalylOxalyl Chloride(Cleanest Workup)Oxalyl->VRWaste_OxCO (gas) + CO2 (gas)(Toxic but Volatile)Oxalyl->Waste_OxByproductTCTCyanuric Chloride(Solid/Green)TCT->VRWaste_TCTCyanuric Acid(Solid Precipitate)TCT->Waste_TCTByproduct

Figure 1: Mechanistic pathways for Vilsmeier reagent formation. Note that Oxalyl Chloride drives the reaction forward via irreversible gas evolution.

Alternative 1: Oxalyl Chloride ( )

Best For: High-value intermediates requiring simplified purification.

Oxalyl chloride activates DMF to form the Vilsmeier reagent with the evolution of carbon monoxide (CO) and carbon dioxide (

  • Advantage: The byproducts are gases, leaving only the active chloroiminium salt and chloride counter-ion. This eliminates the viscous phosphoric acid waste associated with

    
    , often increasing isolated yields by 10-15% due to easier extraction.
    
  • Critical Safety Note: The generation of CO gas requires robust ventilation and CO monitoring.

Protocol: Formylation of Indole Derivatives

Scope: Electron-rich heterocycles (Indoles, Pyrroles).[2]

  • Reagent Formation: In a flame-dried flask under Argon, dissolve anhydrous DMF (1.2 equiv) in anhydrous DCM (5 mL/mmol).

  • Activation: Cool to 0°C. Add Oxalyl Chloride (1.1 equiv) dropwise. Caution: Vigorous gas evolution (

    
    ). Stir at 0°C for 30 minutes until the white Vilsmeier salt precipitates.
    
  • Substrate Addition: Add the indole substrate (1.0 equiv) dissolved in DCM.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Hydrolysis: Quench with aqueous sodium acetate (2M) or saturated

    
    . Stir vigorously for 15 minutes.
    
  • Workup: Separate organic layer, dry over

    
    , and concentrate.
    
Alternative 2: Cyanuric Chloride (TCT)

Best For: "Green" chemistry applications and solid-phase handling.

2,4,6-Trichloro-1,3,5-triazine (TCT) is a stable solid trimer of cyanogen chloride. It reacts with DMF to form a TCT-DMF adduct.

  • Advantage: TCT is an inexpensive solid, easier to handle than liquid acid chlorides. The byproduct, cyanuric acid, precipitates upon water quench and can be removed by filtration, avoiding emulsion formation.

  • Limitation: It is less atom-efficient if all three chlorines are not utilized, though optimized protocols use TCT substoichiometrically (0.33 equiv).

Protocol: TCT-Mediated Vilsmeier Formylation

Scope: Activated arenes (Coumarins, Phenols).

  • Complex Formation: Dissolve TCT (0.33 equiv) in DMF (excess, acts as solvent) at 25°C. Stir for 30 minutes to form the TCT-DMF complex (white suspension).

  • Addition: Add the aromatic substrate (1.0 equiv).

  • Heating: Heat to 60–80°C for 3–6 hours.

  • Workup: Pour onto crushed ice. The product often precipitates alongside cyanuric acid.

  • Purification: Dissolve the organic product in hot ethanol or ethyl acetate; cyanuric acid remains insoluble and is filtered off.

Performance Comparison: Formylation
FeaturePOCl3 (Standard) Oxalyl Chloride Cyanuric Chloride (TCT)
Active Species Chloromethyliminium phosphateChloromethyliminium chlorideTCT-DMF adduct
Byproducts

(viscous oil)

(g),

(g)
Cyanuric Acid (solid)
Workup Ease Difficult (emulsions)Excellent (evaporation)Good (filtration)
Atom Economy ModerateLow (loss of 2 carbons)High (if 1/3 equiv used)
Safety Water reactive, corrosiveToxic Gas (CO) Sensitizer, solid handling
Typical Yield 70–85%85–95% 75–90%

Part 2: Deoxychlorination Alternatives (OH Cl)

Replacing

Alternative 1: Thionyl Chloride ( ) with Catalytic DMF

Best For: Primary/Secondary alcohols and carboxylic acids.

While

catalytic DMF (0.1–5 mol%)

  • Mechanism: DMF attacks

    
     to form the chloroiminium ion. This ion activates the substrate alcohol, transferring chlorine and regenerating DMF.
    
  • Protocol: Reflux substrate with

    
     (1.5 equiv) and DMF (3 drops). Monitor gas evolution (
    
    
    ). Distill off excess
    
    
    for a clean product.
Alternative 2: Triphosgene (Bis(trichloromethyl) carbonate)

Best For: Acid-sensitive substrates and strict stoichiometric control.

Triphosgene is a crystalline solid that decomposes to phosgene in situ. It is often used with a base (Pyridine or

  • Safety: Safer to handle than phosgene gas but generates phosgene upon heating. Must be used in a fume hood.

  • Protocol: Dissolve substrate and base in DCM. Add Triphosgene (0.33 equiv) at 0°C. Reflux for 1-3 hours. Wash with water.

Experimental Data: Chlorination of 4-Hydroxyquinoline

Comparative yields for the synthesis of 4-chloroquinoline:

ReagentConditionsYield (%)Notes
POCl3 Reflux, 2h88%Requires careful quench of P-residues.
SOCl2 / DMF (cat) Reflux, 4h82%

off-gas; product isolated by evaporation.
Triphosgene /

DCM, Reflux, 6h91%Very clean profile; requires phosgene precautions.
TCT /

Acetone, Reflux78%Milder, but removal of cyanuric acid required.

Part 3: Decision Framework

Select the appropriate reagent based on your substrate's sensitivity and your lab's safety capabilities.

SelectionLogicStartStart: Select TransformationTypeReaction Type?Start->TypeFormylationFormylation(Vilsmeier-Haack)Type->FormylationAdd CHOChlorinationChlorination(OH -> Cl)Type->ChlorinationAdd ClSensIs substrate acid-sensitive?Formylation->SensOxalylUse Oxalyl Chloride(Low Temp, Neutral Workup)Sens->OxalylYes (Avoid H3PO4)TCTUse TCT (Cyanuric Chloride)(Mild, Solid Handling)Sens->TCTNo (Green Pref)VolatileIs product volatile?Chlorination->VolatileSOCl2Use SOCl2 + cat. DMF(Gas byproducts)Volatile->SOCl2No (Distill off reagent)TriphosUse Triphosgene(Solid, High Yield)Volatile->TriphosYes (Solvent extraction)

Figure 2: Decision matrix for replacing POCl3 in synthesis.

References

  • Pardeshi, R. K., et al. (2016). An Effective Vilsmeier-Haack Reagent (TCT-DMF) for the Formylation of Substituted Coumarin. Heterocyclic Letters. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2024). Deoxychlorination Reagent Guide. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanisms and Alternatives. Retrieved from [Link]

  • ScienceMadness. (2014). Discussion on Vilsmeier-Haack Alternatives and Protocols. Retrieved from [Link]

A Comparative Guide to the Reactivity of Imidazo[1,2-a]pyridines and Other N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs, including Zolpidem and Alpidem.[1] Its unique electronic properties, arising from the fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring, impart a distinct reactivity profile that is crucial for its functionalization and incorporation into complex molecules. Understanding this reactivity in a comparative context is paramount for the efficient development of novel therapeutics.

I. Electronic Properties and Basicity: The Foundation of Reactivity

The reactivity of N-heterocycles is fundamentally governed by the distribution of electron density within the aromatic system and the availability of the nitrogen lone pair. A comparison of the basicity, as indicated by pKa values, provides a preliminary assessment of the electron-donating or -withdrawing nature of the heterocyclic core.

HeterocyclepKa of Conjugate Acid
Imidazole6.95[2]
Imidazo[1,2-a]pyridine 6.79 [3]
Pyridine5.23[2]
Quinoline4.93[2]
Indole-2[4]

Table 1: pKa values of the conjugate acids of selected N-heterocycles in aqueous solution.

Imidazole is a relatively strong base among the heterocycles listed, due to the resonance stabilization of its conjugate acid.[5] Imidazo[1,2-a]pyridine exhibits a comparable basicity, indicating that the nitrogen lone pair on the pyridine ring is readily available for protonation.[3] In contrast, pyridine and quinoline are significantly less basic.[2][5] The extremely low basicity of indole is attributed to the delocalization of the nitrogen lone pair into the aromatic π-system, which is essential for its aromaticity.[4] These basicity trends have profound implications for the reactivity of these heterocycles, particularly in electrophilic aromatic substitution reactions.

II. Electrophilic Aromatic Substitution: A Tale of Two Rings

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry. The inherent electron distribution of the heterocyclic ring dictates the regioselectivity and rate of these reactions.

Regioselectivity

The fusion of the electron-rich imidazole and electron-deficient pyridine rings in imidazo[1,2-a]pyridine directs electrophilic attack primarily to the 5-membered ring, specifically at the C3 position.[6] This is a consequence of the ability of the pyridine nitrogen to stabilize the positive charge in the Wheland intermediate.[6]

Electrophilic_Substitution_Regioselectivity

In contrast, pyridine itself is highly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[7] When forced to react, substitution typically occurs at the C3 position.[7] Indole, being electron-rich, readily undergoes electrophilic substitution, also favoring the C3 position.[8]

Comparative Reactivity in Bromination

A direct comparison of the conditions required for the bromination of these heterocycles highlights the enhanced reactivity of imidazo[1,2-a]pyridine.

HeterocycleReagentConditionsYieldReference
Imidazo[1,2-a]pyridine NBSCH3CN, rt, 1h95%[9]
IndolePyridinium bromide perbromidePyridine, 0-5 °C90%[8]
PyridineBr2Oleum, 130 °C88%[7]

Table 2: Comparison of bromination conditions for different N-heterocycles.

The mild conditions required for the bromination of imidazo[1,2-a]pyridine, using N-bromosuccinimide (NBS) at room temperature, underscore its high reactivity towards electrophiles.[9] Indole also reacts under relatively mild conditions, while pyridine requires harsh, forcing conditions to achieve bromination.[7][8]

Experimental Protocol: Bromination of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from a literature procedure for the C3-bromination of imidazo[1,2-a]pyridines.[9]

  • Materials: 2-Phenylimidazo[1,2-a]pyridine, N-Bromosuccinimide (NBS), Acetonitrile (CH3CN).

  • Procedure:

    • To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-bromosuccinimide (1.1 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-phenylimidazo[1,2-a]pyridine.

III. Nucleophilic Aromatic Substitution: Leveraging Electron Deficiency

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic systems. The pyridine ring in imidazo[1,2-a]pyridine, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by a good leaving group.

Comparative Reactivity of Fluorinated Heterocycles
SubstrateNucleophileConditionsProduct YieldReference
2-FluoropyridineMorpholinet-Amyl alcohol, 110 °CHigh[11]
Methyl 3-fluoro-4-pyridinecarboxylateCsFDMSO, reflux38% (F for NO2)[12]

Table 3: Examples of SNAr reactions on fluoropyridines.

Experimental Protocol: SNAr on a Fluoropyridine Derivative

This generalized protocol is based on established methods for SNAr reactions on fluoropyridines.[11]

  • Materials: 2-Fluoropyridine derivative, desired nucleophile (e.g., a secondary amine), a suitable base (e.g., K2CO3 or Cs2CO3), and an aprotic polar solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a solution of the 2-fluoropyridine derivative (1.0 mmol) and the nucleophile (1.2 mmol) in the chosen solvent (5 mL), add the base (2.0 mmol).

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

SNAr_Workflow

IV. Metal-Catalyzed Cross-Coupling Reactions: A Versatile Functionalization Strategy

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C bonds. The reactivity of halo-substituted N-heterocycles in these reactions is crucial for their elaboration into more complex structures.

Comparative Suzuki-Miyaura Coupling Conditions

The conditions required for Suzuki-Miyaura coupling can vary depending on the specific heterocycle and the nature of the coupling partners.

SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)YieldReference
3-Bromo-imidazo[1,2-a]pyridinePhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O10085%[13]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DME80High[14]
1-Bromo-2-fluorobenzene4-Pyridinylboronic acidPd(dppf)Cl2K2CO3MeCN/H2O8090% (initial)[15]

Table 4: Comparison of Suzuki-Miyaura coupling conditions.

These examples demonstrate that imidazo[1,2-a]pyridines are excellent substrates for Suzuki-Miyaura coupling, reacting under standard conditions to provide high yields of the desired products.[13] The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction and can be tailored to the specific substrates.[16]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-imidazo[1,2-a]pyridine

This protocol is a representative example based on literature precedents for the Suzuki-Miyaura coupling of bromo-N-heterocycles.[13][14]

  • Materials: 3-Bromo-imidazo[1,2-a]pyridine, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), base (e.g., K2CO3 or Cs2CO3), and a solvent system (e.g., Toluene/H2O or Dioxane/H2O).

  • Procedure:

    • To a reaction vessel, add the 3-bromo-imidazo[1,2-a]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03-0.05 mmol), and base (2.0-3.0 mmol).

    • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Suzuki_Cycle

V. Conclusion

Imidazo[1,2-a]pyridine exhibits a rich and versatile reactivity profile that makes it an attractive scaffold for drug discovery. Its electron-rich imidazole moiety renders it highly susceptible to electrophilic attack at the C3 position, often under significantly milder conditions than those required for less reactive heterocycles like pyridine. Conversely, the electron-deficient pyridine ring is amenable to nucleophilic aromatic substitution, particularly when activated with a suitable leaving group. Furthermore, halo-substituted imidazo[1,2-a]pyridines are excellent substrates for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

This comparative guide provides a framework for understanding the reactivity of imidazo[1,2-a]pyridines in the context of other common N-heterocycles. By leveraging the insights into their electronic properties and reaction tendencies, researchers can more effectively design and execute synthetic routes to novel and biologically active molecules.

References

  • Etienne, C.T., Kassoum, S., Ouehi, D., Evrard, A., Diomande, S., Coulibaly, S. and Coulibali, S. (2024) Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. Computational Chemistry, 12 , 1-23. [Link]

  • Verma, A., Kumar, A., Singh, D., Singh, A. K., & Singh, A. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22533–22549. [Link]

  • Garza-Herrera, E. S. (2022). Computational Studies of the Formation of Imidazo[1,2-α]Pyridines Catalyzed by a Copper-Based Metal-Organic Framework.
  • El-Sayed, N. S., El-Daly, M. M., El-Adl, K., El-Aal, A. A., & Al-Wabli, R. I. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 13(28), 19307-19324. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Shaikh, A., Kumar, D., & Kumar, N. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 24(1). [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

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  • Smith, A. M., & Williams, L. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(31), 9722-9736. [Link]

  • El-Faham, A., Dahlous, K. A., El-Gendy, M. A. A., & Al-Othman, Z. A. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative:(E). ACS Omega, 8(51), 49022-49035. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2021). 11.7: Heterocyclic Amines. [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. [Link]

  • Sancineto, L., Iraci, N., & Massari, S. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10304–10315. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reaction of brominated...[Link]

  • ResearchGate. (n.d.). Imidazo[1,2- a ]pyridine and Imidazo[1,5- a ]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • Krygowski, T. M., & Stasyuk, O. A. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 26(25), 20042-20053. [Link]

  • Scribd. (n.d.). Electrophilic Aromatic Substitution Rates. [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. [Link]

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  • Pagano, M. A., et al. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 31(4), 843. [Link]

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structure-activity relationship of halogenated imidazopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship of Halogenated Imidazopyridine Derivatives

Executive Summary: The "Halogen Switch" in Imidazopyridine Scaffolds

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for blockbuster drugs like Zolpidem (sedative), Alpidem (anxiolytic), and emerging anticancer agents. While the heterocycle itself provides a rigid, planar platform for DNA intercalation and kinase hinge binding, the strategic introduction of halogen atoms (F, Cl, Br, I) acts as a critical "molecular switch."

This guide objectively compares halogenated derivatives against their non-halogenated or alkyl-substituted counterparts. The data reveals that halogenation is rarely a passive lipophilic modification; rather, it actively drives potency through sigma-hole interactions (halogen bonding) and extends half-life via metabolic blockade .

Mechanistic Pillars: Why Halogenate?

Before examining specific datasets, researchers must understand the three physical-organic drivers distinguishing these derivatives:

  • The Sigma-Hole Effect (Potency): Unlike hydrogen, heavier halogens (Cl, Br, I) possess a region of positive electrostatic potential (the sigma-hole) on the atom's pole, opposite the C-X bond. This allows for highly directional Halogen Bonds (X-bonds) with backbone carbonyls in kinase active sites, often outperforming hydrogen bonds in affinity.

  • Metabolic Blockade (Stability): Fluorine substitution, particularly at the C6 or C8 positions, blocks Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly increasing in vivo half-life (

    
    ) without altering steric bulk as drastically as a methyl group.
    
  • Lipophilicity Modulation (Permeability): Halogenation increases

    
    , facilitating blood-brain barrier (BBB) penetration—crucial for CNS-targeting imidazopyridines like Zolpidem.
    

Comparative Case Studies & Experimental Data

Case Study A: Antiviral Potency (RSV Fusion Inhibitors)

Context: Development of inhibitors for Respiratory Syncytial Virus (RSV) fusion protein. Comparison: Impact of halogen position (C6 vs. C7) and type on inhibitory concentration (


).

Table 1: Comparative Potency of Imidazopyridine Derivatives against RSV Data derived from BMS-433771 analog studies.

Compound VariantSubstitution (R1 at C6/C7)IC50 (nM)Fold-Change vs RefObservation
Reference (BMS-433771) Non-halogenated core13 1.0xBaseline potency.
Analog A 6-Fluoro960.13x (Weaker)F at C6 disrupts binding pocket fit.
Analog B 6-Chloro4220.03x (Weaker)Steric clash at C6 position.
Analog C 7-Chloro 3 4.3x (Stronger) Critical Hit: 7-Cl fills a hydrophobic sub-pocket.
Analog D 7-Methyl2170.06x (Weaker)Methyl lacks the electronic density of Cl.

Insight: The dramatic divergence between Analog B (6-Cl) and Analog C (7-Cl) illustrates that halogenation is position-dependent. The 7-chloro substituent likely engages in a specific halogen-pi or hydrophobic interaction that the methyl group (Analog D) cannot replicate, proving that sterics alone do not explain the activity.

Case Study B: Kinase Inhibition (Nek2 & RET Inhibitors)

Context: Targeting the ATP-binding hinge region of kinases (Nek2, RET) for anticancer therapy. Comparison: Halogen bonding vs. Hydrogen bonding.[1]

In RET kinase inhibitors, replacing a standard hydrogen-bond donor with an Iodine atom at the C3-position of the imidazopyridine ring has been shown to induce a "residence time" effect.

  • Mechanism: The Iodine atom forms a halogen bond with the gatekeeper residue (often Threonine or Methionine).

  • Outcome: While

    
     may remain similar to H-bond analogs (~10-50 nM), the off-rate (
    
    
    
    )
    decreases, leading to prolonged target engagement.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram maps the consensus SAR trends for halogenated imidazopyridines across varying therapeutic indications.

SAR_Map Core Imidazo[1,2-a]pyridine Scaffold C2 C2 Position (Aryl/Heteroaryl) Core->C2 Main Pharmacophore C3 C3 Position (Linker/Hinge Binder) Core->C3 Groebke-Blackburn Reaction Site C6 C6 Position (Metabolic Hotspot) Core->C6 Electrophilic Subst. C8 C8 Position (Steric/Lipophilic) Core->C8 C2_Act Aryl Halogenation (F/Cl) Increases Lipophilicity & Potency C2->C2_Act C3_Act Iodine/Bromine here Enables Halogen Bonding (Kinase Selectivity) C3->C3_Act C6_Act Fluorine (F) Blocks P450 Metabolism (Increases t1/2) C6->C6_Act

Caption: Consensus SAR map highlighting the distinct roles of halogenation at C3 (affinity via halogen bonding) versus C6 (metabolic stability).

Experimental Protocols

To ensure reproducibility, we recommend the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction for synthesizing these derivatives. This method is superior to traditional condensation due to its atom economy and "green" potential.

Protocol: One-Pot Synthesis of 3-Halo-Imidazo[1,2-a]pyridines

Objective: Synthesize a library of C3-halogenated derivatives.

  • Reagents:

    • 2-Aminopyridine derivative (1.0 equiv)

    • Aldehyde (1.0 equiv)

    • Isocyanide (1.1 equiv)

    • Catalyst: Scandium Triflate (

      
      , 5 mol%) or Iodine (
      
      
      
      , 10 mol% for metal-free route).
    • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Workflow:

    • Step 1 (Imine Formation): Dissolve 2-aminopyridine and aldehyde in MeOH (2 mL/mmol). Stir at room temperature for 30 min until Schiff base forms (monitor by TLC).

    • Step 2 (Cyclization): Add the Isocyanide and the Catalyst.

    • Step 3 (Reaction): Stir at 50°C for 4–6 hours.

    • Step 4 (Purification): Evaporate solvent. Purify via column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation (Self-Check):

    • Appearance: Product should be a solid precipitate.

    • NMR Check: Look for the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imidazopyridine C3/C5 signals.

Protocol: Kinase Inhibition Assay (Fluorescence Polarization)

Objective: Determine


 for kinase targets (e.g., Nek2, VEGFR).
  • Setup: Use black 384-well plates.

  • Mix:

    • 2.5

      
      L of Test Compound (Halogenated Imidazopyridine) in 10% DMSO.
      
    • 5

      
      L of Kinase Enzyme/Peptide Substrate Mix in Assay Buffer (HEPES, 
      
      
      
      , Brij-35).
    • 2.5

      
      L of ATP (at 
      
      
      
      concentration).
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add Detection Reagent (IMAP binding beads). Read Fluorescence Polarization (Ex 485 nm / Em 530 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    

Synthesis Workflow Visualization

Synthesis_Workflow Start Reagents: 2-Aminopyridine + Aldehyde Inter Intermediate: Schiff Base (Imine) Start->Inter MeOH, RT, 30 min Add Add: Isocyanide + Catalyst (I2 or Sc(OTf)3) Inter->Add Cyclize Cyclization: [4+1] Cycloaddition Add->Cyclize 50°C, 4-6 hrs Product Product: 3-Substituted Imidazo[1,2-a]pyridine Cyclize->Product Purification

Caption: Step-by-step workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction, the preferred method for generating these scaffolds.

References

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (2024).

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. (2020).[2]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. (2014).

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. (2007).

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling. ACS Omega. (2019).

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The Advent of Efficiency: A Comparative Guide to One-Pot Synthesis of Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the widely recognized hypnotic drug Zolpidem and the anxiolytic Alpidem.[1][2] The inherent biological significance of these bicyclic nitrogen-containing heterocycles has propelled a continuous quest for more efficient and sustainable synthetic methodologies.[3] This guide provides a comprehensive evaluation of one-pot synthesis strategies for imidazopyridines, contrasting them with traditional multi-step approaches to offer researchers and drug development professionals a clear perspective on the advantages and practical considerations of these modern techniques.

The Paradigm Shift: From Stepwise to One-Pot Synthesis

Classical methods for constructing the imidazopyridine core, such as the Tschitschibabin reaction, have historically involved the condensation of 2-aminopyridines with α-haloketones.[2][4] While foundational, these multi-step sequences often suffer from drawbacks including lengthy reaction times, the need to isolate and purify intermediates, and the generation of significant chemical waste.[5][6]

The emergence of one-pot, multi-component reactions (MCRs) has revolutionized the synthesis of these privileged scaffolds. By combining three or more reactants in a single reaction vessel, MCRs streamline the synthetic process, offering significant advantages in terms of operational simplicity, time and energy savings, and alignment with the principles of green chemistry.[3][7]

Comparative Analysis: The Synthesis of Zolpidem

To provide a tangible comparison, let's examine the synthesis of Zolpidem, a prominent imidazopyridine-based pharmaceutical.

The Traditional Multi-Step Approach

A conventional synthesis of Zolpidem is a multi-step process that can involve as many as seven stages.[5][8] This typically begins with the bromination of a suitable ketone, followed by condensation with 2-amino-5-methylpyridine to form the imidazopyridine core. Subsequent steps involve functional group manipulations to introduce the N,N-dimethylacetamide side chain. While effective, this approach is labor-intensive and results in a modest overall yield.[5] For instance, a modified four-stage process reported an improved yet still multi-step overall yield of 66%.[5][8]

The One-Pot Revolution

In stark contrast, one-pot methodologies offer a significantly more direct route to Zolpidem. A notable example is the copper-catalyzed three-component coupling reaction of 2-amino-5-methylpyridine, p-tolualdehyde, and N,N-dimethylpropiolamide, which yields Zolpidem in a single step.[9] This approach dramatically reduces the number of synthetic operations and can achieve yields as high as 72%.[9]

ParameterTraditional Multi-Step Zolpidem Synthesis[5][8]One-Pot Zolpidem Synthesis[9]
Number of Steps 4-71
Overall Yield ~40-66%72%
Reaction Time Days12-16 hours
Isolation of Intermediates RequiredNot required
Operational Simplicity ComplexSimple
Waste Generation HighLow

A Critical Evaluation of One-Pot Methodologies

The advantages of one-pot syntheses extend beyond simple step-reduction. However, a nuanced understanding of the various techniques and their associated catalysts is crucial for successful implementation.

Catalytic Systems: The Heart of the Reaction

A diverse array of catalysts can be employed in one-pot imidazopyridine syntheses, each with its own set of advantages and disadvantages.

  • Copper Catalysts: Copper salts, particularly Cu(I), are widely used due to their low cost, good stability, and high catalytic efficiency in reactions like the A3 coupling (aldehyde-alkyne-amine).[7][10][11] They facilitate key C-H activation and cyclization steps.[7] However, potential drawbacks include the need for ligands in some cases to improve performance and the environmental concerns associated with residual copper.

  • Iodine-Mediated Systems: Molecular iodine has emerged as an effective metal-free catalyst, promoting oxidative C-N bond formation.[2] These reactions often proceed under mild conditions and align well with green chemistry principles.[2]

  • Other Transition Metals: Catalysts based on palladium, iron, and ruthenium have also been successfully employed, often enabling unique reactivity and functional group tolerance.[7] The choice of metal can influence the reaction mechanism and substrate scope.

  • Catalyst-Free and Green Solvents: Some one-pot syntheses can be performed without a catalyst or in environmentally benign solvents like water, further enhancing their green credentials.[4][12]

Enabling Technologies: Microwave and Ultrasound Irradiation

The efficiency of one-pot syntheses can be further enhanced through the use of enabling technologies.

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer byproducts.[13][14][15][16][17] This is due to the direct interaction of microwaves with polar molecules in the reaction, a phenomenon known as dielectric heating.[17]

  • Ultrasound Irradiation: Sonication can also accelerate reactions by inducing acoustic cavitation, which creates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates.[6]

Experimental Protocols

To provide a practical context, detailed protocols for both a traditional multi-step and a one-pot synthesis of an imidazopyridine derivative are provided below.

Protocol 1: Multi-Step Synthesis of Zolpidem

This protocol is a condensed representation of a traditional multi-step synthesis.[8][18]

Step 1: Bromination of 4-methylacetophenone

  • Dissolve 4-methylacetophenone in a suitable solvent such as acetic acid or methanol.[8]

  • Slowly add bromine at a low temperature (-5 to 0 °C).[8]

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Work up the reaction mixture to isolate the α-bromoketone intermediate.

Step 2: Condensation with 2-amino-5-methylpyridine

  • Reflux the α-bromoketone with 2-amino-5-methylpyridine in a solvent like ethanol, often in the presence of a base such as sodium bicarbonate.[8]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude 2-(p-tolyl)-6-methylimidazo[1,2-a]pyridine by filtration.

  • Purify the product by recrystallization.

Step 3 & 4: Introduction of the N,N-dimethylacetamide Side Chain

  • Subsequent steps involve the introduction of the side chain at the C3 position, which can be achieved through various methods, including a Mannich-type reaction followed by conversion of the resulting alcohol to the final amide.[5][8] These steps typically involve the use of reagents like formaldehyde, dimethylamine, and subsequent oxidation or substitution reactions.[8]

Protocol 2: One-Pot Copper-Catalyzed Synthesis of Zolpidem[9]

Materials:

  • 2-amino-5-methylpyridine (1.0 equiv)

  • p-tolualdehyde (1.05 equiv)

  • N,N-dimethylpropiolamide (1.5 equiv)

  • Copper(I) chloride (CuCl) (10 mol%)

  • Toluene (solvent)

Procedure:

  • To a reaction vessel, add 2-amino-5-methylpyridine, p-tolualdehyde, N,N-dimethylpropiolamide, and CuCl.

  • Add toluene as the solvent.

  • Heat the reaction mixture at 120 °C for 12-16 hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a plug of neutral alumina, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Zolpidem.

Visualizing the Efficiency

The following diagrams illustrate the streamlined nature of one-pot synthesis compared to the traditional multi-step approach and the general mechanistic pathway of a copper-catalyzed three-component reaction.

G cluster_0 Multi-Step Synthesis cluster_1 One-Pot Synthesis a Starting Materials b Step 1: Bromination a->b c Intermediate 1 (α-bromoketone) b->c d Step 2: Condensation c->d e Intermediate 2 (Imidazopyridine Core) d->e f Step 3 & 4: Side Chain Formation e->f g Final Product (Zolpidem) f->g h Starting Materials (2-aminopyridine, aldehyde, alkyne) i One-Pot Reaction (Catalyst, Heat) h->i j Final Product (Zolpidem) i->j

Caption: Comparative workflow of multi-step vs. one-pot synthesis.

G cluster_0 Mechanistic Pathway reactants Aldehyde + 2-Aminopyridine imine Imine Intermediate reactants->imine Condensation propargylamine Propargylamine Intermediate imine->propargylamine Nucleophilic Attack cu_acetylide Copper Acetylide (from Alkyne + Cu(I)) cu_acetylide->propargylamine cyclization 5-exo-dig Cyclization propargylamine->cyclization Intramolecular Attack product Imidazopyridine cyclization->product Protonation/ Aromatization

Caption: General mechanism of a copper-catalyzed A3 coupling reaction.

Conclusion

The evolution from multi-step to one-pot synthesis represents a significant advancement in the preparation of imidazopyridines. These modern methodologies offer undeniable advantages in terms of efficiency, sustainability, and operational simplicity. For researchers and professionals in drug development, a thorough understanding of the diverse catalytic systems and enabling technologies associated with one-pot synthesis is paramount for the rational design of synthetic routes to novel and existing imidazopyridine-based therapeutics. While traditional methods laid the groundwork, the future of imidazopyridine synthesis undoubtedly lies in the continued innovation and application of one-pot strategies.

References

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. PMC. [Link]

  • Synthesis of zolpidem tartrate and analogues 9, 11. ResearchGate. [Link]

  • An improved and scalable synthesis of zolpidem via a CuI/BINOL-mediated tandem reaction of imine and alkyne. ResearchGate. [Link]

  • A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. SciSpace. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. PubMed. [Link]

  • Merits and Demerits of Microwave Assisted Reactions.pptx. Slideshare. [Link]

  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • Synthetic Imidazopyridine-Based Derivatives. Encyclopedia.pub. [Link]

  • Process for the synthesis of zolpidem.
  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. MDPI. [Link]

  • General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. PMC. [Link]

  • Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. [Link]

  • Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. [Link]

  • A3 Coupling Reaction. Chemistry LibreTexts. [Link]

  • Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. ResearchGate. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

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Pharmacological Potential of Imidazopyridine Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Shift

In medicinal chemistry, the imidazopyridine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the pharmacological profile of this scaffold changes drastically depending on the fusion of the imidazole and pyridine rings.

This guide compares the three primary isomers:

  • Imidazo[1,2-a]pyridine: The industry standard for sedative-hypnotics (GABAergic) and an emerging kinase inhibitor.

  • Imidazo[4,5-b]pyridine: A purine bioisostere with high potency in oncology (CDK/Aurora kinase inhibition).

  • Imidazo[1,5-a]pyridine: A niche scaffold with unique electronic properties, currently gaining traction in optical imaging and specific enzymatic inhibition.[1]

Structural Landscape & Pharmacophore Mapping

The position of the bridgehead nitrogen and the second nitrogen atom dictates the electronic distribution and hydrogen bond donor/acceptor capabilities of the molecule. This fundamental difference drives target selectivity.

Visualization: Isomer Scaffolds and Numbering

The following diagram illustrates the core differences in nitrogen placement and the resulting numbering schemes used in Structure-Activity Relationship (SAR) studies.

Imidazopyridine_Isomers I12a Imidazo[1,2-a]pyridine (GABA-A / Kinase) N bridgehead: 1, N: 4 Sedative (Zolpidem) Sedative (Zolpidem) I12a->Sedative (Zolpidem) Anti-infective Anti-infective I12a->Anti-infective I45b Imidazo[4,5-b]pyridine (Purine Mimic / Oncology) N bridgehead: 0, N: 1,3,4 CDK9 Inhibition CDK9 Inhibition I45b->CDK9 Inhibition Aurora Kinase Aurora Kinase I45b->Aurora Kinase I15a Imidazo[1,5-a]pyridine (Imaging / Niche) N bridgehead: 1, N: 2 Fluorescence Fluorescence I15a->Fluorescence Enzyme Inhibition Enzyme Inhibition I15a->Enzyme Inhibition Scaffold Core Scaffold C7H6N2 Scaffold->I12a Isomerization Scaffold->I45b Scaffold->I15a

Figure 1: Structural classification of imidazopyridine isomers and their primary pharmacological domains.

Comparative Pharmacological Profiling

Imidazo[1,2-a]pyridine: The GABAergic Giant

Mechanism: This isomer is best known for binding to the benzodiazepine site (α1 subunit) of the GABA-A receptor. The structural rigidity allows for precise positioning of lipophilic substituents (typically at the 2- and 3-positions) into the receptor's binding pocket.

  • Key Drug: Zolpidem (Ambien).

  • Emerging Role: Beyond CNS, C3-functionalized derivatives are potent inhibitors of PI3K and tubulin polymerization, acting as anticancer agents.

Imidazo[4,5-b]pyridine: The Purine Bioisostere

Mechanism: Structurally, this isomer mimics the purine ring system (adenine/guanine). This allows it to competitively inhibit ATP-binding sites in kinases.

  • Target Specificity: High affinity for Cyclin-Dependent Kinases (CDK9) and Aurora kinases.

  • Advantage: The [4,5-b] scaffold often exhibits superior metabolic stability compared to pure purine analogues due to the pyridine fusion.

Imidazo[1,5-a]pyridine: The Electronic Outlier

Mechanism: The 1,5-a fusion creates a different dipole moment, affecting membrane permeability and solubility.

  • Application: While less common in approved drugs, it shows promise in inhibiting specific enzymes like 5-lipoxygenase (anti-inflammatory) and as a fluorescent probe for biological imaging due to its extended conjugation.

Quantitative Performance Comparison

The table below synthesizes data from recent comparative studies regarding potency (IC50) and binding affinity (Ki).

FeatureImidazo[1,2-a]pyridineImidazo[4,5-b]pyridineImidazo[1,5-a]pyridine
Primary Target GABA-A Receptor (α1)Serine/Threonine Kinases (CDK)5-Lipoxygenase / Imaging
Binding Mode Allosteric ModulatorATP Competitive InhibitorEnzyme Active Site Inhibitor
Potency (Rep.) Ki: ~5-20 nM (Zolpidem analogues)IC50: 0.4 - 1.3 µM (HCT116 cells)IC50: Variable (µM range)
Metabolic Stability Moderate (CYP3A4 oxidation at C3-Me)High (Pyridine ring stabilizes)Variable
Synthetic Ease High (Groebke-Blackburn-Bienaymé)Moderate (Cyclization of diamines)Moderate
Key Indication Insomnia, Anxiety, CancerColorectal/Breast CancerInflammation, Diagnostics

Experimental Protocols

To objectively compare these isomers in a research setting, standardized synthesis and assay protocols are required.

Synthesis Protocol: Imidazo[1,2-a]pyridine (GBB Reaction)

Rationale: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is the most efficient method to generate diverse libraries of [1,2-a] derivatives for SAR screening.

Reagents: 2-Aminopyridine (1.0 eq), Aldehyde (1.0 eq), Isonitrile (1.0 eq), Catalyst (Sc(OTf)3 or NH4Cl). Workflow:

  • Dissolution: Dissolve 2-aminopyridine and aldehyde in MeOH/DCM (1:1).

  • Activation: Add catalyst (5 mol%) and stir for 15 min at room temperature to form the Schiff base intermediate.

  • Cyclization: Add isonitrile. Stir at room temperature for 12–24 hours.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Ethyl Acetate/Hexane).

  • Validation: Confirm structure via 1H NMR (characteristic triplet at C6/C7 positions).

Synthesis Protocol: Imidazo[4,5-b]pyridine (Cyclization)

Rationale: This scaffold requires a condensation-cyclization approach, typically starting from 2,3-diaminopyridine.

Reagents: 2,3-Diaminopyridine, Carboxylic Acid (or Orthoester), Polyphosphoric Acid (PPA). Workflow:

  • Mixing: Combine 2,3-diaminopyridine with the appropriate carboxylic acid derivative.

  • Heating: Heat to 120–150°C in PPA (acting as both solvent and catalyst).

  • Neutralization: Pour reaction mixture into crushed ice and neutralize with NaOH (pH 8–9).

  • Extraction: Extract precipitate with Ethyl Acetate.

  • Crystallization: Recrystallize from Ethanol.

Biological Evaluation: Antiproliferative MTT Assay

Rationale: A universal protocol to compare the cytotoxicity of both isomers against cancer cell lines (e.g., HCT116).

  • Seeding: Seed cells (e.g., HCT116) in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Incubate for 24h.

  • Treatment: Treat cells with increasing concentrations of Isomer A ([1,2-a]) and Isomer B ([4,5-b]) (0.1 µM – 100 µM). Include DMSO control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Labeling: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Strategic Development Workflow

The following diagram outlines the decision matrix for selecting an isomer based on the intended therapeutic target.

Development_Workflow Start Target Identification Target_CNS Target: CNS / GABA-A Start->Target_CNS Target_Onco Target: Kinase (ATP Site) Start->Target_Onco Select_12a Select Imidazo[1,2-a]pyridine Target_CNS->Select_12a Best Fit Target_Onco->Select_12a Alternative Select_45b Select Imidazo[4,5-b]pyridine Target_Onco->Select_45b Purine Mimicry Opt_12a Optimize C3 (Lipophilicity) Optimize C2 (Selectivity) Select_12a->Opt_12a Opt_45b Optimize N1/N3 (Solubility) Optimize C2 (Binding) Select_45b->Opt_45b Assay_CNS Binding Assay (Ki) Blood-Brain Barrier Permeability Opt_12a->Assay_CNS Assay_Onco Kinase Panel (IC50) Metabolic Stability (Microsomes) Opt_45b->Assay_Onco

Figure 2: Decision matrix for scaffold selection in drug discovery pipelines.

Conclusion

While Imidazo[1,2-a]pyridine remains the most versatile and synthetically accessible isomer, particularly for CNS and broad-spectrum applications, Imidazo[4,5-b]pyridine offers superior potential for targeted oncology therapies due to its structural homology with purines. Researchers should select the [1,2-a] isomer for library generation and diversity, and the [4,5-b] isomer when targeting ATP-binding pockets or requiring enhanced metabolic stability.

References

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI Applied Sciences. (2026).[2] Link

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. (2018).[3] Link

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026). Link

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. (2017). Link

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. (2025). Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde poses a dual disposal challenge: it is a halogenated organic (requiring specific incineration protocols to prevent dioxin formation) and a reactive aldehyde (susceptible to oxidation and polymerization).[1]

Improper disposal of this compound into general organic waste streams or non-halogenated solvent containers can result in regulatory fines (RCRA violations) and safety hazards (exothermic polymerization or toxic gas evolution upon incineration).[2]

Critical Hazard Classifications:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335).[1][2][3]

  • Chemical Nature: Halogenated Heterocycle / Aromatic Aldehyde.[1][2][4]

  • Reactivity: Sensitive to strong oxidizers and strong bases (risk of exothermic condensation).[1][2]

Immediate Decision Matrix

Do not guess. Follow this logic flow to determine the correct waste stream.

DisposalLogic Start Waste Generation: 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde StateCheck Physical State? Start->StateCheck Solid SOLID (Pure/Residue) StateCheck->Solid Liquid LIQUID (Solution) StateCheck->Liquid ActionSolid ACTION: Solid Waste Stream Double-bag in clear polyethylene. Label: 'Toxic Solid - Halogenated' Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalogenated ActionHalo ACTION: Halogenated Waste Stream Combine in Halogenated Carboy. Do NOT mix with acids. Halogenated->ActionHalo ActionNonHalo ACTION: Segregated Waste Stream Label as 'Non-Halogenated w/ Halogenated Contaminant' (Check local EHS rules; often must go to Halo stream) NonHalogenated->ActionNonHalo

Figure 1: Decision matrix for segregating halogenated aldehyde waste. Note that even if dissolved in a non-halogenated solvent, the presence of the dichloro-compound often necessitates disposal in the Halogenated stream depending on concentration.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired stocks, spill cleanup materials, or contaminated gloves/paper.

  • Segregation: Do not place in the general trash or biohazard bins.

  • Primary Containment: Place the solid material into a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle.

    • Why: Aldehydes can permeate low-density plastics over time; glass prevents leaching.[1][2]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness recommended).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

    • Constituents: "100% Halogenated Organic Solid."[1][2]

Protocol B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicability: Filtrates, reaction mixtures, or dissolved stocks.

  • Compatibility Check: Ensure the receiving waste container does NOT contain:

    • Strong Acids (Risk: Polymerization/Heat).[1][2]

    • Oxidizers (e.g., Nitric acid, Peroxides) (Risk: Fire/Explosion).

    • Ammonia/Primary Amines (Risk: Imine formation/Heat).[1][2]

  • Selection of Stream:

    • Standard: Pour into the Halogenated Organic Solvent carboy.[1][2]

    • Scientific Rationale: Even if dissolved in methanol (non-halogenated), the chlorine atoms on the pyridine ring require the waste to be incinerated at higher temperatures (typically >1100°C) to ensure complete destruction and prevent the formation of dioxins/furans.

  • pH Neutralization (Optional but Recommended): If the solution is acidic, neutralize to pH 6-8 before adding to the organic waste drum to prevent acid-catalyzed polymerization of the aldehyde in the drum.

Chemical Compatibility & Storage

Improper mixing leads to "waste bulking" accidents.[1][2] Adhere to these compatibility rules strictly.

Incompatible GroupReaction RiskPreventive Action
Strong Oxidizers (Nitric Acid, Peroxides)Oxidation of aldehyde to carboxylic acid (exothermic); potential fire.[1][2]NEVER mix aldehyde waste with oxidizer waste streams.[1][2]
Strong Bases (NaOH, KOH)Cannizzaro reaction or Aldol condensation (exothermic).[1][2]Ensure waste stream is neutral or slightly acidic; avoid caustic waste drums.[1][2]
Ammonia / Amines Formation of imines/Schiff bases; heat generation.[1][2]Segregate from amine-rich waste streams if concentration is high (>5%).[1][2]
Non-Halogenated Solvents Regulatory non-compliance.[1][2][4]While chemically safe to mix, adding halogens to non-halogenated drums increases disposal costs significantly.[1][2][5]
Emergency Spill Management

Scenario: 5g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: The aldehyde component may cause respiratory irritation.[1][2][3] Clear the immediate area.[1][2][6][7]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1][2]

  • Containment: Do not use paper towels immediately (flammability risk with aldehydes, though low for this solid).[1][2]

    • Solid Spill: Scoop gently using a plastic dustpan to minimize dust generation.[1][2]

    • Liquid/Solution Spill: Cover with Vermiculite or Sand .[1][2] Do not use combustible absorbents (sawdust).[1][2]

  • Cleaning: Wipe the area with a soap/water solution.[1][2]

  • Disposal: Place all scoopings and contaminated wipes into a bag labeled "Halogenated Chemical Debris" and treat as Protocol A.

Regulatory Compliance (RCRA)

While this specific molecule is not typically P-listed or U-listed (unless specified by local state lists), it must be characterized by the generator.

  • Waste Code Assignment (Best Practice):

    • If ignitable (flash point <60°C in solution): D001 .

    • If toxic (via TCLP, though unlikely for this specific structure unless heavy metals are present): D004-D043 .[1][2]

    • F-List: If spent halogenated solvents (DCM, etc.) are present, apply F001/F002 .[1][2]

  • Generator Status: Ensure the weight of this waste is calculated into your Monthly Generation Rate to maintain your facility's status (VSQG, SQG, or LQG).

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2] (Defines hazardous waste identification and F-listing for halogenated solvents).

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] Washington (DC): National Academies Press (US); 2011.[1][2] (Standard grounding for aldehyde and halogen segregation).[1][2][4]

  • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste. (Operational protocols for halogenated vs.

  • PubChem. Compound Summary: Imidazo[1,2-a]pyridine-3-carbaldehyde derivatives.[1][2] (Structural and property verification).[1][2][8]

Sources

Personal protective equipment for handling 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1536845-82-5

Executive Safety Summary

Immediate Action Required: This compound is a halogenated heterocyclic aldehyde. It poses risks of severe eye irritation, skin sensitization, and respiratory tract irritation. Unlike standard organic intermediates, the combination of the imidazopyridine core and the aldehyde functionality requires precautions against both contact dermatitis and inhalation sensitization .[1]

Core Directive: Treat as a Potent Irritant & Potential Sensitizer .[1] All handling of solid powder must occur within a certified chemical fume hood or under local exhaust ventilation (LEV).[1]

Risk Assessment & Hazard Identification

Scientific Integrity Note: While specific toxicological data for this exact isomer (CAS 1536845-82-5) is limited, safety protocols are derived from the Structure-Activity Relationship (SAR) of close analogs (e.g., 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde) and the functional group reactivity of halogenated aldehydes.

Hazard Class (GHS) Hazard Statement Mechanism of Action
Skin Irritation (Cat 2) H315: Causes skin irritationHalogenated heterocycles can defat skin and penetrate the stratum corneum.[1]
Eye Irritation (Cat 2A) H319: Causes serious eye irritationAldehyde groups are highly reactive with mucosal proteins, causing immediate lacrimation and pain.[1]
STOT-SE (Cat 3) H335: May cause respiratory irritationFine dust inhalation triggers inflammation of the upper respiratory tract.[1]
Sensitization (Note) Potential SensitizerAldehydes are structural alerts for skin sensitization (allergic contact dermatitis).[1]

PPE Matrix: Task-Based Selection

Expertise Insight: Generic "lab safety" rules are insufficient. The following matrix adjusts protection levels based on the energy and potential for aerosolization of the specific task.

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing (Solid) Double Nitrile (0.11 mm min.[1] thickness). Why: Prevents micro-tears from spatulas exposing skin to potent dust.[1]Chemical Splash Goggles .[1] Why: Safety glasses allow dust entry from the side.[1] Goggles seal the eyes.Fume Hood (Sash at 18").[1] If hood unavailable: N95/P100 Respirator .Lab Coat (Buttoned), Long sleeves, Closed-toe shoes.
Synthesis (Solution) Single Nitrile (change immediately upon splash).[1] Why: Solvent carrier (e.g., DCM/DMF) drives permeation.[1]Safety Glasses with side shields (if sash is closed).[1] Goggles if refluxing/open.Fume Hood (Mandatory). No open bench work.Lab Coat, Chemical Apron (if handling >500mL).[1]
Quench/Workup Long-cuff Nitrile or Silver Shield (if using strong acids/bases).[1]Face Shield + Goggles . Why: Risk of exothermic splash/eruption.[1]Fume Hood .Lab Coat, Chemical Apron.
Spill Cleanup Double Nitrile or Butyl Rubber .[1]Chemical Splash Goggles .Half-mask Respirator with Organic Vapor/Acid Gas cartridges (OV/AG).[1]Tyvek Suit (if spill >10g), Shoe Covers.[1]

Operational Protocols

A. Weighing & Transfer (The Critical Step)

The majority of exposure incidents occur during the transfer of fluffy solids.[1]

  • Static Control: Use an ionizing bar or antistatic gun on the weighing boat.[1] Halogenated powders are often static-prone and will "jump" onto gloves/sleeves.

  • Containment: Place the analytical balance inside the fume hood. If vibrations affect accuracy, use a balance enclosure or "powder hood" specifically designed for weighing.[1]

  • Technique:

    • Tare the vial/boat before opening the source container.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.

    • Wet Transfer: If possible, dissolve the compound in the transport vial immediately after weighing (inside the hood) to transport it as a solution, reducing dust risk.[1]

B. Reaction Setup
  • Solvent Choice: When dissolving 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde, be aware that halogenated solvents (DCM, Chloroform) will permeate nitrile gloves rapidly (breakthrough <5 mins). If using DCM, use Laminate (Silver Shield) gloves or change nitrile gloves immediately upon any contact.[1]

  • Temperature: Aldehydes can auto-oxidize. If heating is required, ensure an inert atmosphere (Nitrogen/Argon) to prevent side reactions that could generate over-pressure.[1]

C. Waste Disposal
  • Classification: Segregate as Halogenated Organic Waste .

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste stream, as imidazopyridines can form unstable salts or exothermic decomposition products.[1]

  • Labeling: Explicitly label as "Contains Halogenated Aldehyde - Potential Sensitizer."[1]

Visualizations

Figure 1: PPE Selection Logic Flow

This decision tree ensures the correct PPE is chosen based on the state of matter and ventilation availability.[1][2]

PPE_Logic Start Start: Handling 2,7-Dichloroimidazo [1,2-a]pyridine-3-carbaldehyde State State of Matter? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution (Dissolved) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent_Check Solvent = DCM/Chloroform? Liquid->Solvent_Check Action_Solid_Hood REQUIRED: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat Hood->Action_Solid_Hood Yes Action_Solid_NoHood CRITICAL STOP: Must use P100 Respirator + Powder Containment (Balance Enclosure) Hood->Action_Solid_NoHood No Action_Liquid REQUIRED: 1. Single Nitrile (Change on splash) 2. Safety Glasses (Side Shields) 3. Fume Hood (Mandatory) Solvent_Check->Action_Liquid No Glove_Upgrade UPGRADE: Use Laminate/Silver Shield Gloves or Double Gloving Solvent_Check->Glove_Upgrade Yes

Caption: Decision logic for selecting Personal Protective Equipment based on physical state and engineering controls.

Figure 2: Emergency Spill Response Protocol

A self-validating loop for managing accidental release.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g / Inside Hood) Assess->Minor Major Major (>5g / Outside Hood) Assess->Major Clean_Minor 1. Don Double Gloves & Goggles 2. Cover with Absorbent Pad 3. Wipe with Acetone 4. Dispose as Halogenated Waste Minor->Clean_Minor Evacuate 1. Evacuate Lab 2. Close Doors 3. Alert EHS/Safety Officer 4. Do Not Re-enter Major->Evacuate

Caption: Immediate response protocol for solid or solution spills. Note the threshold for evacuation.

References

  • Sigma-Aldrich. (n.d.).[1][3] 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde Product Page. Retrieved from [1]

  • PubChem. (2025).[1][4][5] Imidazo[1,2-a]pyridine-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [1][4]

  • Fisher Scientific. (2025). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde (Analog). Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-imidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.